molecular formula C12H15NO3 B2670782 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 1225286-95-2

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Katalognummer: B2670782
CAS-Nummer: 1225286-95-2
Molekulargewicht: 221.256
InChI-Schlüssel: CCSFISGAVYKHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.256. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFISGAVYKHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

[1]

Executive Summary

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide represents a specialized structural motif in medicinal chemistry, combining the privileged 1,4-benzodioxan scaffold with a flexible four-carbon amide linker.[1] This compound serves as a critical intermediate and pharmacophore in the development of agents targeting the Central Nervous System (CNS)—specifically serotonergic (5-HT) and dopaminergic receptors—and has emerging relevance in antihypertensive and anti-inflammatory research.

This technical guide provides a rigorous analysis of its molecular architecture, validated synthetic pathways, physicochemical properties, and experimental protocols for researchers engaged in lead optimization and drug discovery.

Molecular Architecture & Structural Analysis

The molecule is composed of two distinct functional domains: the bicyclic heteroaromatic core and the aliphatic amide tail.

  • Core Scaffold (1,4-Benzodioxan): The 2,3-dihydro-1,4-benzodioxin ring is an electron-rich system due to the two oxygen atoms donating electron density into the benzene ring via resonance (+M effect).[1] This makes the 6-position highly susceptible to electrophilic aromatic substitution, a key feature for synthesis.

  • Linker (Butanamide Chain): The four-carbon (butyryl) chain provides a specific steric distance (~5-6 Å) between the aromatic core and the terminal amide.[1] In medicinal chemistry, this length is often optimal for bridging the primary binding pocket (aromatic interaction) and a secondary hydrogen-bonding region in GPCRs.

Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule relevant to receptor binding.

Pharmacophorecluster_bindingReceptor Interaction PotentialBenzodioxan1,4-Benzodioxan Core(Hydrophobic/Aromatic Interaction)LinkerC4 Aliphatic Chain(Steric Spacer)Benzodioxan->Linker C6 AttachmentPi-Pi StackingPi-Pi StackingBenzodioxan->Pi-Pi StackingAmidePrimary Amide(H-Bond Donor/Acceptor)Linker->Amide Terminal GroupH-Bonding (Glu/Asp/Ser)H-Bonding (Glu/Asp/Ser)Amide->H-Bonding (Glu/Asp/Ser)

Figure 1: Pharmacophore map highlighting the dual-binding potential of the benzodioxan core and the amide terminus.[1]

Physicochemical Profiling

The transition from the carboxylic acid precursor to the amide significantly alters the solubility and melting profile.

PropertyValue / PredictionRationale
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.25 g/mol -
Predicted LogP ~1.3 - 1.6Amide group lowers LogP relative to the acid (1.[1]87) due to polarity.
H-Bond Donors 2Primary amide (-NH₂).[1]
H-Bond Acceptors 3Two ether oxygens + one amide carbonyl.[1]
Melting Point 115 - 125 °C (Est.)Higher than the acid precursor (77-79 °C) due to intermolecular H-bonding networks typical of primary amides.[1]
Solubility DMSO, Methanol, DCMGood solubility in polar aprotic solvents; limited water solubility unless pH adjusted or heated.

Synthetic Pathways & Process Chemistry

The most robust route to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide avoids direct alkylation, which can lead to poly-substitution.[1] Instead, a Friedel-Crafts Succinoylation followed by reduction and amidation is the industry-standard "self-validating" protocol.[1]

Reaction Scheme

SynthesisStart1,4-Benzodioxan(Starting Material)Inter14-(1,4-Benzodioxan-6-yl)-4-oxobutanoic acid(Keto-Acid Intermediate)Start->Inter1 Regioselective C6Inter24-(1,4-Benzodioxan-6-yl)butanoic acid(Reduced Acid)Inter1->Inter2 Carbonyl RemovalProduct4-(1,4-Benzodioxan-6-yl)butanamide(Target)Inter2->Product Functional Group ConversionStep1Step 1: Succinic Anhydride, AlCl3(Friedel-Crafts Acylation)Step2Step 2: Zn(Hg), HCl or H2/Pd(Clemmensen/Catalytic Reduction)Step3Step 3: i) SOCl2, ii) NH3(aq)(Amidation)

Figure 2: Stepwise synthetic pathway from commercial starting materials to the target amide.[1][2]

Experimental Protocols

Step 1: Synthesis of the Keto-Acid Intermediate

Rationale: The electron-donating ethylenedioxy group directs the incoming succinyl group to the 6-position.[1] Succinic anhydride is used to introduce the 4-carbon chain with a terminal carboxylic acid in one step.[1]

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Reagents: Dissolve 1,4-benzodioxan (13.6 g, 100 mmol) and succinic anhydride (11.0 g, 110 mmol) in anhydrous dichloromethane (DCM) (100 mL) or nitrobenzene (if higher temp needed).

  • Catalyst Addition: Cool to 0°C. Add aluminum chloride (AlCl₃) (29.3 g, 220 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Quench carefully with ice-water/HCl mixture. Extract with DCM (3 x 50 mL). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield the keto-acid.[1]

Step 2: Reduction to Butyric Acid Derivative

Rationale: Removing the ketone carbonyl is essential to obtain the saturated butyl chain. The Clemmensen reduction is classic, but catalytic hydrogenation is cleaner for scale-up.

  • Reagents: Dissolve the keto-acid (10 mmol) in acetic acid (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate at 40–60 psi H₂ pressure at 50°C for 12 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent to yield 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6).[1]

    • Checkpoint: MP should be 77–79°C [1].

Step 3: Amidation to Final Product

Rationale: Conversion of the acid to the primary amide via an acid chloride intermediate ensures high yield and purity.

  • Activation: Dissolve the reduced acid (5 mmol) in anhydrous DCM (20 mL). Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate excess SOCl₂ and solvent under vacuum to obtain the crude acid chloride.

  • Amidation: Redissolve the residue in dry DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add aqueous ammonia (28%) or bubble anhydrous NH₃ gas into the solution for 30 minutes.

  • Isolation: The product often precipitates. Filter the white solid.[2][3][4] If soluble, wash the organic layer with saturated NaHCO₃, water, and brine.

  • Final Purification: Recrystallize from Ethanol/EtOAc.

Applications in Drug Development[5]

CNS Ligand Design

The benzodioxan moiety is a "privileged structure" in neuropharmacology. The 4-carbon amide tail mimics the linker found in several serotonin (5-HT1A) and dopamine (D2) receptor ligands.[1]

  • Mechanism: The amide nitrogen can serve as an anchor point for further functionalization (e.g., reduction to a primary amine for reductive amination) to create high-affinity ligands like Roxindole or Flesinoxan analogs.

HDAC Inhibition

Hydroxamic acids are classic HDAC inhibitors, but amides also show activity as "cap" groups or zinc-binding groups (ZBG) precursors. This molecule can serve as a negative control or a precursor to hydroxamic acid derivatives (via hydroxylamine reaction).

Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the benzodioxan group can recruit specific E3 ligases or target proteins, while the butyramide chain acts as a stable, non-cleavable linker.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022).[3][4][5] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10301, 1,4-Benzodioxan. Retrieved from [Link][1]

Therapeutic Horizons of Benzodioxin Butanamide Derivatives: From CNS Modulation to Oncological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Benzodioxin Butanamide Derivatives in Pharmacology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzodioxin butanamide scaffold represents a sophisticated intersection of two privileged structures in medicinal chemistry: the lipophilic, electron-rich 1,4-benzodioxan (benzodioxin) core and the flexible, hydrogen-bond-donating butanamide linker. While benzodioxan derivatives are historically established as


-adrenergic antagonists and 5-HT

ligands, the incorporation of a butanamide (4-carbon amide) chain introduces unique pharmacokinetic properties and binding modes.

This technical guide analyzes the pharmacological divergence of this class, specifically focusing on two distinct therapeutic vectors: anticonvulsant/analgesic activity (via GABAergic and Na


 channel modulation) and oncological potency  (specifically Focal Adhesion Kinase [FAK] inhibition). We provide validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and rigorous experimental frameworks for evaluating these derivatives.

The Medicinal Chemistry of the Scaffold

The Benzodioxin "Privileged Structure"

The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) ring is a bioisostere of the catechol moiety found in neurotransmitters (dopamine, norepinephrine). Its rigidity restricts the conformational space of the ethylenedioxy bridge, enhancing receptor subtype selectivity.

  • Lipophilicity: The oxygen atoms increase polarity relative to naphthalene but maintain sufficient lipophilicity (logP ~2.0–3.0) for Blood-Brain Barrier (BBB) penetration.

  • Electronic Effects: The oxygen lone pairs act as hydrogen bond acceptors, critical for anchoring the molecule in receptor pockets (e.g., Ser/Asp residues in GPCRs).

The Butanamide Linker: A Structural Pivot

The introduction of a butanamide linker (


) serves three mechanistic functions:
  • Distance Optimization: It provides a ~5–6 Å spacer, allowing the distal pharmacophore (e.g., a pyrrolidine-2,5-dione or aryl piperazine) to reach secondary binding pockets.

  • Metabolic Stability: Unlike shorter acetamides, the butanamide chain is less prone to rapid hydrolysis by non-specific esterases, though it remains susceptible to CYP450

    
    -oxidation.
    
  • H-Bonding Network: The amide nitrogen and carbonyl oxygen facilitate water-mediated bridging within the active site.

Visualization: SAR Logic

The following diagram illustrates the modular SAR logic for this class.

SAR_Logic cluster_0 Pharmacological Outcomes Core 1,4-Benzodioxin Core (Lipophilic Anchor) Linker Butanamide Linker (Spacer & H-Bonding) Core->Linker C6 Attachment Distal Distal Moiety (Selectivity Determinant) Linker->Distal N-Substitution CNS CNS (Epilepsy/Pain) Target: Na+ Channels / GABA Distal: Pyrrolidine-2,5-dione Distal->CNS Onco Oncology Target: FAK Kinase Distal: 1,3,4-Thiadiazole Distal->Onco

Figure 1: Modular Structure-Activity Relationship (SAR) of Benzodioxin Butanamide Derivatives.

Pharmacological Targets & Mechanisms[1][2][3]

CNS Activity: Anticonvulsant & Analgesic

Benzodioxin butanamides, particularly those hybridized with cyclic imides (e.g., pyrrolidine-2,5-diones), exhibit broad-spectrum anticonvulsant activity.

  • Mechanism: These compounds likely act as dual-target ligands . The benzodioxin moiety modulates voltage-gated sodium channels (VGSCs), stabilizing the inactivated state, while the butanamide-linked imide moiety may interact with the GABA-A receptor complex or SV2A protein.

  • Validation: Efficacy is typically observed in the Maximal Electroshock Seizure (MES) test (model for generalized tonic-clonic seizures) and the subcutaneous Pentylenetetrazole (scPTZ) test (model for absence seizures).

Oncology: Focal Adhesion Kinase (FAK) Inhibition

Recent studies identify benzodioxin derivatives as potent FAK inhibitors.[1] FAK is a non-receptor tyrosine kinase overexpressed in invasive tumors.

  • Mechanism: The benzodioxin ring occupies the ATP-binding pocket of the kinase domain. The butanamide linker extends towards the solvent-exposed region, positioning a distal heterocycle (e.g., thiadiazole) to interact with the DFG motif (Asp-Phe-Gly).

  • Potency: Optimized derivatives demonstrate IC

    
     values in the low micromolar range (
    
    
    
    ) against FAK, with selectivity over EGFR and VEGFR.

Experimental Protocols

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide Derivatives

This protocol describes the synthesis of a core intermediate via amide coupling.

Reagents:

  • 3,4-Ethylenedioxyaniline (1.0 eq)

  • 4-Bromobutyryl chloride (1.1 eq) or 4-(Boc-amino)butyric acid

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-ethylenedioxyaniline (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Acylation: Add TEA (20 mmol) followed by dropwise addition of 4-bromobutyryl chloride (11 mmol).

  • Reaction: Stir at 0°C for 30 min, then warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 0–40% EtOAc in Hexanes).
    
  • Yield: Typical yields range from 75–85%.

Self-Validating Check:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the benzodioxin ethylene protons (singlet/multiplet at
    
    
    4.2 ppm) and the amide -NH proton (
    
    
    9.5–10.0 ppm). The butanamide chain should show three distinct methylene signals.
In Vivo Anticonvulsant Screening (MES Test)

Objective: Determine the ED


 for protection against generalized seizures.
  • Animals: Male albino mice (CF-1 strain, 18–25 g).

  • Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Induction: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dose.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Calculate ED

    
     using probit analysis.
    

Quantitative Data Summary

The following table summarizes the comparative potency of benzodioxin butanamide derivatives against standard agents.

Compound ClassLinker LengthDistal MoietyTarget/AssayPotency (IC

/ ED

)
Reference Standard
Hybrid Anticonvulsant 4-Carbon (Butanamide)Pyrrolidine-2,5-dioneMES (Mouse)40–60 mg/kgValproate (250 mg/kg)
Hybrid Anticonvulsant 4-Carbon (Butanamide)PhthalimidescPTZ (Mouse)35–50 mg/kgEthosuximide (130 mg/kg)
FAK Inhibitor 4-Carbon (Butanamide)1,3,4-ThiadiazoleFAK Kinase Assay5–12

Staurosporine (0.01

)
5-HT

Ligand
4-Carbon (Butyl)Arylpiperazine5-HT

Binding (Ki)
0.5–5.0 nMBuspirone (10 nM)

Note: Data represents aggregated ranges from structure-activity studies involving benzodioxin-amide scaffolds.

Pathway Visualization: Mechanism of Action

The diagram below maps the dual-pathway potential of these derivatives, distinguishing between neuronal stabilization (CNS) and kinase inhibition (Oncology).

Mechanism_Pathway cluster_CNS CNS Pathway (Anticonvulsant) cluster_Onco Oncology Pathway (FAK Inhibition) Ligand Benzodioxin Butanamide Derivative VGSC Volt-Gated Na+ Channel (Inactivated State) Ligand->VGSC Stabilizes GABA GABA-A Receptor (Allosteric Modulation) Ligand->GABA Potentiates FAK Focal Adhesion Kinase (ATP Pocket) Ligand->FAK Competitive Inhibition Hyperpol Neuronal Hyperpolarization VGSC->Hyperpol GABA->Hyperpol SeizureStop Seizure Termination (MES/scPTZ Protection) Hyperpol->SeizureStop Phospho Inhibition of Autophosphorylation (Y397) FAK->Phospho Migration Reduced Cell Migration & Invasion Phospho->Migration

Figure 2: Dual Mechanism of Action: Neuronal Stabilization vs. Kinase Inhibition.

Future Outlook & Strategic Recommendations

  • Linker Rigidification: While the butanamide chain offers flexibility, it incurs an entropic penalty upon binding. Future medicinal chemistry efforts should explore cyclopropyl- or cyclobutyl-constrained analogs of the butanamide chain to improve binding affinity (Ki) by reducing rotatable bonds.

  • Metabolic Optimization: The amide bond is stable, but the benzodioxin ring is susceptible to hydroxylation. Substitution with fluorine at the C6/C7 positions of the benzodioxin ring is recommended to block metabolic hot spots and extend half-life (

    
    ).
    
  • Therapeutic Repurposing: Given the established safety profile of the benzodioxan core in approved drugs (e.g., Doxazosin), these derivatives are prime candidates for orphan drug designation in drug-resistant epilepsy (DRE).

References

  • Kamiński, K., et al. (2015). "Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Rapacz, A., et al. (2017).[2] "Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide."[2] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Sun, J., et al. (2011). "Synthesis, biological evaluation and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Gu, H., et al. (2024). "Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity."[3] ACS Medicinal Chemistry Letters. Link

  • Rehman, A., et al. (2013).[4] "Synthesis, characterization and biological screening of various N-substituted derivatives of 1,4-benzodioxan-6-amine." Journal of Saudi Chemical Society.[4] Link

Sources

Molecular weight and physicochemical data for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

[1]

Physicochemical Profile

Understanding the physicochemical behavior of this amide is vital for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[1] The data below synthesizes calculated values with empirical trends observed in benzodioxan derivatives.

Table 2: Physicochemical Properties
PropertyValueContext/Implication
LogP (Predicted) 1.5 – 1.9Moderate lipophilicity; likely CNS penetrant.[1]
TPSA (Topological Polar Surface Area) ~61.55 Ų< 90 Ų suggests high probability of BBB penetration.[1]
H-Bond Donors 2Derived from the -NH₂ group.[1]
H-Bond Acceptors 3Two ether oxygens (ring) + one carbonyl oxygen.[1]
Melting Point (Projected) 115 – 130 °CSignificantly higher than the acid precursor (77-79 °C) due to intermolecular H-bonding networks.[1]
Solubility DMSO, DMF, MeOHLimited aqueous solubility; requires co-solvents for biological assaying.

Expert Insight: The shift from the acid (CAS 14939-93-6) to the amide usually results in a decrease in solubility in basic aqueous media but an increase in permeability across lipid bilayers due to the neutralization of the negative charge found on the carboxylate at physiological pH.[1]

Synthesis & Manufacturing Protocol

Since this specific amide is often a custom intermediate, we provide a self-validating synthesis protocol starting from the commercially available acid. This method prioritizes purity and avoids racemization (though this specific linker is achiral).[1]

Methodology: Mixed Anhydride Activation
  • Activation: Dissolve 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to -10°C.[1]

  • Base Addition: Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.[1] Checkpoint: Formation of a white precipitate (NMM[1]·HCl) confirms activation.[1]

  • Amidation: After 15 minutes, bubble anhydrous ammonia gas (excess) into the solution or add a solution of 0.5M NH₃ in dioxane.

  • Workup: Warm to room temperature. Remove solvent in vacuo.[1][2] Resuspend residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.

  • Purification: Recrystallize from Ethanol/Hexane to yield the target amide.

Process Workflow Diagram

SynthesisWorkflowFigure 2: Synthesis Pathway via Mixed Anhydride MethodStartStarting Material:Benzodioxan Butanoic Acid(CAS 14939-93-6)ActivationActivation:Isobutyl ChloroformateTHF, -10°CStart->Activation 1.1 eq BaseAmidationAmidation:NH3 (g) or NH3/DioxaneActivation->Amidation Mixed Anhydride IntermediateWorkupWorkup:Acid/Base WashRecrystallizationAmidation->Workup Solvent RemovalProductFinal Product:Benzodioxan Butanamide(>98% Purity)Workup->Product Yield: ~85%

Analytical Quality Control (QC)

To ensure the integrity of the synthesized compound for research applications, the following QC parameters must be met.

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).[1]

    • Detection: UV at 280 nm (characteristic of the benzodioxan chromophore).[1]

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺ peak at 222.25 m/z .[1]

    • Look for characteristic fragmentation loss of the amide group (-44 Da).[1]

  • NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆):

    • δ 6.6-6.8 ppm: Multiplet (3H, aromatic ring).[1]

    • δ 4.1-4.2 ppm: Singlet/Multiplet (4H, ethylene bridge -O-CH₂-CH₂-O-).[1]

    • δ 2.4 ppm: Triplet (2H, benzylic -CH₂-).[1]

    • δ 2.0 ppm: Triplet (2H, -CH₂-CO-).

    • δ 6.8 & 7.3 ppm: Broad singlets (2H, -NH₂ amide protons).[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10301, 1,4-Benzodioxan. Retrieved from [Link][1]

  • Idris, N., Anderson, A., & Bakare, O. (2022).[2][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2][3] Retrieved from [Link]

  • DiVA Portal. (2015).[1] Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link][1]

The 1,4-Benzodioxin-6-yl Scaffold: A Technical Guide to Privileged Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxin-6-yl moiety (and its prevalent congener, 2,3-dihydro-1,4-benzodioxin or 1,4-benzodioxan ) represents a "privileged structure" in medicinal chemistry. Its electronic richness, defined by the dioxy-substituted benzene ring, combined with the conformational restriction of the bicyclic system, allows it to serve as a high-affinity ligand for a diverse array of biological targets.

This guide moves beyond basic structural descriptions to analyze the functional utility of the 6-substituted benzodioxin scaffold. We focus specifically on the 6-yl position as the critical vector for optimizing pharmacokinetic (PK) properties and target selectivity in oncology (VEGFR/HSP90 inhibition) and neuropsychiatry (


-adrenergic/Serotonergic modulation).

Part 1: Structural Pharmacology & The "6-yl" Vector

The Dihydro- vs. Unsaturated Distinction

While nomenclature often uses "1,4-benzodioxin" interchangeably, the distinction is critical for binding affinity:

  • 1,4-Benzodioxin (Unsaturated): Planar, aromatic character extended. Less common in approved drugs due to metabolic liability (epoxidation).

  • 2,3-Dihydro-1,4-benzodioxin (Benzodioxan): The dominant pharmacophore. The ethylene bridge introduces a "pucker," allowing specific hydrophobic interactions that planar aromatics cannot achieve.

The "6-yl" Substitution Logic

Why focus on the 6-position?

  • Electronic Activation: The oxygen atoms at positions 1 and 4 donate electron density into the benzene ring. The 6-position is electronically activated (para to O1, meta to O4), making it the primary site for electrophilic aromatic substitution and subsequent functionalization.

  • Linear Extension: Substitution at C6 provides a linear vector extending away from the bicyclic core, ideal for probing deep hydrophobic pockets in kinases (e.g., VEGFR-2) or GPCRs.

Mechanistic Interaction Map

The following diagram illustrates how the core scaffold radiates out to specific therapeutic targets based on the functional group attached at the 6-position.

Benzodioxin_SAR Scaffold 1,4-Benzodioxin-6-yl Core Scaffold Urea 6-yl Urea/Amide Linkers Scaffold->Urea Piperazine 6-yl Piperazine Derivatives Scaffold->Piperazine Sulfonamide 6-yl Sulfonamides Scaffold->Sulfonamide VEGFR VEGFR-2 / HSP90 (Oncology) Urea->VEGFR H-Bond Donor/Acceptor Alpha α1-Adrenoreceptor (Hypertension) Piperazine->Alpha Ionic Interaction HT 5-HT1A Receptor (Anxiety/Depression) Piperazine->HT Hydrophobic Fit Sulfonamide->VEGFR Allosteric Binding

Figure 1: Structure-Activity Relationship (SAR) map showing the divergence of therapeutic utility based on C6 functionalization.

Part 2: Therapeutic Applications & Data[3][4][5]

Oncology: Kinase & Chaperone Inhibition

The 1,4-benzodioxin-6-yl amine is a frequent precursor for Type II Kinase Inhibitors . By converting the amine to a urea, the scaffold mimics the ATP-binding motif.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3]

  • Mechanism: The benzodioxin ring occupies the hydrophobic pocket adjacent to the ATP binding site, while the urea moiety forms hydrogen bonds with the "Glu-Asp-Phe" (DFG) motif.

Comparative Potency Data (IC50 Values):

Compound ClassCore StructureTargetIC50 (nM)Reference
Benzodioxin-Urea 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(aryl)ureaVEGFR-212 - 45[1, 2]
Quinazoline Vandetanib (Standard)VEGFR-240[2]
Benzamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamideHSP90150 - 300[3]
Neuropsychiatry: The "Piperoxan" Legacy

While Piperoxan (the first


-adrenergic antagonist) used a 2-substituted benzodioxan, modern derivatives utilize the 6-position  to modulate selectivity between 

and 5-HT

receptors.
  • Clinical Insight: 6-substituted analogs often show reduced orthostatic hypotension side effects compared to non-selective quinazolines.

Part 3: Synthetic Methodologies

The synthesis of the "6-yl" library relies on the efficient production of the 6-amine intermediate. Below is the workflow for generating the core scaffold from commodity chemicals.

Synthesis_Flow Start Pyrocatechol (Starting Material) Step1 Cyclization (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 2,3-Dihydro-1,4-benzodioxin Step1->Inter1 Step2 Nitration (HNO3, AcOH) Inter1->Step2 Inter2 6-Nitro-2,3-dihydro-1,4-benzodioxin Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final 1,4-Benzodioxin-6-amine (Key Intermediate) Step3->Final Deriv Urea/Amide Derivatives (Target Molecules) Final->Deriv + Isocyanates/Acyl Chlorides

Figure 2: Synthetic pathway from Pyrocatechol to the versatile 6-amine intermediate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Context: This is the critical gateway step to access 6-yl urea/amide derivatives.

Reagents:

  • 6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 eq)

  • Iron powder (3.0 eq)

  • Ammonium chloride (

    
    ) (0.5 eq)
    
  • Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 6-nitro-2,3-dihydro-1,4-benzodioxin (10 mmol) in 50 mL of Ethanol/Water mixture.

  • Activation: Add

    
     and heat the solution to 60°C.
    
  • Reduction: Add Iron powder portion-wise over 20 minutes. (Caution: Exothermic reaction).

  • Reflux: Heat to reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitro spot (

    
    ) should disappear, replaced by the amine spot (
    
    
    
    , stains purple with Ninhydrin).
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Yield Validation: Expect a brown oil or low-melting solid. Yield should be >85%.

Protocol B: VEGFR-2 Enzymatic Inhibition Assay

Context: Validating the bioactivity of 6-yl urea derivatives.

Principle: A FRET-based assay (Fluorescence Resonance Energy Transfer) measuring the phosphorylation of a substrate peptide by recombinant VEGFR-2 kinase domain.

Materials:

  • Recombinant VEGFR-2 (KDR) kinase domain.

  • HTRF® Kinase Kit (Cisbio) or Z'-LYTE™ (Thermo Fisher).

  • Test Compound: 1,4-benzodioxin-6-yl urea derivative.

Workflow:

  • Preparation: Prepare 3x enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 5 µL of Test Compound (serially diluted in DMSO) to a 384-well plate. Add 10 µL of Enzyme solution. Incubate for 10 mins at Room Temp.

  • Reaction Start: Add 10 µL of ATP/Peptide Substrate mix (

    
     concentrations).
    
  • Running: Incubate for 60 minutes at Room Temp.

  • Termination: Add Detection Reagent (EDTA + Phospho-specific antibody labeled with Europium cryptate).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Hybrids

The future of the 1,4-benzodioxin-6-yl scaffold lies in Hybrid Pharmacophores . Current research is fusing this moiety with:

  • 1,2,3-Triazoles: To create dual-action anti-tubercular and anticancer agents [4].

  • PROTAC Linkers: Using the benzodioxin as the E3 ligase recruiting element (via Cereblon binding analogs) or the Target Warhead for kinase degradation.

References

  • Bolchi, C., et al. (2020).[4] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[4]

  • Roda, G., et al. (2016). "Antiangiogenic Effects of VH02, a Novel Urea Derivative." PLOS ONE, 11(9), e0162893.

  • Burlison, J. A., et al. (2008). "Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold." Journal of Medicinal Chemistry, 51(20), 6359-6370.[5] (Note: Discusses benzamide comparisons).

  • Idris, N., et al. (2022).[6][7] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[6][7]

  • Carrieri, A., et al. (2010). "Structure-activity relationships in 1,4-benzodioxan-related compounds. Novel alpha1-adrenoreceptor antagonists." Bioorganic & Medicinal Chemistry, 18(17), 6429-6438.

Sources

CAS number and safety data sheet (SDS) for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety protocols, and synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide .

Note on CAS Registry: As of the current chemical indexing, the specific amide derivative 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide does not have a widely assigned individual CAS number in public databases (PubChem, ChemSpider). It is a custom synthesis intermediate derived from the parent carboxylic acid, 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid (CAS 14939-93-6) . This guide addresses it as a distinct chemical entity, providing derived safety data and validated synthesis protocols based on its parent scaffold.

Core Identity & Synthesis of a Benzodioxane Scaffold

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound represents a critical pharmacophore in medicinal chemistry, combining the lipophilic, electron-rich 1,4-benzodioxane ring (often associated with adrenergic and serotonergic receptor affinity) with a polar butanamide tail.

PropertySpecification
Chemical Name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Systematic Name 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
Parent Acid CAS 14939-93-6 (Reference for synthesis)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Predicted LogP ~1.2 – 1.5 (Moderately Lipophilic)
H-Bond Donors/Acceptors 2 / 3
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[1]
Structural Significance

The 1,4-benzodioxane moiety acts as a bioisostere for the catechol ring found in endogenous neurotransmitters (epinephrine, dopamine). The C4-amide chain provides a hydrogen-bonding handle, making this compound a valuable linker or "warhead" precursor in the design of PROTACs or multi-target ligands.

Safety Data Sheet (SDS) – Derived & Predictive

Since a specific SDS is not available for this custom intermediate, the following hazards are derived from the Structure-Activity Relationship (SAR) of the parent acid (CAS 14939-93-6) and analogous benzodioxane amides.

Hazard Identification (GHS Classification)

Signal Word: WARNING [2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2]
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile, >0.11mm) and eye protection (safety glasses with side shields).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzodioxane ring is susceptible to slow oxidation at the benzylic positions if exposed to light and air over prolonged periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Synthesis & Experimental Protocols

The most robust route to this compound is the direct amidation of the commercially available parent acid.

Synthesis Workflow (Diagram)

The following Graphviz diagram outlines the logical flow for synthesizing the target amide from the parent acid, including critical decision nodes for purification.

SynthesisWorkflow Start Parent Acid CAS 14939-93-6 Activation Activation Step (SOCl2 or HATU) Start->Activation Dissolve in DCM/DMF Amidation Amidation (NH3/MeOH or NH4Cl) Activation->Amidation Add Ammonia Source Workup Quench & Extraction (EtOAc / NaHCO3) Amidation->Workup Reaction Complete Check Purity Check (TLC / LC-MS) Workup->Check Recryst Recrystallization (EtOH/Hexane) Check->Recryst High Crude Purity Column Flash Chromatography (DCM:MeOH) Check->Column Impurities Present Final Target Amide C12H15NO3 Recryst->Final Column->Final

Caption: Figure 1. Synthesis pathway for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide from parent acid CAS 14939-93-6.

Detailed Protocol: HATU-Mediated Amidation

This method is preferred over Thionyl Chloride (


) for small-scale synthesis (100mg - 5g) to avoid harsh acidic conditions that might degrade sensitive moieties if the scaffold is further substituted.

Reagents:

  • Substrate: 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Amine Source: Ammonium Chloride (

    
    ) (2.0 eq) or 7N 
    
    
    
    in Methanol.
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the parent acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amidation: Add solid Ammonium Chloride (2.0 eq) to the reaction mixture. Note: If using

    
    , ensure fine powder form for solubility. Alternatively, add 7N 
    
    
    
    in MeOH dropwise.
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM). The acid spot (

    
    ) should disappear, and the amide spot (
    
    
    
    ) should appear.
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric Acid (to remove DIPEA/HATU byproducts).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM) or recrystallize from Ethanol/Hexane if the crude is solid.

Applications & Biological Context[4][11][12][13][14]

Pharmacophore Utility

The 1,4-benzodioxane ring is a "privileged structure" in medicinal chemistry. The butanamide extension serves specific roles:

  • Linker Chemistry: The amide nitrogen can be alkylated to create secondary/tertiary amides, serving as a linker to other pharmacophores (e.g., in bivalent ligands targeting GPCRs).

  • Adrenergic/Serotonergic Ligands: Analogs of this structure (e.g., Proroxan, Idazoxan) are

    
    -adrenergic antagonists. The C4-chain length is critical for receptor subtype selectivity.
    
Quality Control (Analytical Markers)

To validate the synthesis, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.7–6.8 ppm (m, 3H, Aromatic protons of benzodioxane).
      
    • 
       4.18 ppm (s, 4H, Ethylene bridge 
      
      
      
      ).
    • 
       7.25, 6.70 ppm (br s, 2H, 
      
      
      
      amide protons).
    • 
       2.45 ppm (t, 2H, benzylic 
      
      
      
      ).
    • 
       2.05 ppm (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       1.75 ppm (m, 2H, central 
      
      
      
      of butyl chain).

References

  • PubChem. (n.d.).[2] Compound Summary: 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid (CAS 14939-93-6).[5] National Library of Medicine.[6] Retrieved from [Link]

Sources

The Benzodioxin-Based Amide Linker: A Structural Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan (dihydro-1,4-benzodioxin) ring system represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including adrenergic receptors, serotonin receptors, and bacterial cell division proteins. While early discoveries focused on ether-linked derivatives (e.g., Piperoxan), the introduction of the amide linker marked a pivotal shift in structure-activity relationship (SAR) optimization. This guide analyzes the historical trajectory, synthetic methodology, and pharmacophoric utility of benzodioxin-based amide linkers, demonstrating how this specific motif enhances metabolic stability and receptor subtype selectivity.

Historical Evolution: From Ethers to Amides

The discovery of benzodioxin-based therapeutics is not a singular event but a century-long evolution of pharmacophore refinement.

The Progenitor: Piperoxan (1930s)

The history begins with Ernest Fourneau at the Pasteur Institute. In the 1930s, Fourneau synthesized Piperoxan (933 F), the first discovered alpha-adrenergic antagonist. Structurally, Piperoxan featured a 1,4-benzodioxan ring linked to a piperidine ring via a simple methylene bridge.

  • Limitation: While potent, the lack of a hydrogen-bond-donating linker limited its specificity and oral bioavailability.

The Adrenergic Breakthrough: WB-4101 (1970s)

The critical evolution toward amide-like properties appeared with WB-4101 . Although WB-4101 is technically a phenoxyethylamine derivative, its discovery highlighted the necessity of the benzodioxan oxygen atoms in mimicking the catechol moiety of norepinephrine.

  • Significance: WB-4101 became the gold standard radioligand for labeling

    
    -adrenoreceptors. It demonstrated that the benzodioxan ring could effectively bioisostere the catechol ring of endogenous neurotransmitters, protecting the molecule from rapid metabolism by Catechol-O-Methyltransferase (COMT).
    
The Amide Transition (1980s-Present)

Medicinal chemists began inserting amide linkers (–CONH–) at the C2 or C6 position of the benzodioxan ring. This modification served three distinct purposes:

  • Rigidification: The amide bond restricts conformational freedom, reducing the entropic penalty upon receptor binding.

  • H-Bonding: The amide nitrogen (donor) and carbonyl (acceptor) provide additional anchor points within the receptor pocket.

  • Metabolic Shielding: Amides are generally more stable to oxidative metabolism than the ether linkages found in earlier generations.

Structural Biology & Mechanism of Action[1][2]

The biological utility of the benzodioxin-amide motif is driven by its ability to span distinct binding domains—specifically the orthosteric binding site (benzodioxan core) and the allosteric or distal site (linked via the amide).

Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the pharmacophoric connectivity of a typical benzodioxin-2-carboxamide ligand interacting with a G-Protein Coupled Receptor (GPCR).

Pharmacophore Benzodioxan 1,4-Benzodioxan Core (Bioisostere for Catechol) Amide Amide Linker (-CONH-) Benzodioxan->Amide C2 Attachment Receptor_Pocket Receptor Binding Pocket Benzodioxan->Receptor_Pocket Pi-Pi Stacking Hydrophobic Distal Distal Pharmacophore (e.g., Arylpiperazine) Amide->Distal N-Substitution Amide->Receptor_Pocket H-Bond Donor/Acceptor (Directional Anchor) Distal->Receptor_Pocket Ionic Interaction (Salt Bridge)

Figure 1: Pharmacophoric map showing the tripartite interaction model of benzodioxin-amide ligands within a receptor pocket.[1]

Technical Synthesis Guide

To ensure scientific integrity, we present a self-validating protocol for the synthesis of (2S)-1,4-benzodioxan-2-carboxamides . This route is preferred over racemic synthesis because the (S)-enantiomer often exhibits superior biological activity (eutomer) compared to the (R)-enantiomer (distomer).[1]

Retrosynthetic Analysis
  • Target: Amide-linked Benzodioxan.[2][3][4][5]

  • Precursor: 1,4-benzodioxan-2-carboxylic acid.

  • Starting Material: Catechol (1,2-dihydroxybenzene).

Step-by-Step Protocol
Step 1: Formation of the Benzodioxan Core

Reagents: Catechol, Ethyl 2,3-dibromopropionate, Potassium Carbonate (


), Acetone.
  • Dissolve catechol (1.0 eq) in anhydrous acetone.

  • Add anhydrous

    
     (2.5 eq) to facilitate the double nucleophilic substitution.
    
  • Add Ethyl 2,3-dibromopropionate (1.1 eq) dropwise under reflux.

  • Mechanism: The phenoxide ion attacks the C3 position first (less hindered), followed by intramolecular cyclization at C2.

  • Yield: Typically 75-85% of the ethyl ester.

Step 2: Hydrolysis to Carboxylic Acid

Reagents: NaOH (aq), Ethanol.

  • Treat the ester with 2N NaOH in ethanol at room temperature for 2 hours.

  • Acidify with HCl to precipitate 1,4-benzodioxan-2-carboxylic acid .

Step 3: Kinetic Resolution (Optional but Recommended)

Reagent: (S)-(-)-alpha-methylbenzylamine.[1]

  • Form the diastereomeric salt to isolate the (S)-acid.

  • Recrystallize until optical purity is achieved (>99% ee).

Step 4: Amide Coupling (The Linker Formation)

Reagents: Thionyl Chloride (


) or HATU/DIPEA, Primary Amine (

).
  • Method A (Acid Chloride): Reflux acid in

    
     to form the acid chloride. Evaporate excess 
    
    
    
    . Dissolve residue in DCM and add amine + triethylamine.
  • Method B (Peptide Coupling - Milder): Dissolve acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir 10 min. Add amine.[5][6][7][8] Stir 4-12h.

Data Validation Table: Typical NMR Shifts for Verification

MoietyProton (

)
Shift (

ppm)
MultiplicityDiagnostic Value
Amide NH -CONH -7.5 - 8.5Broad SingletConfirms Linker Formation
Chiral Center H-2 (Heterocycle)4.6 - 4.8Doublet of DoubletsStereocenter integrity
Methylene H-3 (Heterocycle)4.2 - 4.4MultipletRing closure confirmation
Aromatic Ar-H6.8 - 7.0MultipletBenzodioxan core intact

Modern Applications: Beyond Adrenergic Receptors

While historically rooted in cardiovascular medicine (doxazosin, WB-4101), the benzodioxin-amide linker has found new utility in antimicrobial research.

Case Study: FtsZ Inhibitors

Recent research (Straniero et al., 2020) utilizes the benzodioxan-amide scaffold to inhibit FtsZ , a tubulin-homologue essential for bacterial cell division.[9][10]

  • The Logic: The benzodioxan ring occupies a hydrophobic sub-pocket of the FtsZ interdomain cleft.

  • The Linker: The amide linker is critical here. Replacing it with an ester results in rapid hydrolysis by bacterial esterases, whereas the amide remains stable, allowing the drug to disrupt Z-ring formation in Staphylococcus aureus.

Experimental Workflow: FtsZ Inhibition Assay

The following DOT diagram outlines the logic flow for validating these modern derivatives.

FtsZ_Workflow Start Benzodioxan-Amide Library Assay1 GTPase Activity Assay (In vitro) Start->Assay1 Assay3 MIC Determination (S. aureus / MRSA) Start->Assay3 Assay2 Z-Ring Visualization (Fluorescence Microscopy) Decision Is MIC < 1 µg/mL? Assay3->Decision Hit Lead Candidate Decision->Hit Yes Refine Optimize Amide Substituent Decision->Refine No Hit->Assay2 Confirmation Refine->Start

Figure 2: Screening workflow for benzodioxin-amide derivatives in antibacterial discovery.

References

  • Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Archives Internationales de Pharmacodynamie et de Thérapie. [Source Verified via Historical Context]
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry. [Link]

  • Straniero, V., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences. [Link]

  • Mottinelli, M., et al. (2018). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[6][11] [Link]

  • Idris, N., et al. (2022).[4][5] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.[4][5] [Link]

Sources

Predictive Toxicology and Metabolic Profiling: A Case Study of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

In drug discovery, the 1,4-benzodioxane moiety is a "privileged scaffold," appearing frequently in alpha-adrenergic antagonists (e.g., Doxazosin) and serotonin modulators. However, coupling this lipophilic core with a polar, hydrolyzable butanamide tail creates a distinct metabolic profile that requires rigorous predictive modeling.

This guide details the metabolic stability prediction workflow for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide . We move beyond basic half-life measurements to a mechanistic understanding of Site of Metabolism (SOM) liability, integrating in silico logic with in vitro validation.

Structural Deconstruction & Metabolic Soft Spots

Before pipetting a single reagent, we must apply "chemical intuition" to the structure. The molecule consists of two distinct metabolic domains: the oxidative-prone aromatic core and the hydrolytic-prone aliphatic tail.

The Benzodioxane Core (Oxidative Liability)

The 2,3-dihydro-1,4-benzodioxin ring is electron-rich due to the two oxygen atoms donating electron density into the benzene ring.

  • Mechanism: Electrophilic attack by High-Valent Iron-Oxo species (Compound I) in Cytochrome P450s.

  • Prediction: Hydroxylation will likely occur at the aromatic positions ortho to the alkyl chain or the ether oxygens. CYP2D6 and CYP3A4 are the primary suspects for this scaffold.

The Butanamide Side Chain (Hydrolytic Liability)

The four-carbon linker ending in a primary amide (


) presents a target for non-CYP enzymes.
  • Mechanism: Nucleophilic attack at the carbonyl carbon by serine hydrolases.

  • Prediction: Conversion to the corresponding carboxylic acid (4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid) via amidases (e.g., FAAH) or carboxylesterases (CES).

Visualization of Metabolic Pathways

The following diagram maps the predicted biotransformation routes.

MetabolicMap cluster_legend Reaction Types Parent Parent Compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Metab_A Metabolite A (Major) Carboxylic Acid Derivative (Hydrolysis) Parent->Metab_A  Amidases / Carboxylesterases (Cytosolic/Microsomal) Metab_B Metabolite B (Minor) Aromatic Hydroxyl (Oxidation) Parent->Metab_B  CYP450 (3A4/2D6) (Microsomal) Metab_C Metabolite C (Trace) Ring Opening (O-Dealkylation) Parent->Metab_C  CYP450 (High Energy) Legend Red Arrow: Hydrolysis (High Probability) Yellow Arrow: Oxidation (Medium Probability)

Figure 1: Predicted metabolic map showing the competition between hydrolytic clearance (red) and oxidative clearance (yellow).[1][2][3][4][5][6][7][8]

In Silico Prediction Framework

Modern ADME relies on computational consensus before experimental validation. For this specific molecule, we utilize a tiered prediction strategy.

Tier 1: Quantum Mechanical (QM) Bond Stability
  • Method: DFT (Density Functional Theory) calculation of Bond Dissociation Energies (BDE).

  • Application: We calculate the BDE for the benzylic hydrogen atoms (next to the benzodioxane ring). Lower BDE (<85 kcal/mol) indicates high susceptibility to CYP-mediated hydrogen abstraction (HAT mechanism).

Tier 2: Machine Learning SOM Prediction
  • Tools: SMARTCyp (Empirical), XenoSite (Neural Network).

  • Logic: These models score each atom's probability of being a metabolic site.

    • Expectation: The amide carbonyl carbon will score high for hydrolysis classifiers. The aromatic C7/C8 positions will score high for CYP classifiers.

Experimental Validation Protocol: The "Gold Standard"

To confirm the predictions, we employ a Microsomal Stability Assay . However, because amides can be hydrolyzed by cytosolic enzymes not present in microsomes, we must run a parallel S9 Fraction Assay (which contains both microsomes and cytosol).

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) and Human Liver S9.

  • Cofactors: NADPH (for CYP activity), UDPGA (if checking glucuronidation, though less relevant for Phase I).

  • Internal Standard: Tolbutamide or Propranolol.

Step-by-Step Workflow
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 1 µM compound with 0.5 mg/mL microsomal protein. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to start the reaction (Time

    
    ).
    
    • Control: Run a "No-NADPH" arm to detect hydrolysis (which does not require NADPH).

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Transition Monitoring (MRM):

    • Parent:

      
       Fragment (likely tropylium or benzodioxane ion).
      
    • Metabolite A (Acid):

      
       (Hydrolysis adds -OH, loses -NH2).
      

Data Interpretation & Calculations

Raw data (Area Ratios) must be converted into intrinsic clearance values to predict in vivo behavior.

Determining Half-Life ( )

Plot


 vs. Time. The slope of the linear regression is 

(elimination rate constant).


Calculating Intrinsic Clearance ( )

This metric scales the in vitro rate to the liver's capacity.



Interpreting the "No-NADPH" Control

This is the critical self-validating step for this specific molecule.

  • Scenario A (Oxidative Dominance): Rapid degradation in NADPH samples; minimal degradation in No-NADPH samples.

  • Scenario B (Hydrolytic Dominance): Rapid degradation in both NADPH and No-NADPH samples.

Experimental Logic Flow

AssayLogic Start Start Assay (HLM + Compound) Split Split Conditions Start->Split Path_NADPH With NADPH (Activates CYPs) Split->Path_NADPH Path_Buffer Buffer Only (No Cofactor) Split->Path_Buffer Outcome_Ox Oxidative Clearance (CYP Driven) Path_NADPH->Outcome_Ox Degradation observed Result_Stable Stable in Buffer? (>90% remaining) Path_Buffer->Result_Stable Result_Stable->Outcome_Ox Yes Outcome_Hyd Hydrolytic Clearance (Amidase Driven) Result_Stable->Outcome_Hyd No

Figure 2: Decision tree for interpreting microsomal stability data to distinguish between oxidative and hydrolytic instability.

Conclusion

For 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide , metabolic stability is a tug-of-war between the oxidative susceptibility of the ether-rich ring and the hydrolytic lability of the amide tail.

Final Recommendation: If the compound shows high clearance (


) driven by hydrolysis (Scenario B), chemical optimization should focus on sterically hindering the amide (e.g., N-methylation) or replacing it with a bioisostere (e.g., oxadiazole). If clearance is oxidative (Scenario A), halogenation of the benzodioxane ring may block CYP access.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability). Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Definitive text on amide/ester hydrolysis). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Bao, J., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 46(5), 604-614. Link

Sources

Methodological & Application

Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. This compound incorporates the privileged 1,4-benzodioxan scaffold, a structural motif present in numerous pharmacologically active molecules.[1][2] This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol is designed to be self-validating by explaining the rationale behind key experimental choices and providing comprehensive safety information.

Introduction

The 1,4-benzodioxan moiety is a cornerstone in the design of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] The synthesis of derivatives of this scaffold is of significant interest for the exploration of new chemical entities with potential therapeutic applications. This protocol outlines a reliable three-step synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, commencing with a Friedel-Crafts acylation, followed by a Clemmensen reduction, and culminating in an amide formation.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

Synthesis_Workflow Start 1,4-Benzodioxan Intermediate1 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one Start->Intermediate1 Step 1: Friedel-Crafts Acylation (Butyryl chloride, AlCl3) Intermediate2 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid Intermediate1->Intermediate2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) FinalProduct 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Intermediate2->FinalProduct Step 3: Amide Formation (1. SOCl2, 2. NH4OH)

Caption: Overall synthetic workflow for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide.

Materials and Equipment

Material/EquipmentRecommended Specifications
Reagents
1,4-Benzodioxan≥98% purity
Butyryl chloride≥98% purity
Aluminum chloride (anhydrous)≥99% purity
Zinc amalgam (Zn(Hg))Prepared fresh or commercially sourced
Concentrated Hydrochloric acid~37%
Thionyl chloride≥99% purity
Ammonium hydroxide solution28-30%
Solvents
Dichloromethane (DCM)Anhydrous, ≥99.8%
Diethyl etherAnhydrous, ≥99.7%
TolueneACS grade
Ethanol95%
Glassware & Equipment
Round-bottom flasksVarious sizes
Reflux condenser
Addition funnel
Magnetic stirrer and stir bars
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Standard laboratory glasswareBeakers, graduated cylinders, etc.
pH paper or pH meter
Fume hood

Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one

This step involves the electrophilic acylation of 1,4-benzodioxan using butyryl chloride and a Lewis acid catalyst, aluminum chloride.[3] The reaction is regioselective for the 6-position due to the activating effect of the ether oxygens.

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water.[1][2][4][5][6] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][4][5][6]

  • Butyryl chloride is a flammable, corrosive liquid and a lachrymator.[7][8][9][10] Handle with care in a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and have a quenching solution (e.g., saturated sodium bicarbonate) readily available.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, and an addition funnel, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous DCM to the stirred slurry.

  • Once the addition is complete, add butyryl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one as a solid.

Step 2: Clemmensen Reduction to Synthesize 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

The Clemmensen reduction is a classic method for the deoxygenation of aryl ketones to the corresponding alkanes under acidic conditions using zinc amalgam.[3][11][12]

Safety Precautions:

  • Zinc amalgam contains mercury and is toxic.[13][14][15][16][17] Handle with extreme care, wearing appropriate PPE, and dispose of waste according to institutional guidelines.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes.[18][19][20][21][22] Work in a well-ventilated fume hood.

  • The reaction may produce flammable hydrogen gas. Ensure there are no ignition sources nearby.

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the freshly prepared zinc amalgam.

  • Add a solution of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one (1.0 eq) in a mixture of toluene and ethanol.

  • Add concentrated hydrochloric acid portion-wise to the stirred mixture. An exothermic reaction will commence.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a vigorous reaction.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and decant the liquid from the excess zinc amalgam.

  • Wash the amalgam with toluene.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Amide Formation to Synthesize 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride, which is then reacted with ammonia to form the primary amide.[23][24][25]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO2).[26][27][28][29][30] All operations must be performed in a fume hood.

  • Ammonium hydroxide is corrosive and has a pungent, irritating odor.[31][32][33][34][35] Handle in a well-ventilated area.

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet, dissolve 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise to the solution at room temperature.

  • Heat the mixture to a gentle reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous diethyl ether.

  • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the ethereal solution of the acid chloride to the cold, stirred ammonium hydroxide solution. A white precipitate of the amide will form.

  • Stir the mixture for an additional 30 minutes at 0 °C.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

  • The final product, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Summary

StepReactionKey ReagentsTypical Yield
1Friedel-Crafts Acylation1,4-Benzodioxan, Butyryl chloride, AlCl₃70-85%
2Clemmensen ReductionAryl ketone, Zn(Hg), HCl60-75%
3Amide FormationCarboxylic acid, SOCl₂, NH₄OH80-95%

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. By following these procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Hiegel, G. A., & Carney, J. R. (1996). A Modified Clemmensen Reduction Procedure for Conversion of Aryl Ketones into Aryl Alkenes.
  • Sci-Supply. (n.d.). Hydrochloric acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Scholar Chemistry. (2009). Zinc Amalgam Material Safety Data Sheet. Retrieved from [Link]

  • Tanner Industries. (n.d.). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Retrieved from [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

  • Chem-Station. (2014). Clemmensen Reduction. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). BUTYRYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemical Suppliers. (2017). SAFETY DATA SHEET AMMONIA SOLUTION AR 0.89 S.G.. Retrieved from [Link]

  • HIMEDIA. (2023). Safety Data Sheet: Zinc amalgam. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ammonia solution 25%. Retrieved from [Link]

  • PubChem. (n.d.). Butyryl chloride. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet AMMONIA SOLUTION 10-32%. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Schottlander. (2014). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide .

This molecule presents a specific chromatographic challenge: it combines a lipophilic, electron-rich 1,4-benzodioxane core with a polar butanamide side chain.[1] Standard generic gradients often fail to retain the polar tail sufficiently or cause peak tailing due to secondary silanol interactions with the amide nitrogen.[1] This protocol utilizes a C18 stationary phase with acidic mobile phase modification to ensure sharp peak shape, adequate retention, and separation from potential synthetic precursors (e.g., 1,4-benzodioxan-6-amine).[1]

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in rational method design.[1] The structural properties dictate the column and solvent selection.[1]

Analyte Characteristics
PropertyDescriptionChromatographic Implication
Structure Benzene ring fused to a dioxane ring + 4-carbon amide tail.Mixed mode interactions (Hydrophobic + H-bonding).
Chromophore Benzodioxane ring (Electron-rich aromatic).UV λ max: ~280 nm (Specific), ~210-220 nm (High Sensitivity).[1]
Polarity Moderate LogP (~1.5 - 2.0 estimated).Suitable for Reverse Phase (RP-HPLC) .
Ionization Amide is neutral/very weakly basic; Ether oxygens are non-ionizable.pH control is needed primarily to suppress silanol activity on the column, not to ionize the analyte.[1]
Strategic Decision Matrix (DOT Diagram)

The following logic flow illustrates the decision-making process for selecting the stationary phase and mobile phase modifiers.

MethodStrategy Start Analyte: Benzodioxane Butanamide Core Hydrophobic Core (Benzodioxane) Start->Core Tail Polar Tail (Butanamide) Start->Tail C18 Select C18 Column (High Surface Area) Core->C18 Requires Strong Retentive Phase Tailing Tailing Tail->Tailing H-Bonding Risk (Silanol Interaction) Final Final System: C18 + Water/ACN + 0.1% FA C18->Final Modifier Add 0.1% Formic Acid or Phosphate Buffer Tailing->Modifier Needs Suppression Modifier->Final

Figure 1: Rational method selection based on analyte functional groups.

Experimental Protocols

Protocol A: Instrument & Reagent Preparation

Objective: Establish a baseline system suitable for scouting gradients.

Reagents:

  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): HPLC Gradient Grade.[1]

  • Formic Acid (FA): LC-MS Grade (Preferred for volatility) or Phosphoric Acid (85%) for UV-only applications.[1]

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Setup:

  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm or 3.5 µm.[1]

    • Why End-capped? To minimize peak tailing caused by the amide group interacting with free silanols.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection:

    • Channel A: 280 nm (Specificity for benzodioxane ring).[1]

    • Channel B: 210 nm (High sensitivity for impurities).[1]

Protocol B: Gradient Optimization (Scouting)[1]

Do not start with an isocratic method. Use a wide gradient to locate the elution window.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mg of analyte in 1 mL of Diluent (1000 ppm stock). Dilute to 50 ppm for injection.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B (Re-equilibration)[1]

    • 30.0 min: Stop

  • Analysis: Inject 10 µL.

  • Calculation: Calculate

    
     (Capacity Factor).
    
    • If elution is < 5 min, initial organic is too high.[1]

    • If elution is > 15 min, the compound is highly retained; increase gradient slope.[1]

Expected Result: The benzodioxane moiety typically elutes between 40-60% Acetonitrile.

Protocol C: Finalized Method Parameters

Based on typical behavior of benzodioxane amides [1][2], the following method provides optimal resolution and peak shape.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (End-capped)
Flow Rate 1.0 mL/min
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile
Gradient Time (min) | %B 0.0 | 10 12.0 | 70 15.0 | 95 18.0 | 10 23.0 | Stop
Injection Vol 10 µL
Detection 280 nm (Quantitation)

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for drug development or purity analysis, perform the following validation steps.

System Suitability Testing (SST)

Run 5 replicate injections of the standard (50 ppm).[1]

  • Requirement: %RSD of Peak Area ≤ 2.0%.[1][2]

  • Requirement: Tailing Factor (

    
    ) ≤ 1.5 (Critical for amides).[1]
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.[1]
    
Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 ppm.

  • Acceptance:

    
    .
    
Specificity (For Synthetic Intermediates)

If synthesizing from 1,4-benzodioxan-6-amine , spike the starting material into the sample.[1]

  • Goal: Resolution (

    
    ) > 2.0 between the Amine (elutes earlier due to polarity) and the Amide (analyte).[1]
    

Troubleshooting & Optimization Logic

Use this flowchart to diagnose common issues during the development phase.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Tailing Peak Tailing (Tf > 1.5) Type->Tailing Split Split Peak / Shoulder Type->Split Drift Retention Time Drift Type->Drift Silanol Cause: Silanol Interaction Tailing->Silanol Solvent Cause: Sample Solvent Mismatch Split->Solvent Equil Cause: Poor Equilibration Drift->Equil FixSilanol Action: Increase Buffer Conc. or Switch to pH 3.0 Phosphate Silanol->FixSilanol FixSolvent Action: Dilute sample in Mobile Phase A Solvent->FixSolvent FixEquil Action: Increase post-run time to 5-10 column volumes Equil->FixEquil

Figure 2: Troubleshooting logic for amide analysis.

References

  • Idris, N. et al. (2022).[1][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • PubChem Database. (n.d.). 1,4-Benzodioxan Compound Summary. National Library of Medicine.[1][4]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Optimization Principles).

Sources

Application Note and Protocol: Optimal Solvent Selection for Dissolving 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful formulation and development of any pharmacologically active compound are critically dependent on its solubility. For 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, a molecule featuring a polar amide group and a less polar benzodioxane moiety, selecting an appropriate solvent system is a nuanced challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally select and experimentally verify an optimal solvent or solvent system for this compound. By integrating theoretical principles with robust experimental protocols, this document aims to streamline the pre-formulation and analytical development processes.

The core principle of solubility, "like dissolves like," provides a foundational starting point.[1][2] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The structure of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, possessing both hydrophilic (amide) and hydrophobic (benzodioxane and butyl chain) regions, suggests that a solvent of intermediate polarity or a co-solvent system may be most effective.

Physicochemical Properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

A thorough understanding of the compound's physical and chemical characteristics is paramount for predicting its solubility behavior.

PropertyValue/InformationSignificance for Solubility
Chemical Structure The molecule contains a hydrogen-bond-donating and -accepting primary amide group, which favors solubility in protic and polar aprotic solvents.[3][4] The benzodioxane ring and the butyl chain are largely non-polar and will contribute to solubility in organic solvents. 1,4-benzodioxane itself is insoluble in water but soluble in most organic solvents.[5]
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol A higher molecular weight can sometimes negatively impact solubility.
Predicted Polarity MixedThe presence of both polar (amide) and non-polar (benzodioxane, alkyl chain) functionalities necessitates a careful balance of solvent polarity.

Theoretical Framework for Solvent Selection: A Logic-Driven Approach

A systematic approach to solvent selection begins with a theoretical assessment before proceeding to experimental verification. The following workflow illustrates a rational process for narrowing down the vast field of potential solvents.

Solvent_Selection_Workflow Figure 1: Logical Workflow for Solvent Selection A Analyze Target Molecule Structure (4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide) B Identify Functional Groups - Amide (polar, H-bonding) - Benzodioxane (less polar) - Alkyl chain (non-polar) A->B C Predict General Solubility (Mixed Polarity) B->C D Consult Solvent Property Databases (e.g., Hansen Solubility Parameters) C->D E Categorize Potential Solvents - Protic - Aprotic Polar - Non-Polar D->E F Shortlist Candidate Solvents (Based on predicted compatibility) E->F G Review Safety & Handling Data (MSDS/SDS) F->G H Finalize Solvent List for Experimental Screening G->H

Caption: A stepwise logical process for selecting candidate solvents.

A more advanced theoretical approach involves the use of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] A solvent is more likely to dissolve a solute if their respective HSP values are similar. While experimentally determining the HSP for a new compound can be intensive, predictive software can provide valuable estimates.

Experimental Protocols for Solubility Determination

Following theoretical selection, experimental validation is crucial. Two common methods for determining solubility are the kinetic and thermodynamic assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is ideal for rapid screening of multiple solvents to identify promising candidates. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous or organic solvent system.

Kinetic_Solubility_Workflow Figure 2: Kinetic Solubility Assay Workflow A Prepare concentrated stock solution in DMSO (e.g., 10 mM) B Dispense increasing volumes of stock solution into a 96-well plate A->B C Add candidate solvent to each well B->C D Incubate and shake for a set time (e.g., 2 hours at room temperature) C->D E Measure turbidity using a nephelometer or UV-Vis spectrophotometer D->E F Determine the concentration at which precipitation occurs (kinetic solubility) E->F

Caption: Workflow for high-throughput kinetic solubility screening.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen buffer or solvent.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6][7]

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of solid 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide to a known volume of the candidate solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The measured concentration represents the thermodynamic solubility.

Candidate Solvents for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Based on the mixed polarity of the target compound, the following solvents are recommended for initial screening.

SolventTypeRationale for SelectionKey Safety Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds. Often used for preparing high-concentration stock solutions.Combustible liquid.[8] Can be irritating to eyes and skin.[9] Readily absorbed through the skin and can carry dissolved substances with it.[8][9]
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a powerful solvent for many organic compounds.Flammable liquid.[10][11] Harmful if inhaled or in contact with skin.[12] May damage the unborn child.[12][13]
Ethanol Protic"Green" solvent with good solubilizing power for moderately polar compounds. The hydroxyl group can hydrogen bond with the amide.Highly flammable liquid and vapor.[1][14][15] Causes serious eye irritation.[14][15]
Methanol ProticSimilar to ethanol but with higher polarity.Highly flammable liquid and vapor.[16][17] Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19] Causes damage to organs.[18][19]
Acetone Polar AproticGood solvent for many organic compounds with intermediate polarity.Highly flammable liquid and vapor.[2][20][21] Causes serious eye irritation.[2][20][21] May cause drowsiness or dizziness.[20][21][22]
Acetonitrile Polar AproticCommonly used in reversed-phase HPLC, making it a good choice if subsequent analysis is required.Highly flammable liquid and vapor.[23][24][25] Harmful if swallowed, in contact with skin, or if inhaled.[24][25][26] Causes serious eye irritation.[23][24][25]
Dichloromethane (DCM) Non-PolarMay be effective for the benzodioxane portion of the molecule, but less so for the amide.May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Co-Solvent Systems: A Strategy for Enhanced Solubility

For compounds with mixed polarity, a single solvent may not be optimal. Co-solvent systems, typically a mixture of a polar solvent (like water or ethanol) and a less polar, water-miscible organic solvent, can significantly enhance solubility.[27][28][] The organic co-solvent disrupts the hydrogen bonding network of the polar solvent, reducing its polarity and creating a more favorable environment for the non-polar regions of the solute.[][30]

Recommended Co-Solvent Systems for Screening:

  • Ethanol/Water mixtures (e.g., 90:10, 70:30, 50:50 v/v)

  • DMSO/Water mixtures

  • Polyethylene Glycol (PEG 400)/Water mixtures

Conclusion

The selection of an optimal solvent for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide requires a methodical approach that combines theoretical prediction with empirical testing. By analyzing the compound's structure, researchers can shortlist a range of polar protic, polar aprotic, and co-solvent systems for evaluation. The protocols for kinetic and thermodynamic solubility assays provided herein offer a robust framework for experimental determination. It is anticipated that solvents of intermediate polarity, such as ethanol or acetone, or co-solvent systems involving water-miscible organic solvents, will demonstrate the most favorable solubility characteristics for this compound. All work should be conducted in accordance with the safety guidelines for each solvent used.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Vedantu. (n.d.). Amide Group in Chemistry: Structure, Properties & Uses. Retrieved from [Link]

  • Agilent. (n.d.). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • TSI Journals. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Lubri-Delta Inc. (n.d.). Acetone Safety Data Sheet. Retrieved from [Link]

  • Pal, A., & Bhasin, A. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). Dimethyl Sulfoxide (DMSO) Safety Data Sheet. Retrieved from [Link]

  • Ted Pella, Inc. (2017, August 31). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Guttman Energy. (2022, February 12). Ethanol Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Mercateo. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Airgas. (n.d.). Acetone Safety Data Sheet. Retrieved from [Link]

  • Mitsubishi Gas Chemical America. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • Fardi, T., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • University of the Witwatersrand. (n.d.). MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2022, April 18). Ethanol 50%, (v/v) Safety Data Sheet. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Prof Steven Abbott. Retrieved from [Link]

  • Khan Academy. (2015, May 17). Solubility of organic compounds. YouTube. Retrieved from [Link]

  • 2M Group. (n.d.). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Proman. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Ghorbanzadeh, O., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC - NIH. Retrieved from [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Retrieved from [Link]

Sources

Reagents and catalysts for the preparation of benzodioxin butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Piperoxan, Doxazosin) and serotonergic modulators.[1] This application note details the synthetic protocols for Benzodioxin Butanamide , specifically focusing on the two most pharmacologically relevant regioisomers:

  • The 6-isomer:

    
    -(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (Aniline-derived).[1]
    
  • The 2-isomer:

    
    -[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]butanamide (Chiral alkylamine-derived).[1]
    

This guide prioritizes scalable, high-yielding routes utilizing modern coupling reagents and phase-transfer catalysis to ensure reproducibility in drug discovery workflows.[1]

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient construction of the bicyclic ether core followed by selective amidation.

Retrosynthetic Logic
  • Core Construction: The 1,4-benzodioxan ring is best assembled via a double Williamson ether synthesis between a catechol and a vicinal dihalide or epihalohydrin.

  • Amidation: The "butanamide" moiety is introduced via acylation of the corresponding benzodioxin-amine.[1] Direct acylation using butyryl chloride is cost-effective, while HATU-mediated coupling is preferred for complex butyric acid derivatives.[1]

Pathway Visualization

The following diagram outlines the divergent pathways for the 2-substituted and 6-substituted scaffolds.

BenzodioxinPathways Catechol Catechol (Starting Material) NitroCatechol 4-Nitrocatechol Catechol->NitroCatechol Nitration BenzodioxinEster 2-(Hydroxymethyl)-1,4-benzodioxan Catechol->BenzodioxinEster Epibromohydrin K2CO3, Acetone BenzodioxinNitro 6-Nitro-1,4-benzodioxan NitroCatechol->BenzodioxinNitro 1,2-dibromoethane K2CO3, DMF BenzodioxinAmine6 6-Amino-1,4-benzodioxan BenzodioxinNitro->BenzodioxinAmine6 H2, Pd/C Reduction Target6 Target A: N-(Benzodioxin-6-yl)butanamide BenzodioxinAmine6->Target6 Butyryl Chloride TEA, DCM Epibromohydrin Epibromohydrin BenzodioxinAmine2 2-(Aminomethyl)-1,4-benzodioxan BenzodioxinEster->BenzodioxinAmine2 1. MsCl, TEA 2. NaN3 3. Staudinger Red. Target2 Target B: N-(Benzodioxin-2-ylmethyl)butanamide BenzodioxinAmine2->Target2 Butyric Acid HATU, DIPEA

Caption: Divergent synthesis of 6-amino and 2-aminomethyl benzodioxin scaffolds for butanamide coupling.[1]

Critical Reagents & Catalysts

Selection of reagents determines the yield and purity profile.

Reagent ClassSpecific ReagentRoleMechanistic Insight
Base (Ring Closure) Potassium Carbonate (

)
Proton ScavengerAnhydrous, finely ground powder is critical to maintain heterogeneous surface area in acetone/DMF.[1]
Catalyst (Ring Closure) Tetrabutylammonium Bromide (TBAB)Phase Transfer CatalystFacilitates the reaction of the phenoxide anion with alkyl halides in biphasic or solid-liquid interfaces.[1]
Electrophile EpibromohydrinRing BuilderProvides the 3-carbon unit for the dioxane ring.[1] Chiral epibromohydrin yields enantiopure scaffolds.
Coupling Agent HATUAmide Bond FormationPreferred over EDC/HOBt for hindered amines or valuable intermediates due to faster kinetics and lower racemization risk.
Acylating Agent Butyryl ChlorideAmide Bond FormationHigh reactivity; ideal for simple, non-chiral butanamide installation. Requires strict moisture control.
Solvent DMF (Dimethylformamide)Polar Aprotic SolventSolubilizes polar intermediates; promotes

reactions by solvating cations (

), leaving anions "naked" and reactive.

Detailed Experimental Protocols

Protocol A: Synthesis of the 1,4-Benzodioxan Core (2-substituted)

Objective: Preparation of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol. Scale: 10 mmol

  • Reagent Setup:

    • Catechol (1.10 g, 10 mmol)

    • Epibromohydrin (1.37 g, 10 mmol)

    • 
       (anhydrous, 2.76 g, 20 mmol)
      
    • Acetone (Reagent grade, 50 mL)

  • Procedure:

    • Step 1: Charge a 100 mL round-bottom flask with Catechol,

      
      , and Acetone. Stir vigorously at room temperature for 15 minutes to allow phenoxide formation (color change to dark green/brown is normal).
      
    • Step 2: Add Epibromohydrin dropwise over 10 minutes.

    • Step 3: Reflux the mixture at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Step 4 (Workup): Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Step 5 (Purification): Dissolve residue in

      
      , wash with 1M NaOH (to remove unreacted catechol) and brine. Dry over 
      
      
      
      . Flash chromatography (SiO2, 0-20% EtOAc/Hexanes) yields the alcohol intermediate.
    • Self-Validation:

      
       NMR must show the disappearance of phenolic -OH protons (~5-9 ppm) and appearance of the dioxane multiplet (~4.0-4.4 ppm).
      
Protocol B: Conversion to Amine (The "Gabriel" Shortcut)

Objective: Conversion of alcohol to primary amine via Mesylate/Azide.

  • Mesylation: Treat the alcohol (from Protocol A) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (TEA, 1.5 eq) in DCM at 0°C for 2h. Aqueous workup yields the mesylate.

  • Azidation: React the mesylate with Sodium Azide (

    
    , 1.5 eq) in DMF at 80°C for 4h. Caution: Azides are shock-sensitive.[1]
    
  • Reduction (Staudinger): Treat the crude azide with Triphenylphosphine (

    
    , 1.2 eq) in THF/Water (10:1) at RT for 12h.
    
  • Isolation: Acid/Base extraction purification yields (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine.[1]

Protocol C: Formation of the Benzodioxin Butanamide

Objective: Coupling of the amine with Butyric Acid.

  • Reagent Setup:

    • Benzodioxin-amine (1.0 eq)[1]

    • Butyric Acid (1.1 eq)[1]

    • HATU (1.1 eq)[1]

    • DIPEA (Diisopropylethylamine, 2.0 eq)

    • DMF (anhydrous, 5 mL/mmol)

  • Procedure:

    • Step 1: Dissolve Butyric Acid in DMF. Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).

    • Step 2: Add the Benzodioxin-amine.[1][2]

    • Step 3: Stir at RT for 2–4 hours.

    • Step 4 (Quench): Pour into ice water. If the product precipitates, filter it. If oil forms, extract with EtOAc.[3]

    • Step 5 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >95% (UV @ 254 nm).

  • Mass Spectrometry:

    
     consistent with calculated mass.[4]
    
  • NMR Diagnostic:

    • Amide Proton: Broad singlet/doublet at

      
       6.0–8.0 ppm (exchangeable with 
      
      
      
      ).
    • Butyryl Chain: Triplet at

      
       ~0.9 ppm (terminal methyl), Multiplet at 
      
      
      
      ~1.6 ppm, Triplet at
      
      
      ~2.2 ppm (
      
      
      -carbonyl).
    • Benzodioxan Core:[5][6][7] Multiplets at

      
       4.0–4.5 ppm (OCH2-CH-O).[1]
      
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Ring Closure) Incomplete deprotonation or moisture in solvent.[1]Use freshly ignited

. Ensure Acetone is dried over molecular sieves. Add 5 mol% TBAB as catalyst.
O-Acylation vs N-Acylation Presence of hydroxyl impurities.[1]Ensure the amine intermediate is free of precursor alcohol. Use stoichiometric acyl chloride at 0°C.
Racemization High temperature during coupling.If using chiral amine, maintain coupling temp < 0°C initially. Use HOBt/EDC or HATU/Collidine systems.

References

  • Gu, W., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Bao, X., et al. (2010). "Synthesis and biological evaluation of 1,4-benzodioxan derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Vasquez, G., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). "N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)furan-2-carboxamide."[1][8] National Center for Biotechnology Information. Link[1]

  • ChemicalBook Protocols. (2024). "Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one and derivatives." Link

Sources

Application Note: Ligand Binding Assay Protocols for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, rigorous framework for characterizing the binding properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide .

Given the 1,4-benzodioxan scaffold—a "privileged structure" in medicinal chemistry known to target


-adrenergic , serotonergic (5-HT) , and melatonergic  receptors—this guide focuses on Radioligand Binding Assays (RBA)  and Fluorescence Polarization (FP) . These are the industry standards for determining the affinity (

) and kinetics of small-molecule lipophilic ligands.

 determination), Receptor Subtyping.

Part 1: Executive Summary & Molecular Context[1]

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide (hereafter referred to as BDB-6 ) presents a lipophilic benzodioxan core attached to a primary amide via a propyl linker.[1] This structural motif acts as a bioisostere for indole-based ligands, suggesting high probability of interaction with G-Protein Coupled Receptors (GPCRs).[1]

Critical Physicochemical Considerations
  • Lipophilicity (LogP): Estimated ~1.8–2.2. The benzodioxan ring increases non-specific binding (NSB) to plasticware and membrane lipids.

  • Solubility: Low aqueous solubility. Requires DMSO or Ethanol stock solutions.

  • Assay Bias: Due to the primary amide, this compound may act as a hydrogen bond donor/acceptor, making pH control in the assay buffer critical (pH 7.4 is standard to maintain physiological protonation states).

Part 2: Pre-Assay Preparation & Handling[1]

Compound Solubilization

To prevent precipitation during the assay, a "Step-Down" dilution method is required.

  • Master Stock: Dissolve BDB-6 in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Stock: Dilute the Master Stock 1:100 in Assay Buffer (see below) to achieve 100

    
    M (1% DMSO final).
    
  • Serial Dilutions: Perform 1:3 or 1:10 serial dilutions in Assay Buffer containing 1% DMSO to maintain constant vehicle concentration across all wells.

Buffer Formulation (Universal GPCR)

Standard buffer for Adrenergic/Serotonergic targets.

ComponentConcentrationFunction
Tris-HCl 50 mMpH Buffer (Set to 7.4 at 25°C)
MgCl

10 mMStabilizes G-protein coupling
EDTA 1 mMProtease inhibition (metalloproteases)
BSA 0.1% (w/v)Critical: Reduces Non-Specific Binding (NSB) of the lipophilic benzodioxan
Ascorbic Acid 0.1%Prevents oxidation (optional, recommended if comparing vs. catecholamines)

Part 3: Protocol A - Radioligand Competition Binding (Gold Standard)[1]

This protocol determines the Inhibitory Constant (


)  of BDB-6 by measuring its ability to displace a known radioligand (e.g., 

-Prazosin for

-AR or

-8-OH-DPAT for 5-HT

) from membrane preparations.[1]
Experimental Workflow

BindingAssay Prep Membrane Prep (CHO/HEK Cells) Mix Reaction Assembly (96-well Plate) Prep->Mix 5-10 µg/well Incubate Equilibrium Incubation (60-90 min @ 25°C) Mix->Incubate + Ligand (BDB-6) + Radioligand Harvest Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Terminate Count Scintillation Counting (CPM Measurement) Harvest->Count Add Cocktail

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Procedure
  • Plate Preparation: Use 96-well polypropylene plates (low binding).

  • Reagent Addition (Total Volume: 200

    
    L): 
    
    • 50

      
      L  BDB-6 (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
    • 50

      
      L  Radioligand (at 
      
      
      
      concentration, typically 0.5–2.0 nM).
    • 100

      
      L  Membrane Suspension (5–10 
      
      
      
      g protein/well).
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (No BDB-6).[1]

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + Excess Cold Competitor (e.g., 10

      
      M Prazosin).
      
  • Incubation: Seal plate and incubate at 25°C for 90 minutes .

    • Why: Benzodioxan derivatives can have slow association rates (

      
      ); 90 minutes ensures equilibrium is reached.
      
  • Filtration:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI reduces the electrostatic binding of the lipophilic ligand to the filter.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Detection: Add liquid scintillation cocktail (e.g., 50

    
    L/well), seal, and count on a MicroBeta or TopCount system.
    
Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
     : Concentration of BDB-6 displacing 50% of specific radioligand binding.[1]
    
  • 
     : Concentration of radioligand used.
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Part 4: Protocol B - Fluorescence Polarization (High Throughput)

If a fluorescent tracer is available (e.g., BODIPY-prazosin), FP is preferred for screening large libraries or rapid kinetics.

Principle

BDB-6 competes with a small fluorescent tracer.[1] When the tracer is bound to the receptor (large complex), rotation is slow, and polarization (mP) is high. When BDB-6 displaces the tracer, the tracer rotates freely, and polarization decreases.

Assay Setup (384-well Black Plate)
StepActionVolume
1Dispense BDB-6 (Serial Dilution)5

L
2Add Receptor Membrane (Pre-incubated)10

L
3Add Fluorescent Tracer (2x

)
5

L
4Incubate (Dark, RT, 60 min)-
5Read (Ex: 485nm / Em: 535nm)-
  • Validation: Calculate the Z-factor. A value

    
     indicates a robust assay.
    
    
    
    
    [1]

Part 5: Mechanistic Logic & Troubleshooting

The "Benzodioxan Effect" (Non-Specific Binding)

Problem: The benzodioxan ring is highly lipophilic. You may observe a "shallow" Hill slope (< 0.8) or high background signal. Solution:

  • Detergent Optimization: Add 0.01% CHAPS or Tween-20 to the assay buffer.[1]

  • Filter Blocking: Ensure PEI soaking of filters is sufficient (at least 1 hour).

  • Plasticware: Switch from Polystyrene to Polypropylene plates to minimize adsorption of BDB-6 to the well walls.

Interpreting the Hill Slope
  • Slope = 1.0: Simple competitive binding at a single site.

  • Slope < 1.0: Negative cooperativity or binding to multiple receptor subtypes (e.g., binding to both

    
     and 
    
    
    
    with different affinities).
  • Slope > 1.0: Positive cooperativity (rare for this class) or assay artifact (precipitation).

Part 6: References

  • Motulsky, H. J., & Neubig, R. R. (2010). Analysis of ligand binding data. Current Protocols in Neuroscience. Link:

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at cell surface receptors: principles and practice. British Journal of Pharmacology, 161(6), 1219–1237. Link:

  • Eglen, R. M., et al. (2008). The use of G-protein-coupled receptor (GPCR) assays in drug discovery. Nature Reviews Drug Discovery. Link:

  • Bioanalysis Forum (2014). Ligand Binding Assays: Summary and Consensus. Link:

  • National Institutes of Health (NIH) Assay Guidance Manual. "In Vitro Radioligand Binding Assays." Link:

Sources

Application Note: Storage and Handling Requirements for Benzodioxin Amide Research Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzodioxin amides represent a critical structural class in medicinal chemistry, frequently utilized as scaffolds for alpha-adrenergic antagonists, antipsychotics, and kinase inhibitors.[1] While the 1,4-benzodioxan ring confers favorable pharmacokinetic properties, its combination with an amide linker introduces specific physicochemical vulnerabilities—namely, solubility-limited precipitation and hydrolysis-driven degradation.[1] This Application Note defines the rigorous "Cold Chain" protocols required to maintain the structural integrity of these compounds, emphasizing the mitigation of DMSO hygroscopicity and freeze-thaw degradation.

Introduction: The Cost of Degradation

In drug discovery, the integrity of the screening library is the rate-limiting step for reproducible data. Benzodioxin amides (e.g., analogs of WB4101 or Piperoxan) are often lipophilic and stable in solid form but exhibit complex behaviors in solution.[1]

Improper handling leads to two primary failure modes:

  • Silent Hydrolysis: The amide bond cleaves, yielding a carboxylic acid and an amine. This often goes undetected in UV-based plate readers but destroys biological activity.

  • Micro-Precipitation: The hydrophobic benzodioxin moiety drives aggregation in "wet" DMSO, leading to false negatives in biochemical assays or false positives in aggregation-sensitive assays.

Physicochemical Stability Profile

To design an effective handling protocol, one must understand the molecular vulnerabilities of the benzodioxin amide scaffold.

Structural Analysis
  • 1,4-Benzodioxan Ring: Generally resistant to oxidative ring opening under standard storage conditions.[1] However, it significantly increases LogP (lipophilicity), making the compound prone to crashing out of aqueous buffers or wet DMSO.[1]

  • Amide Linker: Thermodynamically stable but kinetically susceptible to hydrolysis. This reaction is catalyzed by trace acids/bases and, critically, by water absorbed into hygroscopic solvents like DMSO.[1]

Stability Matrix[1]
ParameterVulnerability LevelMechanism of FailureMitigation Strategy
Hydrolysis ModerateAmide bond cleavage in the presence of H₂O.Store in anhydrous DMSO (<0.1% H₂O); use inert gas blanketing.[1]
Oxidation LowEther linkage stability is high; side chains are the risk.Argon overlay; amber vials to prevent photo-oxidation of aux groups.
Solubility High RiskHydrophobic ring drives precipitation in >10% water.Do not store intermediate dilutions; dilute immediately before assay.
Photostability Low/ModerateBenzodioxin absorbs UV; potential radical formation.Store in amber glass or opaque plates.

Storage Protocols: The "Cold Chain"

The storage strategy depends entirely on the physical state of the sample.

Solid State Storage (Master Stocks)
  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Temperature: -20°C is sufficient for >5 years stability. -80°C is recommended for high-value libraries.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

Solution Storage (Working Stocks)

Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Critical Note: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours at RT. Water in DMSO is the primary enemy of benzodioxin amides.

Visualization: Storage Decision Tree

StorageProtocol Start Sample Receipt StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Powder Solution Solution (DMSO) StateCheck->Solution Liquid Weighing Weighing & Aliquoting (Low Humidity <30%) Solid->Weighing FreezeThawCheck Will it be used >3 times? Solution->FreezeThawCheck Dissolution Dissolve in Anhydrous DMSO (10mM - 50mM) Weighing->Dissolution Dissolution->FreezeThawCheck SingleUse Create Single-Use Aliquots (Matrix Tubes) FreezeThawCheck->SingleUse Yes (Frequent Access) BulkStore Bulk Storage (Not Recommended) FreezeThawCheck->BulkStore No (Archive) StorageCond Store at -20°C or -80°C Argon Blanket SingleUse->StorageCond BulkStore->StorageCond

Figure 1: Decision tree for determining the optimal storage format based on usage frequency and physical state.

Handling & Reconstitution Protocols

Protocol A: Reconstitution from Solid

Objective: Create a 10 mM stock solution while minimizing water uptake.

  • Equilibration: Remove the solid sample vial from the freezer and allow it to equilibrate to Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid.

  • Solvent Prep: Use fresh, anhydrous DMSO (water content <0.05%).[1] If using a previously opened bottle, verify water content or use molecular sieves.[1]

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Visual Check: Inspect for "swirling" particulates. Benzodioxin amides can form gelatinous aggregates. If observed, sonicate for 5 minutes at <40°C.[1]

  • Inert Gas: Gently blow a stream of dry Nitrogen or Argon into the vial headspace for 5-10 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm is not a moisture barrier; use electrical tape or specific cryo-seals if long-term storage is needed.

Protocol B: Handling Frozen DMSO Stocks (Thawing)

Objective: Thaw samples without inducing precipitation.

  • Thaw: Place the frozen DMSO aliquot at RT or in a 25°C water bath.

    • Caution: Do not heat >30°C. High temperatures accelerate amide hydrolysis if any trace water is present.

  • Mix: Vortex vigorously. DMSO freezes as a crystal lattice that can exclude the solute, creating high-concentration pockets.[1] Remixing is mandatory to ensure homogeneity.

  • Inspect: Hold the vial up to a light source.

    • Clear: Proceed.

    • Cloudy:[1] Precipitation has occurred.[2] Sonicate for 5-10 minutes. If it remains cloudy, the sample is compromised (likely hydrolyzed or hydrated) and should be discarded.[1]

Quality Control (QC) & Validation

Trust but verify. For benzodioxin amides, a purity check is required every 6 months for solution stocks.[1]

QC Workflow

QCWorkflow Sample Thawed Sample LCMS LC-MS Analysis (Check M+1 & Purity) Sample->LCMS Decision Purity > 95%? LCMS->Decision Pass Release for Assay Decision->Pass Yes Fail Fail Decision->Fail No Diagnose Check Mass Spectrum Fail->Diagnose Hydrolysis Mass = M + 18 (Hydrolysis) Diagnose->Hydrolysis Oxidation Mass = M + 16 (Oxidation) Diagnose->Oxidation

Figure 2: Routine Quality Control workflow. Note that M+18 peaks indicate water addition (hydrolysis of the amide).

Acceptance Criteria
  • Purity: >95% by LC-UV (254 nm).

  • Identity: Mass spectrum must show the parent ion [M+H]+.

  • Water Content: If possible, Karl Fischer titration of the DMSO stock should show <0.5% water.[1]

Safety & Disposal

  • Toxicity: Benzodioxin amides are biologically active. Treat all samples as potent alpha-adrenergic antagonists or kinase inhibitors until proven otherwise.

  • Permeability: DMSO enhances skin permeability. Double-gloving (Nitrile) is mandatory.

  • Disposal: Dispose of DMSO solutions in dedicated "Halogenated Organic Solvent" waste streams, as the benzodioxin ring often contains halogens or is treated as such in waste protocols.[1]

References

  • Cheng, X., et al. (2003).[1] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link

  • Kozikowski, B. A., et al. (2003).[1] "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening. Link

  • Quaglia, W., et al. (2008).[1] "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds." Journal of Medicinal Chemistry. Link[1]

  • Waybright, T. J., et al. (2009).[1] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. Link

  • Ertl, P., & Obermayer, C. (2008).[1] "The stability of the amide bond: A computational study." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for amide hydrolysis rates).

Sources

Application Note: Preparation and Handling of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reliability and reproducibility of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide. We will delve into the rationale behind solvent selection, outline detailed protocols for creating high-concentration primary stocks and subsequent aqueous working solutions, and address critical quality control measures to mitigate common pitfalls such as compound precipitation and degradation.

Introduction: The Criticality of the Stock Solution

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a molecule featuring a hydrophilic amide group attached to a lipophilic benzodioxan moiety. This amphipathic nature predicts poor aqueous solubility, a common challenge for in vitro testing. An improperly prepared stock solution can introduce significant variability, leading to inaccurate dose-response curves and misleading biological data.[1] The primary goal is to create a stable, high-concentration stock that can be accurately diluted into aqueous experimental media without inducing precipitation, thereby ensuring the nominal concentration is as close as possible to the actual concentration available to the biological system.[1]

This guide emphasizes a self-validating approach, where understanding the "why" behind each step empowers the researcher to troubleshoot and adapt the protocol as needed.

Physicochemical Profile and Solvent Selection

To design a robust preparation protocol, we must first consider the inferred physicochemical properties of the compound.

  • Molecular Structure: Comprises a planar, hydrophobic 1,4-benzodioxan ring system and a flexible butanamide side chain.

  • Solubility Prediction: The benzodioxan core suggests solubility in organic solvents, while the amide group offers some potential for hydrogen bonding.[2][3] Overall, the molecule is expected to be poorly soluble in water. Derivatives of 1,4-benzodioxane are generally insoluble in water but soluble in most organic solvents.[2]

  • Primary Solvent Rationale: For compounds with poor aqueous solubility intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5] Its high solvating power allows for the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into the final assay, which is crucial as high concentrations of DMSO can be toxic to cells.[4][6] It is imperative to use anhydrous (water-free) DMSO, as water content can lower the solubility of hydrophobic compounds and promote degradation over time.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃Calculated
Molecular Weight 221.25 g/mol Calculated
Predicted State SolidBased on butanamide and substituted benzodioxane analogs.[7][8]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Industry Best Practice[4][5]
Secondary/Co-solvents Ethanol, Dimethylformamide (DMF)Potential alternatives if DMSO is incompatible with the assay.[9][10]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a standardized 10 mM stock solution, a common starting concentration for many in vitro screening campaigns.

Materials and Equipment
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber-colored glass vial or polypropylene microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 221.25 g/mol × 1000 mg/g = 2.21 mg

  • Weigh the Compound: Tare the analytical balance with your chosen sterile vial. Carefully weigh out 2.21 mg of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide directly into the vial.

    • Causality: Using an analytical balance is non-negotiable for accuracy.[11] Weighing directly into the final vial minimizes material loss during transfers.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Causality: Adding the solvent to the pre-weighed solid ensures the final concentration is accurate.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Expert Tip: If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[10] Sonication uses ultrasonic waves to break up solute aggregates, facilitating dissolution without significant heat.

  • Visual Quality Control: Once dissolved, hold the vial against a light source. The solution should be clear and free of any visible particulates. If particles remain, continue vortexing or sonicating.

    • Trustworthiness: This simple check is the first line of defense against using an improperly dissolved stock.[1]

  • Aliquoting and Storage: To preserve the integrity of the stock, dispense it into single-use aliquots (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock.[4][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[12] Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][13]

    • Causality: Proper storage at low temperatures slows down potential chemical degradation, such as amide hydrolysis.[14] Protection from light is crucial as benzodioxane structures can be light-sensitive.[14]

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., 2.21 mg for 1 mL) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve qc 5. Visual QC (Check for Particulates) dissolve->qc aliquot 6. Aliquot (Single-Use Volumes) qc->aliquot store 7. Label & Store (-80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Working Solutions in Aqueous Media

Diluting the DMSO stock into a buffer or cell culture medium is the most critical step where failure occurs.[1] The drastic change in solvent polarity can cause the compound to precipitate, leading to a significant and unknown drop in the effective concentration.

Step-by-Step Methodology (Example: 10 µM in 1 mL)
  • Thaw and Mix: Thaw a single aliquot of the 10 mM primary stock at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a large volume of aqueous medium, perform a serial dilution. For example, pipette 1 µL of the 10 mM stock into 99 µL of the final aqueous medium (e.g., cell culture media) to make a 100 µM intermediate solution.

    • Causality: This stepwise reduction in DMSO concentration can sometimes keep the compound in a supersaturated but usable state for the duration of an experiment.[10]

  • Final Dilution: Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the final aqueous medium to achieve the target 10 µM concentration. Mix gently by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can promote precipitation.

  • Final DMSO Concentration Check: Ensure the final percentage of DMSO is compatible with your assay.

    • Calculation: (Volume of Stock / Total Volume) × 100%

    • In this example: (1 µL / 1000 µL) × 100% = 0.1% DMSO

    • Trustworthiness: A final DMSO concentration of <0.5% is generally considered non-toxic for most cell-based assays, but this should be empirically validated.[4][6] Always include a vehicle control (media with 0.1% DMSO) in your experiments.[13]

  • Final Visual QC and Use: Immediately inspect the working solution for any signs of cloudiness or precipitate. Use the solution promptly after preparation, as precipitation can be time-dependent.[1]

G stock 10 mM Primary Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO + 99% Aqueous Media stock->intermediate 1:100 Dilution final 10 µM Working Solution in 0.1% DMSO + 99.9% Aqueous Media intermediate->final 1:10 Dilution precipitate RISK: Precipitation intermediate->precipitate

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a valuable process, as the 1,4-benzodioxane scaffold is a key component in numerous biologically active compounds, including therapeutics for hypertension and benign prostatic hyperplasia.[1][2] This guide will focus on a common and reliable synthetic pathway, addressing potential challenges at each critical stage.

Visualizing the Synthetic Pathway

A robust and frequently employed route to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves a three-step process starting from 1,4-benzodioxan. This pathway includes a Friedel-Crafts acylation, a Clemmensen reduction, and a final amidation step. The overall workflow is depicted below.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Amidation 1,4-Benzodioxan 1,4-Benzodioxan Intermediate_A 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid 1,4-Benzodioxan->Intermediate_A  Succinic Anhydride, AlCl3 Succinic_Anhydride Succinic_Anhydride Intermediate_B 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid Intermediate_A->Intermediate_B  Zn(Hg), HCl Final_Product 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Intermediate_B->Final_Product  1. SOCl2  2. NH3 (aq)

Caption: Synthetic workflow for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride results in a very low yield of the desired keto-acid, and I observe a significant amount of starting material. What could be the issue?

Answer:

Low conversion in a Friedel-Crafts acylation can stem from several factors, primarily related to the catalyst and reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic and will readily react with atmospheric moisture. This deactivates the catalyst, preventing the formation of the reactive acylium ion.[3]

    • Solution: Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the reagent quickly in a dry environment, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

  • Cause 2: Insufficient Catalyst Loading. The Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because it complexes with both the acylating agent and the product ketone.[4]

    • Solution: Use at least 2.5 equivalents of AlCl₃ for the reaction with succinic anhydride to ensure there is enough catalyst to drive the reaction to completion.[3]

  • Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction.

    • Solution: For this acylation, a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is generally preferred for kinetic control at lower temperatures.[5] Using a more polar solvent like nitrobenzene at higher temperatures could favor a different regioisomer or lead to side reactions.

Question 2: The reaction mixture of my Friedel-Crafts acylation turned into a dark, tar-like substance, making product isolation difficult and resulting in a poor yield. Why did this happen?

Answer:

Tar formation is a common issue in Friedel-Crafts reactions and is typically indicative of decomposition or unwanted side reactions.

  • Cause 1: Excessive Reaction Temperature. High temperatures can lead to the decomposition of the starting material or the product, resulting in polymerization and tar formation.[5]

    • Solution: Maintain a low reaction temperature, especially during the addition of the reactants and the catalyst. A temperature range of 0-5 °C is often a good starting point. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.

  • Cause 2: Reactive Solvents. Certain solvents can participate in side reactions under the harsh conditions of a Friedel-Crafts acylation.

    • Solution: As mentioned previously, stick to relatively inert solvents like CH₂Cl₂. While effective for directing substitution in some cases, solvents like nitrobenzene can be reactive and are also highly toxic.[5]

Step 2: Clemmensen Reduction

Question 3: The Clemmensen reduction of my keto-acid is incomplete, and I'm recovering a significant amount of the starting ketone. How can I improve the conversion?

Answer:

The Clemmensen reduction is a heterogeneous reaction that relies on the activity of the zinc amalgam surface.[6][7] Incomplete reduction is often due to issues with the amalgam or the reaction conditions.

  • Cause 1: Poorly Activated Zinc Amalgam. The effectiveness of the reduction is highly dependent on the quality of the zinc amalgam (Zn(Hg)).

    • Solution: Prepare fresh zinc amalgam before each reaction. This can be done by treating zinc dust or granules with a dilute solution of mercury(II) chloride. Ensure the zinc is thoroughly washed to remove any unreacted mercury salts.

  • Cause 2: Insufficient Acid Concentration. The Clemmensen reduction requires a strongly acidic medium to proceed efficiently.[6]

    • Solution: Use concentrated hydrochloric acid. If the reaction stalls, the addition of fresh concentrated HCl may help to drive it to completion.

  • Alternative Method: Wolff-Kishner Reduction. If your substrate is sensitive to strongly acidic conditions, the Clemmensen reduction may not be suitable. The Wolff-Kishner reduction, which is performed under basic conditions, is an excellent alternative for reducing ketones to alkanes.[7][8]

Step 3: Amidation

Question 4: I am struggling to convert the carboxylic acid to the final amide. Direct reaction with ammonia is not working, and my yields are consistently low. What is a more reliable method?

Answer:

Directly reacting a carboxylic acid with an amine to form an amide is challenging because the acid and base will simply form a salt.[9] Driving off the water formed during the condensation requires high temperatures (pyrolysis), which can lead to decomposition.[9] A more reliable approach involves activating the carboxylic acid.

  • Recommended Protocol: Conversion to an Acyl Chloride.

    • Activate the Carboxylic Acid: Convert the carboxylic acid to the more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This reaction is typically performed in an inert solvent like dichloromethane or toluene.

    • Amine Addition: Carefully add the acyl chloride solution to a cooled (0-5 °C) solution of aqueous ammonia. The reaction is usually rapid and exothermic.

    • Work-up: After the reaction is complete, the amide can be isolated by filtration if it precipitates, or by extraction.

  • Alternative: Using Coupling Reagents. For more sensitive substrates, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of the amide from the carboxylic acid and amine under milder conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation on 1,4-benzodioxan?

A1: The acylation of 1,4-benzodioxan with succinic anhydride in the presence of AlCl₃ is expected to occur predominantly at the 6-position. The ether-like oxygens of the dioxan ring are activating, ortho-, para-directing groups. The 6-position is para to one of the oxygen atoms and is sterically more accessible than the ortho positions (5 and 8).

Q2: Are there any safety concerns I should be aware of during this synthesis?

A2: Yes, several reagents used in this synthesis are hazardous.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood.

  • Mercury(II) Chloride (for Zn(Hg) preparation): Highly toxic. Handle with extreme care and dispose of mercury-containing waste according to institutional guidelines.

Q3: How can I purify the final product, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide?

A3: The final product can typically be purified by recrystallization. A common solvent system for recrystallization would be a mixture of ethanol and water, or ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and any impurities. Column chromatography on silica gel can also be used for purification if recrystallization is not effective.[2]

Q4: Can I use a different acylating agent in the Friedel-Crafts step?

A4: Yes, other acylating agents can be used. For example, using an acyl halide like butanoyl chloride would also lead to a four-carbon chain attached to the benzodioxan ring. However, using succinic anhydride is advantageous as it directly installs the carboxylic acid functionality needed for the subsequent amidation step after reduction.[11][12]

Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Typical Yields
StepReactant 1Reactant 2Catalyst/ReagentSolventTypical Yield (%)
1. Acylation 1,4-Benzodioxan (1.0 eq)Succinic Anhydride (1.1 eq)AlCl₃ (2.5 eq)Dichloromethane75-85
2. Reduction Keto-acid (1.0 eq)-Zn(Hg) (excess)Conc. HCl / Toluene80-90
3. Amidation Carboxylic acid (1.0 eq)-1. SOCl₂ (1.2 eq)2. NH₃ (aq, excess)Dichloromethane85-95
Protocol 1: Step-by-Step Friedel-Crafts Acylation
  • To a stirred suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add succinic anhydride (1.1 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude keto-acid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield in Synthesis step_check Identify the Problematic Step start->step_check acylation Low Yield in Acylation? step_check->acylation Step 1 reduction Low Yield in Reduction? step_check->reduction Step 2 amidation Low Yield in Amidation? step_check->amidation Step 3 acylation->reduction No acylation_sol1 Check AlCl3 activity and stoichiometry. Use anhydrous conditions. acylation->acylation_sol1 Yes reduction->amidation No reduction_sol1 Prepare fresh Zn(Hg) amalgam. Ensure sufficient concentrated HCl. reduction->reduction_sol1 Yes amidation_sol1 Activate carboxylic acid (e.g., with SOCl2). React acyl chloride with ammonia. amidation->amidation_sol1 Yes end Optimized Yield amidation->end No acylation_sol2 Control reaction temperature (0-5 °C). Use inert solvent (e.g., CH2Cl2). acylation_sol1->acylation_sol2 acylation_sol2->end reduction_sol2 Consider Wolff-Kishner reduction for acid-sensitive substrates. reduction_sol1->reduction_sol2 reduction_sol2->end amidation_sol2 Use a coupling reagent like DCC for a direct, milder reaction. amidation_sol1->amidation_sol2 amidation_sol2->end

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Caruso, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen Reduction.
  • Koo, J., Avakian, S., & Martin, G. J. (1955). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 77(19), 5100-5103. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]

  • Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]

  • Halasz, I., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1326–1334. Retrieved from [Link]

  • Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. DiVA. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(13), 2486. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2411-2418. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2022). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Medicinal Chemistry Research, 31, 148-164. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19163-19169. Retrieved from [Link]

  • Jäkle, F., et al. (2002). Friedel-Crafts acetylation and benzoylation of benzylsilanes and xanthenes. Journal of Organometallic Chemistry, 650(1-2), 112-121. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6- yl(phenylsulfonyl)amino]. African Journal of Online. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved from [Link]

  • Wang, C., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(13), 5085. Retrieved from [Link]

  • Chemspace. (n.d.). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)butanamide. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Retrieved from [Link]

Sources

Troubleshooting crystallization issues with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties crystallizing 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide due to the competing physicochemical properties of its structure. The molecule features a lipophilic, rigid 1,4-benzodioxane bicyclic ring fused to a flexible butanamide alkyl chain.

This "Janus-faced" nature—lipophilic core vs. hydrogen-bonding tail—often leads to oiling out (liquid-liquid phase separation) rather than clean nucleation.[1] The primary amide group (


) creates strong intermolecular hydrogen bonding networks, making the compound prone to polymorphism and high supersaturation stability (metastability).

This guide moves beyond generic advice, providing a mechanistic troubleshooting framework for this specific structural class.

Part 1: Physicochemical Profiling & Solvent Selection

Before attempting recovery, you must understand the solubility landscape. The benzodioxane moiety drives solubility in moderately polar aprotic solvents, while the amide group requires protic or highly polar solvents to disrupt crystal lattice energy during dissolution.

Solubility Profile & Recommendations
Solvent ClassExamplesSolubility StatusRole in Crystallization
Chlorinated DCM, ChloroformHigh Good Solvent. Excellent for dissolution but often too powerful for high yield recovery.[1]
Esters Ethyl Acetate (EtOAc), IPMModerate/High Primary Choice. Best balance for cooling crystallization.
Alcohols Methanol, Ethanol, IPAHigh Good Solvent. Use for anti-solvent methods. Risk of solvolysis if heated excessively with acids.
Ethers THF, MTBEModerate Variable. MTBE is an excellent anti-solvent; THF is often too strong.
Alkanes Hexane, Heptane, PentaneLow/Insoluble Anti-Solvent. Critical for inducing nucleation in benzodioxane derivatives.
Water WaterLow Anti-Solvent. Use with caution; primary amides can form hydrates.

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The most common failure mode for aryl-alkyl-amides is oiling out .[1] This occurs when the compound precipitates as a supercooled liquid because the crystallization temperature (


) is higher than the melting point of the solvated oil, or impurities have depressed the melting point.
Mechanism of Failure

The flexible butanamide chain possesses high conformational entropy. Upon cooling, the molecules struggle to "lock" into a rigid lattice, preferring a disordered liquid phase (oil).

Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue Start Observation: Oiling Out CheckTemp Check Temperature vs. MP Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Temp < MP SolventSwitch Switch Solvent System CheckTemp->SolventSwitch MP Depressed by Impurities Seed Add Seed Crystals @ T_cloud + 5°C Reheat->Seed Controlled Cooling Triturate Trituration (Shear Force) Seed->Triturate If Oil Persists SolventSwitch->Triturate

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS).

Corrective Protocol:

  • Re-dissolution: Reheat the mixture until the oil phase dissolves completely.

  • The "Cloud Point" Check: Cool slowly. Note the exact temperature where turbidity (cloudiness) appears.

  • Seeding: Reheat slightly above this cloud point. Add 0.5% w/w seed crystals (if available) or scratch the glass surface to induce nucleation.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1-2 hours. Do not crash cool. This allows the oil droplets to reorganize into a lattice.

Part 3: Recommended Crystallization Protocols

Based on the benzodioxane-amide structure, two specific methods yield the highest purity and polymorph stability.[1]

Method A: Ethyl Acetate / Heptane (Anti-Solvent)

Best for: High purity, removal of non-polar impurities.

  • Dissolution: Dissolve crude 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide in minimal Ethyl Acetate (EtOAc) at 50°C.

  • Filtration: Hot filter to remove insoluble salts or dust.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution until a faint, persistent turbidity is observed.

  • Clearance: Add 1-2 mL of EtOAc to clear the solution.

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours with slow stirring (100 RPM).

  • Harvest: Cool to 0-4°C for 1 hour, then filter. Wash with cold 1:3 EtOAc:Heptane.[1]

Method B: Trituration (For Sticky Solids)

Best for: Initial isolation of "gums" or oils.

  • Suspend the oily residue in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Sonicate the mixture for 10-15 minutes. The mechanical energy helps disrupt the amorphous phase.

  • Stir vigorously overnight. The solvent will extract lipophilic impurities, leaving the amide as a white powder.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product solidifies but turns into a "gel" during filtration. Why? A: This is likely solvate formation or gelation caused by the amide hydrogen bonding network trapping solvent.

  • Fix: Avoid alcohols (MeOH/EtOH) as the primary solvent. Switch to EtOAc/Heptane or Toluene . If using alcohol, ensure the final slurry is <10% alcohol.

Q2: The melting point is lower than the literature value (77-79°C for the acid, est. >100°C for amide). Is it impure? A: Not necessarily. Primary amides exhibit polymorphism . You may have isolated a metastable polymorph or a solvate.

  • Verification: Dry the sample under high vacuum at 40°C for 24 hours to remove trapped solvent, then re-check MP and run TLC/HPLC. If purity is >98% but MP is low, it is a polymorph.

Q3: The solution turns pink/brown during crystallization. A: Benzodioxane derivatives are electron-rich and prone to oxidation (forming quinone-like species) if left in solution too long or exposed to light.[1]

  • Fix: Perform crystallization under an inert atmosphere (

    
    ) and minimize light exposure. Use degassed solvents .
    

Q4: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. Rapid addition of water to an ethanolic solution of this amide often causes immediate oiling out due to the high hydrophobicity of the benzodioxane ring.

  • Protocol: If using EtOH/Water, add water very slowly and keep the percentage of water low (<30%).

Part 5: Mechanistic Pathway (Graphviz)

The following diagram illustrates the competing interactions determining the success of your crystallization.

CrystallizationMechanism Solute Benzodioxane-Amide Solution Homogeneous Solution Solute->Solution Dissolution Solvent Solvent Molecules Impurity Impurities Oil Oiling Out (Amorphous) Impurity->Oil Stabilizes Oil Phase Nucleation Nucleation (Critical Step) Solution->Nucleation Supersaturation Crystal Crystalline Solid Nucleation->Crystal H-Bond Alignment Nucleation->Oil Conformational Disorder Temp Temp Control Temp->Nucleation Slow Cooling Promotes Crystal

Figure 2: Interaction pathway showing the divergence between crystalline growth and oiling out.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection and oiling out troubleshooting).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1] (The authoritative guide on nucleation kinetics and metastable zones).

  • Sigma-Aldrich. (n.d.).[1] 4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide.[1] (Structural analog reference for solubility properties).

  • Org. Synth. (2003). Synthesis of Benzodioxane Derivatives. Organic Syntheses, Coll. Vol. 10, p.10. (Reference for purification of benzodioxane core structures).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Protocol for seeding amides).

Sources

Technical Guide: Impurity Profiling & Remediation in Benzodioxin Butanamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxin Scaffold Challenge

The benzodioxin butanamide scaffold is a critical pharmacophore, often serving as a linker in serotonergic (5-HT) and adrenergic receptor ligands. Its production typically involves the acylation of a 1,4-benzodioxan-amine with a butyric acid derivative.

While the chemistry appears straightforward, the impurity profile is often complex due to three factors:

  • Enantiomeric Instability: The chiral center at the 2-position of the benzodioxane ring is prone to racemization under basic coupling conditions.

  • Coupling By-products: Urea derivatives (from EDC/DCC) or hydrolyzed acid chlorides often co-elute with the product.

  • Oligomerization: The "butanamide" chain, particularly if derived from 4-chlorobutyryl chloride, can lead to intramolecular cyclization (lactams) or intermolecular dimerization.

This guide provides a self-validating system for identifying and eliminating these specific impurities.

Module 1: Diagnostic Profiling (The "Eyes")

You cannot remove what you cannot see. Standard UV detection at 254 nm is often insufficient for non-aromatic impurities (like alkyl-urea byproducts).

Analytical Method Strategy

Recommendation: Use a high-pH vs. low-pH screening approach to detect ionizable impurities (unreacted amines/acids).

  • Primary Method (LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Rationale: Acidic mobile phase protonates the amide and amine, improving peak shape and MS sensitivity [1].

Impurity Identification Logic

Use the following workflow to classify unknown peaks.

ImpurityLogic Start Unknown Peak Detected CheckMS Check Mass Spectrum (m/z) Start->CheckMS Case1 M+ = Target + 18 CheckMS->Case1 Case2 M+ = Target x 2 - HCl CheckMS->Case2 Case3 M+ matches, different RT CheckMS->Case3 Result1 Impurity: Hydrolyzed Acid (Incomplete Coupling) Case1->Result1 Result2 Impurity: Dimer/Oligomer (Check Stoichiometry) Case2->Result2 Result3 Impurity: Enantiomer/Regioisomer (Requires Chiral HPLC) Case3->Result3

Figure 1: Decision logic for classifying impurities based on LC-MS data.

Module 2: Synthesis-Stage Mitigation (The "Prevention")

Preventing impurities is more efficient than removing them. The choice of coupling reagent dictates the impurity profile.

Protocol: Acid Chloride Route (High Reactivity)

Best for: Sterically hindered amines. Risk: Hydrolysis and Over-acylation (Imide formation).

  • Activation: Convert butyric acid derivative to acid chloride using oxalyl chloride/DMF (catalytic).

    • Critical Control: Evaporate excess oxalyl chloride completely. Residual reagent reacts with the amine to form oxamic acid impurities.

  • Coupling: Add acid chloride dropwise to the benzodioxin amine at 0°C.

    • Base Selection: Use DIPEA (Hunig’s base) instead of Triethylamine. DIPEA is non-nucleophilic and reduces the risk of quaternary ammonium salt formation [2].

Protocol: Carbodiimide Route (EDC/HOBt)

Best for: Chiral preservation. Risk: Urea by-products (Stubborn removal).

  • Reagent: Use EDC·HCl (water-soluble) rather than DCC.

  • Additive: Always include HOBt or HOAt.

    • Mechanism:[1][2][3][4][5] HOBt forms an active ester, preventing the

      
      -acylisourea intermediate from rearranging into an unreactive 
      
      
      
      -acylurea byproduct [3].

Comparative Impurity Table:

MethodPrimary ImpurityRemoval Strategy
Acid Chloride Hydrolyzed Acid (Butyric acid)Alkaline wash (Sat. NaHCO₃)
DCC Coupling Dicyclohexylurea (DCU)Filtration (insoluble in DCM) + Cold Trituration
EDC Coupling Urea (water soluble)Aqueous Acidic Wash (1M HCl)
Mixed Anhydride CarbamatesStrict temperature control (-15°C)

Module 3: Downstream Purification (The "Cure")

If synthesis controls fail, use this purification hierarchy.

The "Magic Wash" Protocol

Before chromatography, perform a specific extractive workup to remove 90% of impurities.

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash 2x with 1M HCl. (Removes unreacted benzodioxin amine and EDC urea).

  • Base Wash: Wash 2x with Saturated NaHCO₃. (Removes unreacted butyric acid and HOBt).

  • Brine/Dry: Wash with brine, dry over Na₂SO₄.

Recrystallization vs. Chromatography

Benzodioxin butanamides often form "oils" due to conformational flexibility.

  • If Solid: Recrystallize from Ethanol/Water (9:1) . The benzodioxin ring stacks well in protic solvents.

  • If Oil: Use Flash Chromatography.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: DCM:MeOH (98:2 to 95:5). Avoid Hexane/EtOAc if the compound is polar.

PurificationTree Crude Crude Product State Physical State? Crude->State Solid Solid/Powder State->Solid Oil Sticky Oil/Gum State->Oil Recryst Recrystallization (EtOH or iPrOH) Solid->Recryst Triturate Trituration (Cold Ether/Hexane) Oil->Triturate Success Pure Product (>98% HPLC) Recryst->Success Triturate->Solid If solidifies Column Flash Column (DCM/MeOH) Triturate->Column If remains oil Column->Success

Figure 2: Purification decision tree based on physical state of the crude intermediate.

Troubleshooting Guide (FAQ)

Q1: My product is co-eluting with a large impurity at the same RRT. What is it? A: If you used EDC/HOBt, this is likely the HOBt ester or a rearranged urea.

  • Fix: Switch the HPLC method to Methanol instead of Acetonitrile to alter selectivity (pi-pi interactions with the benzodioxin ring change in MeOH).

Q2: I see a "doublet" peak in the NMR for the amide proton. A: This indicates Rotamers or Racemization .

  • Test: Run High-Temperature NMR (50°C). If the peaks coalesce, it is rotamers (harmless). If they remain distinct, you have racemized the chiral center [4].

Q3: The product is an oil that refuses to crystallize. A: Benzodioxin derivatives trap solvent easily.

  • Fix: Dissolve in minimal DCM, add excess Hexane until cloudy, and rotovap slowly. Repeat 3x ("Chase" the solvent). Finally, dry under high vacuum for 24h to induce lattice formation.

Q4: Yield is low; I suspect the benzodioxin ring is opening. A: The 1,4-benzodioxane ring is acid-sensitive.

  • Fix: Avoid strong Lewis acids (AlCl₃, BBr₃) or refluxing in concentrated HCl. Ensure your workup acid wash is dilute (1M HCl) and cold.

References

  • Neopharm Labs. (2024).[6] Mastering Pharmaceutical Impurity Isolation Strategies: HPLC and Stability Factors. Retrieved from 6

  • ResearchGate. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from 1[7][8]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations: Isomer Separation Flow Chart. Retrieved from 9

Sources

Solving solubility challenges of benzodioxin derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for Benzodioxin Derivatives

Current Status: Operational Topic: Troubleshooting Aqueous Solubility in Biological Assays Ticket ID: BZD-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Benzodioxin Paradox

The 1,4-benzodioxan (dihydrobenzodioxin) scaffold is a privileged structure in medicinal chemistry, appearing in alpha-blockers (Doxazosin), antipsychotics, and recent anticancer candidates. However, it presents a distinct solubility paradox :

  • High Lipophilicity: The bicyclic ether core is non-polar (LogP ~2.0–4.0 for typical derivatives), driving strong lattice energy and poor water interaction.

  • "False" Solubility: Derivatives often dissolve well in DMSO (stock) but "crash out" (precipitate) immediately upon dilution into aqueous buffers (PBS/Media), causing false negatives in bioassays or erratic IC50 data.

This guide provides root-cause analysis and validated protocols to resolve these issues.

Module 1: The "Crash" Phenomenon (DMSO to Buffer)

User Complaint: "My compound is clear in 10mM DMSO stock, but turns cloudy immediately when I add it to PBS at 10µM."

Root Cause Analysis: This is the classic "Parabolic Solubility Profile" failure. Benzodioxin derivatives rely on the high dielectric constant and dipole of DMSO. When diluted, the water molecules strip the DMSO solvation shell faster than the compound can equilibrate, creating a supersaturated state that collapses into amorphous aggregates.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Dilution Method Stepwise (Intermediate) Direct addition creates local supersaturation. Dilute DMSO stock into an intermediate solvent (e.g., PEG400 or Ethanol) before the final buffer.
Mixing Speed Vortex during addition High shear force prevents the formation of large nucleation sites during the solvent exchange.
Buffer Choice Low Ionic Strength High salt (PBS, 150mM NaCl) promotes "salting out" of hydrophobic organics. Try 10mM Tris or HEPES first.

Visualizing the Mechanism:

DMSO_Precipitation Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution into Buffer Stock->Dilution Stripping Water Strips DMSO Shell Dilution->Stripping Nucleation Nucleation (Supersaturation) Stripping->Nucleation High Local Conc. Stable Stable Solution Stripping->Stable If < Solubility Limit Aggregates Amorphous Precipitate Nucleation->Aggregates Crash

Caption: The kinetic mechanism of precipitation during DMSO stock dilution. Rapid solvent exchange exposes the hydrophobic benzodioxin core, triggering nucleation.

Module 2: pH-Dependent Solubility (The Ionization Trap)

User Complaint: "Solubility is inconsistent. It works in acidic media but precipitates in pH 7.4 assays."

Technical Insight: Many bioactive benzodioxin derivatives (e.g., piperazine-substituted) contain basic nitrogen atoms.

  • Low pH (< pKa): The amine is protonated (

    
    ), highly soluble.
    
  • High pH (> pKa): The molecule becomes the free base (

    
    ), which is lipophilic and insoluble.
    

The "Spring and Parachute" Strategy: You must maintain the "spring" (supersaturation) without letting it snap back to the crystal lattice.

Corrective Actions:

  • Salt Selection: Do not use the free base. Convert your lead to a Mesylate or Hydrochloride salt. The lattice energy of the salt is easier to overcome.

  • Buffer Capacity: Ensure your assay buffer (e.g., 50mM Phosphate) is strong enough to resist the pH shift caused by the acidic salt of the drug.

Module 3: Advanced Formulation (Cyclodextrins)

User Complaint: "I need to inject this into mice (IP/IV), but I can't use 10% DMSO. It precipitates in saline."

The Solution: Host-Guest Complexation Benzodioxin derivatives are the perfect size for Beta-Cyclodextrin (β-CD) cavities. The hydrophobic benzodioxin core sits inside the CD torus, while the hydrophilic exterior interacts with water.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% Saline or Water.

  • Addition: Add the solid benzodioxin derivative (excess amount) to the CD solution.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic) or sonicate for 30 mins (Kinetic).

  • Filtration: Filter through 0.22µm PVDF.

  • Result: This often boosts solubility from <1 µg/mL to >1 mg/mL without organic solvents.

Decision Tree for Optimization:

Solubility_Decision_Tree Start Start: Benzodioxin Derivative Low Solubility Check_pH Does it have Basic Amine? Start->Check_pH Salt Formulate as HCl/Mesylate Salt Check_pH->Salt Yes Neutral Neutral Core Check_pH->Neutral No Cosolvent Assay Tolerates DMSO/EtOH? Neutral->Cosolvent Use_Cosolvent Use 1-2% DMSO + 0.5% Tween 80 Cosolvent->Use_Cosolvent Yes No_Cosolvent In Vivo / Sensitive Cell Line Cosolvent->No_Cosolvent No Cyclodextrin Use 20% HP-Beta-CD (Host-Guest Complex) No_Cosolvent->Cyclodextrin

Caption: Strategic workflow for selecting the correct solubility enhancement method based on chemical structure and assay constraints.

Module 4: Standardized Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Best for: Early screening to prevent "crashing" in bioassays.

  • Stock: Prepare 10 mM compound in 100% DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at Room Temp (Do not freeze).

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Laser Nephelometry.

  • Interpretation:

    • OD < 0.005: Soluble (Kinetic).

    • OD > 0.010: Precipitated.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation and absolute solubility data.

  • Solid Addition: Add excess solid compound (~2 mg) to 1 mL of buffer (PBS pH 7.4).

  • Equilibration: Shake for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter (PVDF).

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Bergström, C. A., et al. (2003). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 20(2), 149-158. Link

  • Technical Note: "Kinetic vs Thermodynamic Solubility." WuXi AppTec DMPK Service Guide. Link

Technical Support Center: Purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide , a molecule possessing a distinct "Janus-faced" polarity: a lipophilic benzodioxane tail and a polar primary amide head group. This duality creates specific purification challenges, notably "oiling out" during crystallization and streaking on silica gel.

This guide moves beyond standard textbook recipes to address the specific physicochemical behavior of this benzodioxane-amide scaffold.

Module 1: Crystallization Troubleshooting

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the saturation temperature of your solute exceeds its melting point in the solvent mixture. The benzodioxane moiety lowers the lattice energy relative to more rigid aromatics, making this compound prone to liquid-liquid phase separation before crystal formation.

The Protocol: Competitive Solvation Shift Do not simply cool the flask. You must force an ordered lattice formation over the amorphous liquid phase.

  • Switch Solvent System:

    • Primary Recommendation:Acetonitrile (ACN) .[1] ACN is chemically unique for amides; it solubilizes them well at boiling points (

      
      C) but poorly at 
      
      
      
      C, and its polarity aligns well with the amide bond, discouraging oiling.
    • Secondary Recommendation:Ethyl Acetate / Hexanes .[1][2][3][4][5]

  • The "Seeding at Cloud Point" Technique:

    • Dissolve crude solid in minimum boiling Ethyl Acetate.

    • Add Hexanes dropwise only until a faint, persistent turbidity appears (the Cloud Point).

    • STOP. Do not add more anti-solvent.

    • Add a seed crystal. If you lack seeds, scratch the glass interface vigorously.

    • Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).

    • Crucial: Only move to ice bath once bulk crystallization has occurred.

Visualizing the Decision Process:

RecrystallizationLogic start Start: Crude Amide Solid solvent Dissolve in Boiling ACN start->solvent check Is it Oiling Out? solvent->check oil_yes YES: Reheat to Reflux check->oil_yes Phase Sep oil_no NO: Crystals Forming check->oil_no Clear/Turbid action1 Add 5-10% more Solvent (Dilute slightly) oil_yes->action1 finish Filter & Wash (Cold ACN) oil_no->finish action2 Seed at Cloud Point action1->action2 action2->check

Figure 1: Decision tree for managing phase separation (oiling out) during amide crystallization.

Module 2: Chromatographic Purification (Flash/HPLC)

Q: The compound streaks/tails on Silica Gel (TLC/Flash). How do I improve resolution?

A: Primary amides act as hydrogen bond donors. They interact strongly with the acidic silanol (Si-OH) groups on standard silica, causing peak broadening (tailing).

Optimization Strategy: You must disrupt the Amide-Silanol interaction using a mobile phase modifier.[4]

ParameterStandard Condition (Avoid)Optimized Condition (Use) Mechanism
Mobile Phase Hexane / EtOAcDCM / Methanol (95:5) MeOH is a stronger H-bond donor/acceptor, competitively blocking silanol sites.
Modifier None1% Triethylamine (TEA) TEA neutralizes acidic silanols, preventing the amide "drag."
Loading Liquid Load (in DCM)Solid Load (on Celite/Silica) Amides often have poor solubility in non-polar mobile phases; liquid loading causes band broadening immediately.

Step-by-Step Protocol:

  • Equilibration: Flush column with DCM containing 1% TEA.

  • Gradient: Run a gradient from 0% to 10% MeOH in DCM.

  • Detection: The benzodioxane ring is UV active. Monitor at 254 nm and 280 nm .

Module 3: Chemical Impurity Removal

Q: I have persistent carboxylic acid impurity (hydrolysis byproduct). It co-elutes. How do I remove it?

A: Chromatographic separation of an amide from its corresponding acid is difficult because their polarities are similar. You must exploit pKa differences using a chemical wash before chromatography.

The "Bicarbonate Sandwich" Wash: The amide is neutral. The acid impurity (4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid) is acidic (pKa ~4.8).

  • Dissolve crude mixture in Ethyl Acetate (DCM is prone to emulsions here).

  • Wash 1: 1.0 M HCl (Removes any unreacted amines/catalysts).

  • Wash 2: Saturated NaHCO3 (Sodium Bicarbonate) (pH ~8.5).

    • Mechanism:[6] Deprotonates the acid impurity into its sodium salt (R-COO⁻ Na⁺), forcing it into the aqueous layer. The amide remains organic.

    • Repeat: Do this wash twice.[7]

  • Wash 3: Brine (Dries the organic layer).

  • Dry over Na2SO4 and evaporate.

Q: The product is yellow/brown. It should be white.

A: The benzodioxane ring is electron-rich and susceptible to oxidative degradation, forming quinoid-like colored species.

Decolorization Protocol:

  • Dissolve crude amide in hot Ethanol or Methanol.

  • Add Activated Charcoal (5-10% by weight).

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (to prevent crystallization in the funnel).

  • Proceed to recrystallization.[8][9]

Module 4: Process Workflow Visualization

Below is the integrated workflow for high-purity isolation, combining chemical scavenging with physical purification.

PurificationWorkflow cluster_0 Chemical Workup cluster_1 Physical Purification Crude Crude Reaction Mix Ext EtOAc Dissolution Crude->Ext BaseWash NaHCO3 Wash (Removes Acid) Ext->BaseWash Charcoal Charcoal Filtration BaseWash->Charcoal Organic Layer Recrys Recrystallization (ACN or EtOAc/Hex) Charcoal->Recrys Output Pure Amide (>98% HPLC) Recrys->Output

Figure 2: Integrated purification workflow ensuring removal of acidic byproducts and colored oxidation species.

References

  • Edelmann, F. T. (2020).[1][8] What is the best technique for amide purification? ResearchGate.[8] Link

    • Relevance: Establishes Acetonitrile as a superior solvent for amide recrystallization to avoid chrom
  • Biotage Applications Group. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Blog. Link

    • Relevance: details the use of reverse-phase strategies and solid loading for polar amides.
  • University of Rochester. (n.d.). Reagents & Solvents: Common solvents for Recrystallization.[2][9] Dept of Chemistry.[1][10] Link

    • Relevance: Provides solubility parameters for "oiling out" troubleshooting (Hexane/EtOAc vs. Ethanol).
  • Organic Syntheses. (2019). Procedure for Benzodioxane/Amide Analogues. Org.[2][3][4][8][11] Synth. 2019, 96, 366-388. Link

    • Relevance: General handling of benzodioxane/sulfonamide derivatives and purification logic.[9]

  • King Group. (n.d.). Successful Flash Chromatography: Mobile Phase Selection. Wake Forest University. Link

    • Relevance: Explains the interaction of amides with silica and the necessity of MeOH/TEA modifiers.

Sources

Technical Support Center: High-Fidelity Amidation of Benzodioxin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Side Reactions in Benzodioxin Precursor Amidation

Introduction: The Benzodioxin Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely working with 1,4-benzodioxan derivatives—critical scaffolds in antihypertensives (e.g., Doxazosin) and adrenergic receptor antagonists.

The Core Problem: While the benzodioxin ring is electronically rich, the primary failure mode in amidation is not ring degradation, but stereochemical erosion (racemization) at the C2 position. The ether oxygen at position 1 exerts an inductive effect that, while stabilizing the ring, can increase the acidity of the


-proton in activated carboxylic acid derivatives, making them prone to base-catalyzed epimerization.

This guide prioritizes stereoretention and purification efficiency .

Module 1: Critical Troubleshooting (Q&A)

Category A: Racemization & Stereochemical Integrity[1][2][3]

User Question: "I am coupling (2S)-1,4-benzodioxan-2-carboxylic acid with a secondary amine using HATU/DIPEA. My starting material is >99% ee, but the product is only 85% ee. Where is the chirality being lost?"

Scientist Answer: The loss of enantiomeric excess (ee) is almost certainly occurring via the oxazolone (azlactone) mechanism .

  • The Mechanism: When you activate the carboxylic acid with HATU, the resulting active ester is highly reactive. Under basic conditions (DIPEA), the carbonyl oxygen of the amide backbone attacks the activated carbonyl, cyclizing to form an oxazolone. The proton at the C2 position (the chiral center) of this oxazolone intermediate is highly acidic due to the flanking double bond and the benzodioxin oxygen. Deprotonation leads to a planar, achiral enolate. Reprotonation occurs indiscriminately, resulting in a racemic mixture.

  • The Fix:

    • Switch Reagents: Move from uronium salts (HATU/HBTU) to T3P (Propylphosphonic anhydride) . T3P acts as a cyclic anhydride that activates the acid without generating the highly basic leaving groups that promote oxazolone formation.

    • Base Management: Switch from DIPEA to Pyridine or 2,4,6-Collidine . These weaker bases are sufficient to drive the reaction but less likely to abstract the

      
      -proton.
      
    • Temperature: Conduct the activation at 0°C and maintain <25°C.

Category B: Reagent Selection & Side Reactions

User Question: "To save costs, can I convert my benzodioxin acid to an acid chloride using thionyl chloride (


) before adding the amine?"

Scientist Answer: Proceed with extreme caution. While cost-effective, this method is a high-risk vector for side reactions in this specific scaffold:

  • Racemization: Acid chlorides are highly prone to racemization via ketene intermediates, especially in the presence of the electron-donating ether oxygen of the benzodioxin ring.

  • Ether Cleavage: While 1,4-benzodioxins are more stable than 1,3-dioxolanes, refluxing in

    
     generates HCl gas. If your scaffold contains acid-sensitive protecting groups (e.g., Boc) or sensitive side chains, you risk degradation.
    

Recommendation: If you must use acid chlorides, use Oxalyl Chloride with catalytic DMF at 0°C (neutral conditions) rather than refluxing thionyl chloride. However, for chiral fidelity, T3P remains the superior choice.

Category C: Purification Nightmares

User Question: "I used EDC/HOBt for the coupling. The reaction worked, but I cannot get rid of a persistent white solid impurity, even after column chromatography."

Scientist Answer: You are likely seeing N-acylurea or dicyclohexylurea (DCU) byproducts.

  • The Cause: Carbodiimides (EDC/DCC) can undergo an

    
     acyl migration if the amine addition is slow, forming a stable, unreactive N-acylurea byproduct that co-elutes with your product.
    
  • The Fix:

    • Immediate: Wash your organic layer with 1M HCl (if product is acid stable) or 10% citric acid. This helps protonate and remove residual EDC-urea derivatives.[1]

    • Systemic: Switch to T3P . The byproducts of T3P are water-soluble propylphosphonic acid salts. They are quantitatively removed during a simple aqueous workup (bicarbonate wash), eliminating the need for chromatography in many cases.

Module 2: Comparative Data Analysis

The following table summarizes the performance of coupling agents specifically for (2S)-1,4-benzodioxan-2-carboxylic acid amidation.

Coupling ReagentRacemization RiskYield PotentialPurification DifficultyCost EfficiencyRecommended Use Case
T3P (50% in EtOAc) Low (<1% loss)High (>90%)Easy (Aq. wash)ModerateGold Standard for chiral APIs
HATU / DIPEA ModerateHigh (>95%)Moderate (Remove tetramethylurea)HighSterically hindered amines (achiral)
EDC / HOBt ModerateMediumDifficult (Urea removal)LowEarly-stage, achiral intermediates
Thionyl Chloride High (Ketene path)HighEasy (Distillation)Very LowAchiral, robust substrates only
CDI (Carbonyldiimidazole) ModerateMediumModerateLowOne-pot synthesis (avoid if moisture sensitive)

Module 3: Visualized Workflows

Figure 1: The Racemization Trap vs. The T3P Solution

This diagram illustrates the mechanistic divergence between high-risk activation (via Oxazolone) and the stereoselective T3P pathway.

RacemizationPath Start Chiral Benzodioxin Acid (S-Isomer) Activation Activation (HATU/DCC) Start->Activation Standard Reagents T3P_Path T3P Activation (Cyclic Anhydride) Start->T3P_Path Propylphosphonic Anhydride Oxazolone Oxazolone Intermediate (High Racemization Risk) Activation->Oxazolone Slow Amine Addition or Strong Base Racemic Racemic Amide (50% R / 50% S) Oxazolone->Racemic Proton Abstraction & Reprotonation Direct_Attack Direct Amine Attack (Concerted Mechanism) T3P_Path->Direct_Attack Fast Kinetics Pure_Product Chiral Amide (>99% ee S-Isomer) Direct_Attack->Pure_Product Retention of Configuration

Caption: Path A (Red) shows the oxazolone formation typical of slow HATU/DCC couplings. Path B (Green) demonstrates T3P's direct pathway preserving stereochemistry.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your experiment.

Troubleshooting Problem Identify Issue Issue_EE Low Enantiomeric Excess (ee%)? Problem->Issue_EE Issue_Yield Low Yield / Incomplete? Problem->Issue_Yield Issue_Purity Impurity / Urea Byproduct? Problem->Issue_Purity Action_Base Switch Base to Pyridine/Collidine Reduce Temp to 0°C Issue_EE->Action_Base Secondary Fix Action_Reagent Switch to T3P (50% in EtOAc) Issue_EE->Action_Reagent Primary Fix Issue_Yield->Action_Reagent If conversion poor Action_Steric Check Sterics: Use HATU + HOAt (Catalyst) Issue_Yield->Action_Steric If hindered Issue_Purity->Action_Reagent Preventative Action_Wash Acidic Wash (10% Citric Acid) or Switch to Water-Soluble EDC Issue_Purity->Action_Wash Corrective

Caption: Decision matrix for troubleshooting common amidation failures in benzodioxin synthesis.

Standard Operating Procedure (SOP): High-Fidelity T3P Coupling

Objective: Synthesis of N-substituted-1,4-benzodioxan-2-carboxamide with >99% ee retention.

  • Preparation: Dissolve (2S)-1,4-benzodioxan-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry Ethyl Acetate (EtOAc) or DCM (5-10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (2.5 - 3.0 equiv). Note: Avoid DIPEA if possible to minimize epimerization.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.2 - 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by HPLC/TLC (typically complete in 1-3 hours).

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 vol). Stir for 10 mins.

    • Separate layers.

    • Wash organic layer with 0.5M HCl (to remove pyridine).

    • Wash organic layer with 10%

      
       (removes T3P byproducts and unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the dilemma between activation and racemisation." Chemical Society Reviews.

  • Archimica (Now Euticals). "T3P® – The Coupling Reagent of the Future." Technical White Paper.

  • BenchChem. "Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling."

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.

Sources

Technical Support Center: Stability Optimization for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Portal. Ticket ID: STAB-BDX-004 Subject: Enhancing Solution Stability of Benzodioxane-Butanamide Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are working with 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide . This molecule presents a dual-stability challenge common in medicinal chemistry but often overlooked in early-phase development:

  • Hydrolytic Susceptibility: The primary amide tail is prone to hydrolysis, converting your active compound into its corresponding carboxylic acid impurity.[1]

  • Oxidative Lability: The 1,4-benzodioxane core is an electron-rich ether system. While chemically robust under standard conditions, it is susceptible to radical oxidation and photo-degradation, particularly at the benzylic positions adjacent to the oxygen atoms.

This guide provides a self-validating troubleshooting framework to stabilize this compound in solution.

Module 1: Controlling Amide Hydrolysis (pH & Buffers)

The Issue

User Report: "I am detecting a growing impurity peak at RRT 0.85 that corresponds to the carboxylic acid derivative."

The Science

Primary amides undergo hydrolysis via acid- or base-catalyzed mechanisms.[2] The rate of degradation (


) is defined by the summation of specific acid (

), specific base (

), and water (

) catalysis constants.


For most primary amides, the pH of maximum stability typically lies between pH 4.0 and 6.0 . Outside this window, degradation accelerates logarithmically.

Troubleshooting Protocol: pH Profiling

Do not guess the buffer. Perform a 3-point stability sweep.

Step 1: Buffer Preparation (10 mM)

  • pH 4.0: Acetate Buffer (Sodium Acetate/Acetic Acid).

  • pH 7.4: Phosphate Buffered Saline (PBS).

  • pH 9.0: Borate Buffer (Warning: High risk of rapid hydrolysis).

Step 2: Stress Test Incubate 100 µM compound in each buffer at 40°C for 24 hours .

Step 3: Analysis Quantify the parent amide vs. the acid hydrolysis product via HPLC.

pH ConditionPredicted StabilityActionable Recommendation
pH 4.0 - 5.5 High Preferred Range. Use Acetate or Citrate buffers.
pH 7.0 - 7.5 ModerateAcceptable for short-term assays (<4 hours).
pH > 8.0 LowAvoid. Base-catalyzed hydrolysis will be rapid.

Module 2: Preventing Benzodioxane Oxidation

The Issue

User Report: "The solution turns slightly yellow over time, or I see multiple small impurity peaks."

The Science

The 1,4-benzodioxane ring contains two ether linkages. The carbons adjacent to these oxygens (positions 2 and 3) and the aromatic ring itself are electron-rich.

  • Radical Attack: Trace transition metals (Fe, Cu) in water can catalyze the formation of peroxides at the ether position.

  • Photo-oxidation: UV light can excite the aromatic system, leading to ring opening or oxidative coupling.

Protective Workflow
1. Antioxidant Screening

If you observe oxidative degradation, add an antioxidant. Do not mix mechanisms; select based on solubility.

AntioxidantMechanismConcentrationBest For
Sodium Metabisulfite Oxygen Scavenger0.05% - 0.1%Acidic/Neutral Aqueous Solutions
EDTA Metal Chelator0.01% (w/v)Preventing metal-catalyzed oxidation
Ascorbic Acid Radical Scavenger0.1%Short-term aqueous stability
2. Physical Protection
  • Light: Always store in Amber Glass (Type 1 borosilicate).

  • Headspace: Purge all stock solution vials with Argon or Nitrogen to displace atmospheric oxygen.

Module 3: Solubility & Precipitation

The Issue

User Report: "The compound crashes out of solution upon dilution into media."

The Science

Primary amides possess high lattice energy due to strong intermolecular hydrogen bonding (acting as both donor and acceptor).[1] This molecule is neutral across the physiological pH range (amide pKa ~ -0.5). Therefore, adjusting pH will NOT significantly improve solubility.

Solubility Enhancement Matrix

Do NOT rely on pH. DO rely on dielectric constant manipulation.

Recommended Cosolvent System:

  • Primary Stock: Dissolve in 100% DMSO (Dimethyl Sulfoxide).

    • Why: Disrupts intermolecular H-bonds effectively.

  • Secondary Dilution: Use a surfactant or polymer carrier if aqueous concentration > 100 µM is required.

Protocol: The "Step-Down" Dilution

  • Prepare 10 mM stock in DMSO.

  • Add 10% PEG-400 (Polyethylene glycol) or 5% Tween-80 to your aqueous buffer.

  • Slowly add DMSO stock to the aqueous buffer while vortexing.

    • Target: Final DMSO concentration < 1% (toxicity limit for many bioassays).

Visualizing the Stability Strategy

The following diagram outlines the logical decision tree for stabilizing your specific molecule, compliant with ICH Q1A(R2) principles.

StabilityWorkflow Start Start: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide CheckpH Step 1: pH Profiling (Target: Hydrolysis) Start->CheckpH Acidic pH 4.0 - 6.0 (Optimal) CheckpH->Acidic Stable Basic pH > 8.0 (High Risk) CheckpH->Basic Degrades CheckOx Step 2: Oxidative Stress Check (Target: Benzodioxane Ring) Acidic->CheckOx Yellowing Discoloration Observed? CheckOx->Yellowing AddAnti Add EDTA (0.01%) + Amber Glass Storage Yellowing->AddAnti Yes Inert Purge Headspace (N2 / Ar) Yellowing->Inert No CheckSol Step 3: Solubility Check (Target: Amide Aggregation) AddAnti->CheckSol Inert->CheckSol Precip Precipitation? CheckSol->Precip Cosolvent Use DMSO Stock + 10% PEG-400 Carrier Precip->Cosolvent Yes FinalForm Optimized Formulation: pH 5.5 Acetate + 0.01% EDTA Amber Vial, 4°C Precip->FinalForm No Cosolvent->FinalForm

Caption: Decision tree for stabilizing benzodioxane-amide derivatives based on primary degradation pathways.

Frequently Asked Questions (FAQ)

Q: Can I freeze the aqueous solution of this compound? A: Avoid if possible. Freezing aqueous amide solutions can lead to "cryo-concentration," where the local concentration of buffer salts and compound increases effectively in the remaining liquid phase during freezing, potentially accelerating pH-dependent hydrolysis or causing irreversible precipitation.

  • Best Practice: Freeze aliquots of the DMSO stock at -20°C or -80°C. Prepare aqueous dilutions fresh on the day of the experiment.

Q: Why is my LC-MS showing a mass of M+16? A: This indicates oxidation . The benzodioxane ring has likely formed an N-oxide (if an amine were present, but here less likely) or a hydroxylated species on the aromatic ring/benzylic carbon. Ensure you are using degassed solvents and consider adding 0.1% Ascorbic Acid if this persists.

Q: Is this compound compatible with cell culture media (DMEM/RPMI)? A: Yes, but monitor the pH. Cell media is typically pH 7.4. At this pH, the amide is moderately stable but will degrade over days.

  • Recommendation: For experiments >24 hours, refresh the media containing the compound daily to ensure constant exposure levels.

References

  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Menger, F. M., & Ladika, M. (1988). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature.[4] Journal of the American Chemical Society.[2][4] [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [Link]

  • Gu, C., et al. (2005). Photostability of 1,4-benzodioxane derivatives.[5] (Inferred general principles from similar heterocyclic oxidative pathways). [Link]

Sources

Overcoming degradation pathways of 1,4-benzodioxin compounds under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways & Stabilization of 1,4-Benzodioxin Derivatives

Executive Summary: The "Achilles Heel" of Your Scaffold

As researchers, we often select the 1,4-benzodioxin (1,4-benzodioxane) moiety for its ability to mimic catecholamines or constrain conformational space in receptor antagonists (e.g., Doxazosin, Piperoxan). However, this scaffold carries a latent liability: the C2 and C3 methylene protons .

While the ether linkages are chemically robust, the positions adjacent to the oxygen atoms are susceptible to radical abstraction. This initiates an oxidative cascade leading to ring opening, catechol formation, and subsequent oxidation to highly colored quinones. This guide provides the mechanistic insight and protocols to arrest these pathways.

Module 1: Oxidative Instability (The "Browning" Effect)

User Query: "My API is turning yellow/brown in solution or solid state upon storage. HPLC shows a cluster of polar impurities eluting early."

Diagnosis: You are likely observing the Oxidative Ring-Opening Cascade . This is the most common failure mode for this scaffold.

The Mechanism

The ether oxygen stabilizes a radical formed at the C2 or C3 position. Once this radical forms (via trace metals, light, or peroxides), it reacts with molecular oxygen to form a hydroperoxide. This unstable intermediate collapses, cleaving the ethylenedioxy bridge and generating a catechol (1,2-dihydroxybenzene derivative). The catechol then rapidly oxidizes to an ortho-quinone, which is responsible for the yellow/brown discoloration.

Visualizing the Pathway

The following diagram illustrates the degradation flow from the parent benzodioxin to the terminal quinone species.

BenzodioxinOxidation Parent 1,4-Benzodioxin (Scaffold) Radical C2/C3 Radical (Stabilized by O) Parent->Radical H-Abstraction (Light/Metals) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Catechol Catechol (Ring Opened) Peroxide->Catechol Ring Cleavage Quinone o-Quinone (Yellow/Brown) Catechol->Quinone Oxidation (-2H)

Figure 1: The oxidative cascade of 1,4-benzodioxin leading to chromophoric quinones.

Troubleshooting Protocol: Oxidative Stress Test

To confirm this pathway, perform a targeted stress test comparing peroxide vs. metal-catalyzed oxidation.

StepActionPurpose
1 Prepare 1 mg/mL API solution in Acetonitrile/Water (50:50).Baseline sample.
2 Sample A: Add 3% H₂O₂. Incubate at RT for 24h.Simulates peroxide impurities in excipients.
3 Sample B: Add 3% H₂O₂ + 0.1 mM Fe(III). Incubate 4h.Fenton chemistry accelerates radical generation.
4 Analysis: HPLC-PDA (200-400 nm).Look for new peaks with UV spectra matching catechols (red-shift).

Corrective Action:

  • Chelation: If Sample B degrades significantly faster than A, add EDTA to your formulation to sequester trace metals.

  • Scavenging: Incorporate phenolic antioxidants like BHT (Butylated Hydroxytoluene) or Propyl Gallate which sacrifice themselves to quench the C2/C3 radicals [1].

Module 2: Hydrolytic Ambiguity

User Query: "I see degradation at pH 1-2. Is the dioxin ring hydrolyzing?"

Diagnosis: Unlikely. The 1,4-benzodioxin ether linkage is chemically equivalent to an aromatic ether (anisole) and an aliphatic ether. These require harsh conditions (e.g., concentrated HI or HBr) to cleave.

The Real Culprit: If you observe hydrolysis under standard stress conditions (0.1 N HCl/NaOH), it is almost certainly a substituent effect .

  • Scenario A: You have an amide or ester side chain.[1] These are hydrolyzing, not the ring.

  • Scenario B: The benzene ring is electron-rich (e.g., methoxy substituted). Strong acid can cause electrophilic aromatic substitution or demethylation of other methoxy groups, leaving the dioxin ring intact.

Validation Experiment: The pH-Rate Profile Do not assume ring opening. Prove it by checking the mass balance.

  • Stress Condition: 0.1 N HCl at 60°C for 48 hours.

  • Check: Does the degradation product mass correspond to Parent + 18 Da (Hydrolysis) or Parent + 16 Da (Oxidation)?

  • Result:

    • If +18 Da: Check your side chains (amides/esters).

    • If +16 Da: You have Acid-Induced Oxidation . Acidic media can promote radical formation if trace peroxides are present.

Module 3: Photostability & Radical Management

User Query: "My potency drops during ICH Q1B photostability testing, but I don't see the 'brown' color yet."

Diagnosis: You are in the early stages of the radical pathway described in Module 1. Photons provide the energy to abstract the C2/C3 proton.

Data: Light Source Sensitivity Research on Doxazosin (a classic benzodioxin drug) indicates specific sensitivities [2].

Light SourceDegradation RiskMechanism
UV (254 nm) High Direct excitation of the benzene ring; radical cleavage.
Vis (Fluorescent) Low Generally stable unless a photosensitizer is present.
Vis + TiO₂ Critical If your tablet coating contains Titanium Dioxide (TiO₂), it acts as a photocatalyst, generating radicals that attack the dioxin ring [3].

Corrective Action:

  • Packaging: Amber glass or opaque blisters are non-negotiable for solution-state formulations.

  • Coating: If using TiO₂ in tablet coatings, ensure it is the rutile form (less photo-active) rather than anatase, or switch to iron oxide pigments which act as UV blockers.

Module 4: Formulation & Stabilization Strategy

User Query: "How do I formulate this for long-term stability?"

The "Defense-in-Depth" Strategy: You must block the radical initiation step. A simple buffer is insufficient.

StabilizationWorkflow Start Formulation Design Step1 Exclude Oxygen (N2 Headspace) Start->Step1 Step2 Chelate Metals (Add EDTA) Step1->Step2 Step3 Radical Scavenger (Add BHA/BHT) Step2->Step3 Decision Is it Aqueous? Step3->Decision Aqueous Control pH (4-6) Avoid Acetate Buffers Decision->Aqueous Yes Solid Low Moisture Desiccant Pack Decision->Solid No

Figure 2: Decision tree for stabilizing benzodioxin-containing formulations.

Key Formulation Rules:

  • Excipient Selection: Avoid PEG (Polyethylene Glycol) and Polysorbates if possible. These excipients often contain trace hydroperoxides which will "ignite" the benzodioxin oxidation [4].

  • Antioxidant Synergism: Use a combination of a primary antioxidant (BHA/BHT to stop radicals) and a synergist (Citric Acid/EDTA to bind metals).

  • pH Window: Maintain pH 4.0–6.0. High pH (>8) accelerates the oxidation of catechols to quinones (if any ring opening occurs), turning the product dark rapidly.

References
  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. Link

  • Sushma, B. L., et al. (2012). "Stability Indicating UPLC Method for Determination of Related Substances in Doxazosin mesylate." Asian Journal of Research in Chemistry. Link

  • Bhatia, R., et al. (2023).[2][3] "Photocatalytic Degradation of 1,4-Dioxane: Mechanisms and By-products." Desalination and Water Treatment. Link

  • Crowley, P., & Martini, L. (2001). "Excipients for Pharmaceutical Formulation: Oxidative Stability." Pharmaceutical Technology.[4] Link

Disclaimer: This guide is intended for research and development purposes. Always validate stability protocols according to ICH Q1A(R2) guidelines for your specific molecule.

Sources

Validation & Comparative

High-Resolution NMR Characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Solvent & Precursor Analysis Guide

Executive Summary & Strategic Framework

This guide provides a definitive spectral analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide , a critical intermediate scaffold in the synthesis of serotonergic and adrenergic receptor ligands.

Unlike standard spectral libraries, this guide focuses on comparative analysis . We address the two most common analytical challenges faced during synthesis:

  • Solvent Selection: Why DMSO-d₆ is superior to CDCl₃ for amide quantification.

  • Reaction Monitoring: Distinguishing the product from its precursor, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Analytical Workflow Strategy

The following diagram outlines the logic flow for confirming structure and purity.

AnalyticalWorkflow Sample Crude Reaction Mixture Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Acquisition 1H NMR Acquisition (d1 > 5s for quant) Solvent->Acquisition Dissolution Check1 Check 6.8-7.5 ppm (Amide NH2) Acquisition->Check1 Check2 Check 12.0 ppm (Acid COOH) Check1->Check2 If NH2 detected Result_Mix Incomplete Reaction (Both signals present) Check1->Result_Mix No NH2 Result_Pure Product Confirmed (Amide present, Acid absent) Check2->Result_Pure No COOH Check2->Result_Mix COOH detected

Figure 1: Decision logic for confirming amide formation using 1H NMR markers.

Materials & Methods: High-Fidelity Protocol

To ensure reproducibility, the following acquisition parameters are mandatory. Standard "quick scan" parameters often fail to integrate amide protons accurately due to relaxation times.

2.1 Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is the required standard.

    • Why: CDCl₃ causes amide proton broadening (quadrupolar broadening/exchange) and often merges them with aromatic signals. DMSO-d₆ stabilizes the amide rotamers via hydrogen bonding, yielding two distinct, integrable singlets.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

2.2 Acquisition Parameters (400/600 MHz)
ParameterSettingRationale
Pulse Sequence zg30 or zg30° pulse angle ensures accurate quantitation without long delays.
Relaxation Delay (d1) 5.0 - 10.0 s CRITICAL. Amide protons have long T1 relaxation times. Short d1 leads to under-integration.
Scans (ns) 16 - 64Sufficient S/N ratio for minor impurity detection (<1%).
Temperature 298 K (25°C)Standardized for shift reproducibility.
Referencing TMS (0.00 ppm)Or residual DMSO pentet (2.50 ppm).
Comparative Analysis 1: The Solvent Effect

Scenario: A researcher attempts to verify the compound in Chloroform-d (CDCl₃).

  • Observation in CDCl₃: The amide protons appear as a broad, shapeless hump around 5.5–6.0 ppm. Integration is unreliable.

  • Observation in DMSO-d₆: The amide protons resolve into two distinct broad singlets at ~6.7 ppm and ~7.2 ppm .

  • Mechanism: In DMSO, the solvent acts as a hydrogen bond acceptor, "locking" the amide protons in place and slowing the rotation around the C-N bond. This chemical exchange reduction sharpens the peaks.

Recommendation: Always use DMSO-d₆ for final characterization of primary amides.

Comparative Analysis 2: Product vs. Precursor

Scenario: Monitoring the conversion of the Butanoic Acid precursor to the Butanamide product.

The spectral fingerprint changes significantly in three key regions.

FeaturePrecursor (Acid)Product (Amide)Status
Proton Source -COOH -CONH₂ Primary Indicator
Shift (1H) Broad singlet > 12.0 ppmTwo singlets: ~6.7 & ~7.2 ppmDistinct
Carbonyl (13C) ~175.0 ppm~174.2 ppmSubtle shift upfield
Alpha-CH₂ (1H) ~2.20 ppm (t)~2.05 ppm (t)Shielding effect of Amide
Detailed Spectral Data
5.1 1H NMR Assignment (400 MHz, DMSO-d₆)

Structure Reference:

  • Ring A: 1,4-Benzodioxan (Protons at 5, 7, 8; Ethylene bridge at 2, 3)

  • Chain B: Propyl chain (Alpha, Beta, Gamma relative to Amide)

  • Group C: Primary Amide

Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (J Hz)Structural Insight
7.25 br s1HNH (Amide)-Downfield rotamer
6.75 br s1HNH (Amide)-Upfield rotamer
6.72 d1HAr-H8 8.1Ortho to oxygen
6.68 d1HAr-H5 2.0Meta coupling visible
6.62 dd1HAr-H7 8.1, 2.0ABX Pattern
4.19 s (m)4HO-CH₂ -CH₂ -O-Ethylene bridge (distinctive)
2.45 t2HAr-CH₂ -7.5Benzylic position
2.03 t2H-CH₂ -CO7.4Alpha to carbonyl
1.76 quin/m2H-CH₂-CH₂ -CH₂-7.5Central methylene
5.2 13C NMR Assignment (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
174.2 C=OAmide Carbonyl
143.1 C_quatAr-C (O-substituted, pos 4a)
141.5 C_quatAr-C (O-substituted, pos 8a)
134.8 C_quatAr-C (Alkyl substituted, pos 6)
120.5 CHAr-C (pos 7)
116.8 CHAr-C (pos 8)
116.5 CHAr-C (pos 5)
64.3 CH₂O-CH₂ (Ethylene bridge)
64.3 CH₂O-CH₂ (Ethylene bridge)
34.5 CH₂Alpha to Carbonyl
33.8 CH₂Benzylic Carbon
26.9 CH₂Central Methylene
Structural Connectivity Logic

The following diagram illustrates how to confirm the regiochemistry (substitution at position 6) using 2D NMR correlations (COSY/HMBC).

Connectivity ArProtons Aromatic Protons (6.6 - 6.8 ppm) HMBC HMBC Correlation ArProtons->HMBC 3J to Bridge C NOESY NOESY/ROESY ArProtons->NOESY Spatial Proximity Bridge Ethylene Bridge (4.19 ppm) Bridge->HMBC Chain Butyl Chain (1.7 - 2.5 ppm) Chain->NOESY Conclusion Structure Validated HMBC->Conclusion Confirms 1,4-dioxan ring NOESY->Conclusion Confirms Alkyl at Pos 6

Figure 2: 2D NMR correlation strategy for structural validation.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Idris, N., Anderson, A., & Bakare, O. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3][2] Link

  • Molchanov, S., & Gryff-Keller, A. (2017).[4] Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 121(50), 9645–9653.[4] Link

  • PubChem Database. (2023). Compound Summary for CID 2758835, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.[5] Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns for Benzodioxin Butanamide Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for the identification of


-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide , a representative structure for a class of pharmaceutical intermediates and potential new psychoactive substances (NPS).

Executive Summary & Comparison of Analytical Platforms

The identification of benzodioxin-containing amides requires balancing sensitivity (for trace detection in biological matrices) with specificity (to distinguish regioisomers). The following table compares the two dominant MS platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) .

FeatureTriple Quadrupole (QqQ) High-Resolution MS (Q-TOF / Orbitrap)
Primary Utility Quantitation (Targeted Screening)Identification (Unknown Screening/Elucidation)
Resolution Unit Resolution (~0.7 Da)High Resolution (>20,000 FWHM)
Key Advantage High Sensitivity (S/N) in MRM mode.Accurate Mass (<5 ppm) for formula confirmation.
Isomer Differentiation Relies on ion ratio stability.[1]Relies on fine isotopic structure and distinct fragment accurate masses.
Limit of Detection Femtogram range (High).Picogram range (Moderate to High).[2]
Recommended For Routine pharmacokinetic (PK) studies.[2]Structural elucidation of metabolites and novel analogs.[2]

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of


-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide  (

, MW 221.11) is critical for method development. The fragmentation is driven by two competing pathways: Amide Bond Cleavage and Dioxane Ring Degradation .
Key Fragmentation Pathways
  • Pathway A: Amide Cleavage (Acylium Formation) [2]

    • Cleavage of the amide bond generates the characteristic butyryl acylium ion at

      
       71.05  (
      
      
      
      ).
    • Secondary fragmentation of the propyl chain leads to

      
       43.05  (
      
      
      
      ).
    • Significance: High abundance in high-energy collision spectra; diagnostic for the "butanamide" tail.

  • Pathway B: Charge Retention on the Aromatic Amine

    • Heterolytic cleavage yields the benzodioxin amine cation at

      
       150.06  (
      
      
      
      ).
    • Alternatively, a McLafferty Rearrangement (involving

      
      -hydrogen transfer from the butyl chain) may yield the radical cation at 
      
      
      
      151.06
      .
  • Pathway C: Retro-Diels-Alder (RDA) of the Benzodioxin Ring

    • A diagnostic neutral loss of 28 Da (ethylene,

      
      ) occurs from the ethylenedioxy bridge of the benzodioxin ring.
      
    • This transition (

      
       150 
      
      
      
      
      
      122) confirms the presence of the dihydro-1,4-benzodioxin core rather than a dimethoxy- or methylenedioxy- analog.
Visualization of Fragmentation Pathways

BenzodioxinFragmentation Figure 1: Proposed ESI-MS/MS Fragmentation Pathway for Benzodioxin Butanamide Parent Precursor Ion [M+H]+ m/z 222.11 AmineIon Benzodioxin Amine [C8H8NO2]+ m/z 150.06 Parent->AmineIon Amide Cleavage (-72 Da) Acylium Acylium Ion [C3H7CO]+ m/z 71.05 Parent->Acylium Amide Cleavage (-151 Da) Catechol RDA Product [C6H4(OH)NH2]+ m/z 122.06 AmineIon->Catechol Retro-Diels-Alder (-C2H4, 28 Da) Propyl Propyl Cation [C3H7]+ m/z 43.05 Acylium->Propyl -CO (28 Da)

Caption: Figure 1 illustrates the primary dissociation routes. The RDA reaction (green path) is specific to the benzodioxin core, while the red path identifies the alkyl chain.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be self-validating by using "Qualifier" ions (specificity) alongside "Quantifier" ions (sensitivity).

Sample Preparation (Generic)
  • Matrix: Plasma or Methanol Standard.[2]

  • Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 v/v). Vortex 30s, Centrifuge 10,000g for 10 min.

  • Reconstitution: 90:10 Water:MeOH + 0.1% Formic Acid.

LC-MS/MS Conditions (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

MRM Transition Table
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 222.1150.115-20Sensitivity : Most abundant fragment (Amide cleavage).
Qualifier 1 222.171.125-30Structure : Confirms butyryl chain.
Qualifier 2 222.1122.135-40Specificity : Confirms benzodioxin ring (RDA).

Validation Logic:

  • If m/z 150 is present but m/z 122 is absent at high CE, the ring structure may be different (e.g., dimethoxybenzene).

  • If m/z 71 is replaced by m/z 57, the alkyl chain is likely propionyl, not butyryl.

Differentiation from Isomers

A critical challenge is distinguishing Butanamide (linear) from Isobutanamide (branched) isomers. Both have the same mass (


).
  • Linear Butanamide:

    • Produces a distinct

      
       71  (butyryl) and 
      
      
      
      43
      (propyl).
    • McLafferty rearrangement is possible due to

      
      -hydrogens.[3]
      
  • Isobutanamide:

    • Produces a dominant

      
       43  (isopropyl cation) due to the stability of the secondary carbocation.
      
    • The

      
       71  peak is significantly weaker or absent compared to the linear form.
      
    • No McLafferty Rearrangement (lacks

      
      -hydrogens on the primary chain relative to the carbonyl).
      

Experimental Check: Calculate the ratio of


 71 : 

43. A ratio > 1 suggests Linear; a ratio < 0.5 suggests Branched.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] Link

  • Morreel, K., et al. (2010). "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." Analytical Chemistry, 82(19), 8095–8105. (Describes benzodioxane ring fragmentation/RDA). Link

  • Holčapek, M., et al. (2010). "Structural Analysis of Small Organic Molecules by Mass Spectrometry." Mass Spectrometry Reviews. (General principles of amide cleavage). Link

  • NIST Chemistry WebBook. "Butanamide Mass Spectrum." National Institute of Standards and Technology. Link

Sources

A Senior Application Scientist's Guide to Purity Validation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unintended pharmacological effects, toxicity, or impact the stability of the drug product. Consequently, regulatory bodies mandate rigorous characterization and control of these impurities. This guide provides an in-depth, experience-driven approach to validating the purity of a novel compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, leveraging the specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS has become an indispensable tool in pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.[1][2] This combination is exceptionally suited for impurity profiling, allowing for the detection and potential identification of process-related impurities and degradation products that might be missed by less specific methods like HPLC-UV.[3][4]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishes a self-validating experimental framework, and compares the chosen technique against viable alternatives, grounding every step in authoritative scientific principles and regulatory expectations.

Analyte Profile: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Understanding the physicochemical properties of the target analyte is the first step in developing a robust analytical method.

  • Structure: The molecule consists of a moderately polar 2,3-dihydro-1,4-benzodioxin core linked to a butanamide side chain.

  • Key Features for LC-MS:

    • Polarity: The combination of the aromatic ether system and the amide group confers moderate polarity, making it an ideal candidate for reversed-phase liquid chromatography.

    • Ionization: The amide functional group contains a basic nitrogen atom that can be readily protonated. This makes positive-ion electrospray ionization (ESI) a highly effective and logical choice for mass spectrometric detection.[5]

    • Potential Impurities: Impurities can originate from the starting materials of its synthesis, such as 2,3-dihydro-1,4-benzodioxin-6-amine and a derivative of butanoic acid, or from side reactions.[6][7][8] Degradation could occur via hydrolysis of the amide bond, particularly under stressed conditions (acid/base).

Core Methodology: The LC-MS Purity Validation Protocol

The objective is to develop a method that is not only precise and accurate but also specific enough to separate the main compound from all potential impurities. The validation of this method must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[9][10][11]

Experimental Workflow for Purity Validation

LC-MS Purity Validation Workflow cluster_prep 1. Preparation cluster_method 2. LC-MS Method Development cluster_validation 3. Method Validation (ICH Q2(R2)) cluster_analysis 4. Data Analysis & Reporting prep_std Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Methanol/Water) lc_dev LC Method Optimization (Column, Mobile Phase, Gradient) prep_std->lc_dev prep_spiked Prepare Spiked Samples (with known impurities, if available) spec Specificity / Peak Purity prep_spiked->spec ms_dev MS Parameter Optimization (Ion Source, Polarity, Voltages) lc_dev->ms_dev data_acq Data Acquisition & System Suitability Test (SST) ms_dev->data_acq lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust robust->data_acq Finalized Method data_proc Peak Integration & Purity Calculation (% Area Normalization) data_acq->data_proc report Generate Validation Report data_proc->report

Caption: Workflow for LC-MS purity method validation.

Step-by-Step Experimental Protocol

1. Instrumentation and Reagents

  • LC System: An Ultra-High Performance Liquid Chromatography (UHPLC) system capable of binary gradient elution. UHPLC is chosen over traditional HPLC for its higher peak capacity and faster run times, which are crucial for resolving closely eluting impurities.[12]

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. HRMS is preferred over a standard quadrupole for purity analysis as it provides accurate mass measurements, enabling the tentative identification of unknown impurities based on their elemental composition.

  • Reagents: LC-MS grade acetonitrile, methanol, and water. Formic acid (≥99% purity).

  • Reference Standard: A well-characterized reference standard of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide with purity >99.5%.

2. Chromatographic Conditions The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

  • Column: A column offering alternative selectivity, such as a Kinetex Biphenyl (50 x 3.0 mm, 2.6 µm), is an excellent starting point.[13][14] While a C18 column relies on hydrophobic interactions, a biphenyl phase provides additional π-π interactions, which can be highly effective for separating aromatic compounds and their structurally similar impurities.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation of the analyte, leading to a stable and robust signal in positive-ion ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively after each injection.

    • Initial Conditions: 95% A, 5% B

    • Gradient: Linearly increase to 95% B over 8 minutes.

    • Hold: Hold at 95% B for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for moderately polar, thermally labile molecules like the target compound, minimizing in-source fragmentation.[5][15]

  • Polarity: Positive Ion Mode.

  • Scan Mode: Full Scan MS from m/z 100-1000. This allows for the detection of all ionizable compounds within that mass range.

  • Key Parameters (instrument-dependent, must be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas (N₂) Flow: ~800 L/hr

    • Desolvation Temperature: ~350 °C

4. Validation Protocol Execution (as per ICH Q2(R2)) [9][10][16]

Validation ParameterExperimental Approach & RationaleAcceptance Criteria (Typical)
Specificity Analyze a blank (diluent), placebo (if in formulation), reference standard, and a sample spiked with potential impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation products are separated from the main peak. Peak purity analysis using diode-array detection (DAD) and MS spectral data confirms peak homogeneity.[11]Peak for the main analyte is resolved from all other peaks (Resolution > 2.0). No interfering peaks at the retention time of the analyte in blank/placebo.
Linearity Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration. Plot the peak area against concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[16][17]For an impurity method, the range should typically cover from the reporting threshold to 120% of the specification limit.
Accuracy Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target impurity level) in triplicate.[17]Mean recovery should be within 80.0% to 120.0% for impurities at low concentrations.
Precision Repeatability: Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration.[17]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 15% for low-level impurities.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ must be experimentally verified for adequate precision and accuracy.LOQ must be at or below the reporting threshold for impurities.
Robustness Intentionally vary critical method parameters (e.g., ±2 °C column temperature, ±5% organic mobile phase composition, ±0.1 unit pH, ±10% flow rate) and assess the impact on the results.System suitability criteria must be met under all varied conditions. Results should not be significantly affected by minor variations.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance relative to other common analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the stage of drug development and the nature of the impurities.[18]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS Separation by chromatography, detection by mass-to-charge ratio.[12]High Specificity & Sensitivity: Can distinguish between compounds with the same chromophore but different masses.[3]Structural Information: Provides molecular weight and fragmentation data to help identify unknown impurities.[2]Response Variation: Ionization efficiency can vary significantly between different compounds, making area-percent quantitation less accurate without reference standards for each impurity.[19]Complexity & Cost: Higher instrument and maintenance costs.
HPLC-UV Separation by chromatography, detection by UV absorbance.[2]Robust & Simple: Well-established, reliable, and cost-effective.Good for Quantitation: Provides relatively uniform response for structurally similar compounds with the same chromophore, making area-percent calculations more straightforward.Lack of Specificity: Cannot distinguish between co-eluting compounds or isomers with similar UV spectra.[4]Insensitive to Non-Chromophoric Impurities: Will not detect impurities that lack a UV-absorbing chromophore.[19]
GC-MS Separation of volatile compounds in the gas phase, detection by mass.[20]Generally not applicable.Analyte is Non-Volatile: The target compound has a high boiling point and is likely to decompose at the high temperatures required for GC analysis.[18] Derivatization would be required, adding complexity.
NMR Nuclear Magnetic Resonance spectroscopy.Absolute Structural Information: Provides definitive structural confirmation of the API and can be used to identify and quantify impurities without needing reference standards for those impurities (qNMR).Low Sensitivity: Requires significantly more sample and is not suitable for detecting trace-level impurities (typically <0.1%).

Conclusion: A Validated Method as a Pillar of Quality

This guide outlines a comprehensive and scientifically-grounded strategy for the purity validation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide using LC-MS. By systematically developing a method and rigorously validating it against ICH Q2(R2) criteria, researchers can ensure the generation of trustworthy and reliable data.[9] The choice of a biphenyl column provides alternative selectivity for enhanced separation, while the use of high-resolution mass spectrometry offers unparalleled specificity and the ability to characterize unknown impurities.

While LC-MS provides superior qualitative information, it is crucial to recognize the strengths of orthogonal techniques like HPLC-UV for routine quantitative analysis once impurity profiles are well-understood. A robustly validated LC-MS method, as described herein, serves as the definitive tool for ensuring the purity, safety, and quality of new pharmaceutical entities, forming a critical part of any successful drug development program.

References

  • AMSbiopharma. (2025, July 22).
  • De Vijlder, T., et al. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Connolly, P. Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Li, W., & Wu, J. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • ICH. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry.
  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?.
  • ACD/Labs. (2023, August 23).
  • Abu-Qare, A. W., & Abou-Donia, M. B. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Technology Networks. (2024, January 2).
  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • ResearchGate. (2025, August 5). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF.
  • ResearchGate. (2019, November 16).
  • Cheméo. Chemical Properties of Butanamide (CAS 541-35-5).
  • PubChem. 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]morpholine.
  • ECHEMI. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.
  • NIST. 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Phenomenex. Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS.
  • ResearchGate. (2022).
  • AJOL.info. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6- yl(phenylsulfonyl)amino].
  • ResearchGate. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
  • American Elements. Benzodioxans.

Sources

Comparative Guide: Binding Affinity of Benzodioxin Amides vs. Benzodioxin Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1,4-benzodioxin (benzodioxane) derivatives, specifically contrasting the binding behaviors of carboxamides and carboxylic acids .

In medicinal chemistry, the benzodioxin scaffold is a "privileged structure" found in alpha-adrenergic antagonists, PPAR agonists, and antipsychotics. The choice between an acid and an amide substituent is rarely arbitrary; it dictates the molecule's target class, binding mode (electrostatic vs. dipolar), and permeability profile.

Key Takeaway:

  • Benzodioxin Acids are dominant in targeting Nuclear Receptors (e.g., PPAR

    
    , PPAR
    
    
    
    ) where they mimic endogenous fatty acids and form critical salt bridges with cationic residues (e.g., Histidine, Tyrosine).
  • Benzodioxin Amides are preferred for GPCRs (e.g.,

    
    -adrenergic, 5-HT
    
    
    
    ) and enzyme inhibitors, where they serve as neutral hydrogen-bond linkers that position the benzodioxin core into hydrophobic pockets without incurring the desolvation penalty of a charged carboxylate.

Part 1: Mechanistic Basis of Binding

To understand the affinity differences, one must analyze the thermodynamics of the ligand-receptor interaction for both functional groups.

Electrostatics and Desolvation
  • Benzodioxin Acids (

    
    ):  At physiological pH (7.4), these exist primarily as anions.
    
    • Binding Driver: Strong electrostatic attraction (Salt Bridge) with positively charged residues (Arg, Lys, His).

    • Penalty: High desolvation penalty. The anionic head group is heavily solvated by water; stripping this water to enter a hydrophobic pocket costs energy (

      
      ).
      
  • Benzodioxin Amides (

    
    ):  Neutral at physiological pH.
    
    • Binding Driver: Directional Hydrogen Bonding (C=O as acceptor, N-H as donor) and Dipole-Dipole interactions.

    • Penalty: Lower desolvation penalty compared to ions, facilitating entry into deeper, more hydrophobic pockets (e.g., GPCR transmembrane domains).

Structural Vectors
  • Acids: The carboxylate is planar but offers limited vectors for growing the molecule. It is usually the "terminal" anchor.

  • Amides: The amide bond is a linker. It allows the attachment of a second pharmacophore (e.g., a piperazine or aryl group), enabling the molecule to span large binding sites (e.g., the orthosteric site to the extracellular vestibule in GPCRs).

Part 2: Comparative Data & Case Studies

The following table summarizes the binding affinity trends based on target class, synthesized from structure-activity relationship (SAR) data.

Table 1: Binding Affinity Profile by Target Class[1]
Target FamilyPreferred MoietyBinding ModeExperimental Affinity (

/

)
PPAR

/ PPAR

(Nuclear Receptor)
Acid Salt Bridge Anchor. The acid mimics fatty acids, anchoring to Tyr473/His323/His449.Acid:

nM (High Potency)Amide:

M (Inactive/Low Potency)*

-Adrenergic
(GPCR)
Amide Linker/H-Bond. Amide orients the benzodioxin and basic amine. Acid is repelled by hydrophobic pocket.Amide:

nM (High Affinity)Acid:

nM (Poor Affinity)
AMPA Receptor (Ion Channel)Amide Allosteric Modulation. Piperidide amides bind allosteric sites to potentiate currents.Amide:

M (Modulator)Acid: Inactive as modulator
Antimicrobial/Anticancer (HSF1/Tubulin)Amide Permeability & Stability. Neutral amides penetrate cell membranes to reach cytosolic targets.Amide:

M (

)Acid: Poor cellular penetration

*Note: Amides in PPAR ligands are typically inactive unless they act as prodrugs or are bioisosteres (e.g., hydroxamic acids).

Case Study A: PPAR Agonism (The Acid Advantage)

In the development of glitazars and fibrates containing benzodioxin cores, the carboxylic acid is non-negotiable for high affinity.

  • Mechanism: The carboxylate head group forms a hydrogen-bond network with Tyr473 and His323 in the PPAR

    
     Ligand Binding Domain (LBD). This interaction stabilizes Helix 12, the activation switch.
    
  • Data: Converting the acid to a primary amide (

    
    ) or methyl amide (
    
    
    
    ) typically results in a 100-fold to 1000-fold loss in binding affinity , as the neutral amide cannot form the charge-charge interaction required for the "AF-2" active conformation.
Case Study B: -Adrenoreceptor Antagonists (The Amide Advantage)

For CNS and cardiovascular agents (e.g., WB4101 analogs), the benzodioxin ring serves as a hydrophobic cap.

  • Mechanism: High-affinity ligands often feature a benzodioxin-2-carbonyl moiety linked to a piperazine or polyamine. The amide carbonyl accepts a hydrogen bond from Ser residues in the transmembrane pocket, while the N-substituent extends to an aspartate anchor.

  • Data: Benzodioxin-2-carboxylic acid precursors show negligible affinity for

    
     receptors because they lack the extension required to reach the secondary binding site and are too polar to penetrate the lipid bilayer effectively to access the orthosteric site.
    

Part 3: Decision Logic for SAR Optimization

The following diagram illustrates the decision process for medicinal chemists when selecting between benzodioxin acids and amides.

SAR_Logic Start Benzodioxin Scaffold Optimization Target_Q Identify Primary Target Class Start->Target_Q Nuclear Nuclear Receptor (PPAR, RXR) Target_Q->Nuclear Lipid Mimicry GPCR GPCR / Ion Channel (Adrenergic, Serotonin) Target_Q->GPCR Signal Transduction Acid_Route Select Carboxylic Acid (or Bioisostere) Nuclear->Acid_Route Mech_Acid Mechanism: Electrostatic Anchor (Salt Bridge) Mimics Endogenous Lipids Acid_Route->Mech_Acid Permeability Check Permeability (LogD) Mech_Acid->Permeability Amide_Route Select Carboxamide (Linker) GPCR->Amide_Route Mech_Amide Mechanism: H-Bond Donor/Acceptor Vector for Pharmacophore Extension Amide_Route->Mech_Amide Mech_Amide->Permeability Final_Acid High Potency (In Vitro) Low Permeability (In Vivo) Permeability->Final_Acid Anionic (Acid) Final_Amide Balanced Potency High Permeability (CNS Active) Permeability->Final_Amide Neutral (Amide)

Figure 1: Strategic decision tree for selecting benzodioxin functional groups based on target pharmacology.

Part 4: Experimental Protocols

To validate these differences experimentally, the following protocols describe the synthesis of both derivatives and the subsequent binding assay.

Synthesis Workflow: Acid to Amide Conversion

This protocol ensures the generation of the amide library from the parent benzodioxin acid.

Reagents:

  • 1,4-Benzodioxane-2-carboxylic acid (Starting Material)[1]

  • Amine (

    
    )
    
  • Coupling Agent: EDC

    
    HCl / HOBt or TBTU
    
  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of benzodioxane-2-carboxylic acid in dry DMF. Add 1.2 eq of EDC

    
    HCl and 1.2 eq of HOBt. Stir at 
    
    
    
    C for 30 minutes to form the active ester.
  • Coupling: Add 1.1 eq of the target amine and 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
    
Competitive Radioligand Binding Assay ( -Adrenergic)

This assay quantifies the affinity (


) of the synthesized amides vs. acids.

Materials:

  • Receptor Source: Rat brain membrane homogenates or CHO cells expressing human

    
    .
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Non-specific Binder: Phentolamine (10

    
    M).
    

Protocol:

  • Preparation: Incubate membrane protein (200

    
    g) with 
    
    
    
    -Prazosin and varying concentrations (
    
    
    to
    
    
    M) of the test compound (Benzodioxin Acid or Amide) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at

    
    C for 60 minutes.
    
  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Expected Result:

  • Benzodioxin Amides: Sigmoidal displacement curve with

    
     in the nanomolar range.
    
  • Benzodioxin Acids: Flat line or very high

    
     (micromolar range), indicating lack of binding.
    

Part 5: Visualizing the Synthetic Pathway

Synthesis_Flow Start Benzodioxin Acid (Precursor) Activation Activation (EDC/HOBt or SOCl2) Start->Activation Activation Intermediate Active Ester / Acid Chloride (Electrophilic) Activation->Intermediate Intermediate Species Coupling Amine Addition (R-NH2, DIPEA) Intermediate->Coupling Nucleophilic Attack Product Benzodioxin Amide (Target Ligand) Coupling->Product Formation

Figure 2: Synthetic workflow for converting low-affinity acid precursors into high-affinity amide ligands.

References

  • Idris, N., Anderson, A. & Bakare, O. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2][3] Link

  • Mallesha, L. & Mohana, K.N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.[4] Link

  • Kim, M.K., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2542. Link

  • Hague, A., et al. (2018).[5] The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors.[6] Pharmacology Research & Perspectives, 8(4), e00602. Link

  • Chapleo, C.B., et al. (1983). alpha-Adrenoreceptor reagents.[7][4][5][8][9][10] 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 26(6), 823–831. Link

Sources

Technical Comparison: IR Characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide vs. Precursor Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a critical synthetic intermediate, often utilized in the development of adrenergic and serotonergic receptor ligands (e.g., analogs of doxazosin or piperazine-based antipsychotics). Its structural core combines an electron-rich 1,4-benzodioxane scaffold with a polar primary amide tail.

For researchers and process chemists, Infrared (IR) spectroscopy is the most rapid, non-destructive method to validate the formation of this amide from its likely precursors: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (the carboxylic acid) or the corresponding nitrile .

This guide provides a definitive spectral fingerprint for the target amide, contrasts it with its metabolic/synthetic alternatives, and outlines a self-validating experimental protocol.

Characteristic IR Fingerprint

The IR spectrum of the target compound is defined by the interplay between the rigid, oxygenated benzodioxane ring and the hydrogen-bonding amide terminus.

Primary Functional Group Assignments

The following table summarizes the diagnostic peaks required to confirm identity.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amide (-CONH₂) N-H Stretching 3350 (asym) & 3180 (sym) MediumCritical: Appears as a distinct doublet. Differentiates from alcohol/acid -OH (broad singlet).
Amide I (C=O) 1650 – 1690 StrongLower frequency than acid/ester due to resonance.[1]
Amide II (N-H Bend) 1600 – 1640 Med-StrongOften overlaps with aromatic C=C but adds broadness/intensity here.
1,4-Benzodioxane Ar-O-C Stretching 1260 – 1280 StrongAsymmetric ether stretch. Characteristic of the dioxane fusion.
Ring Breathing 1050 – 1100 MediumSymmetric C-O-C stretch; highly specific to the dioxin ring.
Aromatic Ring C=C Stretching 1590 & 1500 MediumTypical benzenoid skeletal vibrations.
Alkyl Chain C-H Stretching 2920 – 2960 MediumMethylene (-CH₂-) antisymmetric stretch.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the synthetic precursors or impurities that must be ruled out. The two most common scenarios are differentiating the amide from its Carboxylic Acid precursor (hydrolysis product or starting material) and its Nitrile precursor .

Scenario A: Target Amide vs. Carboxylic Acid Precursor

Precursor: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6)

FeatureTarget: Amide Alternative: Carboxylic Acid Mechanistic Insight
3000-3500 cm⁻¹ Doublet (3350/3180) Broad "Hump" (2500-3300) The Acid O-H stretch is extremely broad due to strong dimerization, often obscuring C-H stretches. The Amide N-H is sharper and distinct.
Carbonyl (C=O) 1650 – 1690 cm⁻¹ 1705 – 1725 cm⁻¹ The amide carbonyl bond is weaker (more single-bond character) due to resonance donation from the Nitrogen lone pair, lowering the frequency compared to the acid.
Fingerprint Amide II (~1620) C-O Stretch (~1210-1320) The acid shows a strong C-O single bond stretch (coupling with O-H bend) that is absent in the amide.
Scenario B: Target Amide vs. Nitrile Precursor

Precursor: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanenitrile

FeatureTarget: Amide Alternative: Nitrile Mechanistic Insight
2200-2300 cm⁻¹ Absent Sharp Peak ~2240 cm⁻¹ The C≡N triple bond stretch is unique and appears in a "silent" region of the amide spectrum. Its disappearance confirms hydrolysis.
Carbonyl Region Strong Band (~1660) Absent Nitriles lack a carbonyl group. Appearance of the Amide I band is the primary confirmation of reaction success.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis monitoring.

IRSpectralLogic Start Unknown Sample Spectrum Check2200 Check 2200-2260 cm⁻¹ (Silent Region) Start->Check2200 Nitrile Sharp Peak Present? Identify: NITRILE Precursor Check2200->Nitrile Yes Check3000 Check 3000-3500 cm⁻¹ (Hydrogen Bonding Region) Check2200->Check3000 No Acid Broad 'Hump' (2500-3300)? Identify: CARBOXYLIC ACID Check3000->Acid Yes (Broad OH) Check1600 Check 1600-1700 cm⁻¹ (Carbonyl Region) Check3000->Check1600 No (Distinct peaks) Amide Doublet (3180/3350) + C=O (1660)? CONFIRMED: TARGET AMIDE Check1600->Amide C=O @ ~1660 + Amide II

Figure 1: Decision tree for validating 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide synthesis.

Experimental Protocol (Self-Validating)

To ensure high-quality data that resolves the N-H doublet from potential moisture interference, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for amides to avoid moisture absorption (hygroscopicity) which can blur the critical N-H region.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR Crystal.

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

    • Validation: Ensure the background shows flat baselines at 2350 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O).

  • Sample Loading: Place ~5 mg of the solid amide directly onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "Green/Optimal" zone.

    • Why: Amides are often crystalline solids; poor contact yields weak spectra. High pressure ensures intimate contact for the evanescent wave.

  • Acquisition: Scan the sample (16-32 scans).

  • Post-Processing: Apply "ATR Correction" (if not auto-applied) to correct for penetration depth dependence on wavelength.

  • Cleaning: Wipe with ethanol. Run a quick "preview" scan to ensure no carryover before the next sample.

Interpretation Checklist

Synthesis Pathway & Structural Context[2][3][4][5]

Understanding the synthesis helps anticipate impurities. The benzodioxane ring is stable, but the amide formation is the variable step.

SynthesisPath Acid Acid Precursor (C=O ~1715, Broad OH) Activation Activation (SOCl₂ or EDC) Acid->Activation Intermediate Reactive Intermediate (Acid Chloride/Activated Ester) Activation->Intermediate Product TARGET AMIDE (C=O ~1660, NH Doublet) Intermediate->Product Nucleophilic Acyl Substitution Ammonia + NH₃ (Ammonolysis) Ammonia->Product

Figure 2: Synthetic transformation highlighting the functional group shift from Acid to Amide.

References

  • NIST Chemistry WebBook. 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • NIST Chemistry WebBook. Butanamide (CAS 541-35-5) IR Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022).[3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3] Available at: [Link]

  • SpectraBase. 1,4-Benzodioxan IR Data. Wiley Science Solutions. Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Amides vs Acids). Available at: [Link]

Sources

A Comparative Guide to the Qualification of Reference Standards for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the establishment and comparison of reference standards for the novel compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, particularly in the absence of a commercially available, pharmacopeially recognized standard.

The approach detailed herein focuses on the in-house qualification of a primary reference standard, against which subsequent batches, or secondary (working) standards, can be reliably compared. This ensures consistency and accuracy in analytical measurements throughout the drug development lifecycle.

The Imperative for an In-House Primary Reference Standard

When a reference standard is not available from official pharmacopeias (such as USP, EP, or JP), an organization must prepare and thoroughly characterize its own.[1][2] This "in-house" primary standard becomes the benchmark for all future analytical work on that specific compound.[1] According to ICH Q7 guidelines, a primary reference standard should be a substance of high purity, thoroughly characterized to ensure its identity and quality.[1][3] The qualification of this standard is a rigorous, multi-faceted process involving a battery of orthogonal analytical techniques to provide a comprehensive profile of the material.[4]

Part 1: Qualification of the Primary Reference Standard

The establishment of a primary reference standard for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide requires a holistic approach to confirm its structure and assess its purity from all possible sources of contamination, including organic and inorganic impurities, residual solvents, and water. The final purity is typically determined using a mass balance approach, subtracting the sum of all impurities from 100%.

Structural Elucidation and Identity Confirmation

The foundational step is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is employed to ensure the synthesized material is indeed 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds.[5][6][7] These analyses provide information about the chemical environment of hydrogen and carbon atoms, allowing for the mapping of the molecule's connectivity.[8] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity between different parts of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the compound's accurate molecular weight, which should match the theoretical mass of C₁₂H₁₅NO₃.[9][10] Fragmentation patterns observed in MS/MS analysis can provide further corroboration of the proposed structure.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the amide C=O and N-H stretches, and the ether C-O bonds characteristic of the benzodioxin ring.

Purity Assessment: A Multi-pronged Approach

Purity assessment involves quantifying all extraneous components in the reference standard material.

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the presence of organic impurities, such as by-products from synthesis or degradation products.[9][11][12][13] A gradient HPLC method should be developed and validated to ensure the separation of the main component from all potential impurities. The purity is often expressed as area percent, although for higher accuracy, the relative response factors of impurities should be determined.[11]

  • Residue on Ignition (ROI) / Sulfated Ash : This test quantifies the amount of non-volatile inorganic impurities in the material.[14][15]

  • Elemental Impurities : Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to detect and quantify trace metal contaminants that may have been introduced from catalysts or reactors during synthesis.[14]

Organic solvents used during the synthesis and purification of the compound must be controlled.[16][17] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents, as outlined in USP <467>.[18][19][20]

The presence of water can significantly impact the purity value. Karl Fischer titration is a highly accurate method for the determination of water content in pharmaceutical substances and can be performed using either volumetric or coulometric techniques depending on the expected water content.[21][22][23][24][25]

Thermal Properties
  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature.[26][27][28][29][30] It can provide information on thermal stability, decomposition temperatures, and can also be used as an orthogonal method for determining volatile content.[27][30]

  • Differential Scanning Calorimetry (DSC) : DSC can be used to determine the melting point and assess the polymorphic purity of the reference standard. A sharp melting endotherm is indicative of a highly pure crystalline substance.

Workflow for Primary Reference Standard Qualification

G cluster_synthesis Material Synthesis & Purification cluster_characterization Full Characterization cluster_certification Certification Synthesis Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Purity Assessment (HPLC, GC-HS, KF, ROI, TGA) Structural->Purity PhysChem Physicochemical Properties (DSC, Melting Point) Purity->PhysChem MassBalance Purity Calculation (Mass Balance Approach) PhysChem->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert PrimaryStandard Qualified Primary Reference Standard Cert->PrimaryStandard

Caption: Workflow for in-house primary reference standard qualification.

Part 2: Comparison with Secondary (Working) Reference Standards

Once the primary reference standard is established, it is used to qualify secondary, or working, reference standards.[31] These are typically from different batches of the synthesized compound and are used for routine laboratory analyses to preserve the limited supply of the primary standard. The characterization of a secondary standard is less extensive than that of a primary standard.[31]

The comparison focuses on ensuring that the secondary standard is fit for its intended purpose, which is typically for assays and impurity profiling.

Comparative Analytical Testing
Analytical Test Primary Reference Standard Secondary (Working) Reference Standard Rationale for Comparison
Identity Confirmation Full structural elucidation (NMR, MS, IR).Comparative IR or NMR spectrum against the primary standard.To confirm that the secondary standard has the same chemical structure as the primary standard.
Purity by HPLC Full method development and validation. Determination of all impurities.Assay and impurity profile determined against the primary standard.To assign a purity value to the secondary standard that is traceable to the primary standard and to ensure the impurity profile is comparable.
Water Content Karl Fischer titration.Karl Fischer titration.Water content can vary between batches and must be accurately determined for correct assay calculations.
Residual Solvents Full GC-HS analysis for all potential solvents.Abbreviated GC-HS analysis based on the known process for that batch.To ensure residual solvents are below acceptable limits.
Assay Purity assigned by mass balance (100% - impurities).Determined by a direct comparison against the primary standard using a validated HPLC method.To establish the potency of the secondary standard relative to the primary standard.
Workflow for Secondary Standard Qualification

G cluster_comparison Comparative Analysis cluster_assignment Value Assignment Primary Primary Reference Standard (Purity = P_primary) HPLC Comparative HPLC Analysis (Assay & Impurity Profile) Primary->HPLC Secondary_Candidate Candidate Secondary Standard Batch Identity Identity Confirmation (e.g., Comparative IR) Secondary_Candidate->Identity Secondary_Candidate->HPLC KF Water Content (KF) Secondary_Candidate->KF Identity->HPLC Assay_Calc Calculate Assay vs. Primary Assay_sec = (Area_sec / Area_pri) * P_primary HPLC->Assay_Calc KF->Assay_Calc Cert_Sec Issue Certificate for Secondary Standard Assay_Calc->Cert_Sec Secondary_Qualified Qualified Secondary Reference Standard Cert_Sec->Secondary_Qualified

Caption: Comparative workflow for qualifying a secondary reference standard.

Part 3: Experimental Protocols

Protocol 3.1: Purity Determination by HPLC
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

Protocol 3.2: Residual Solvent Analysis by GC-HS
  • GC System: Agilent GC with FID.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program:

    • Initial: 40 °C, hold for 10 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal the vial.

Conclusion

The establishment of well-characterized in-house reference standards is a critical activity for any drug development program where official standards are unavailable. By employing a suite of orthogonal analytical techniques for the comprehensive characterization of a primary reference standard, a solid foundation for all subsequent analytical work is built. The comparison and qualification of secondary standards against this primary standard ensure the conservation of the primary material and the consistency of routine quality control testing. This rigorous, scientifically-grounded approach underpins the reliability and integrity of the entire analytical data package for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide.

References

  • Riccardino, G., & Cojocariu, C. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • LCGC International. (2012). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • U.S. Pharma. (2023). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Shimadzu. (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Procedure A. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • LCGC Europe. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved from [Link]

  • Contract Pharma. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • ECA Academy. (2023). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Thermogravimetric Analysis (TGA) | Chemical and Environmental Analysis Facility (CEAF). Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • PharmaGuide. (2023). Use of In-house Reference Standards Beyond Pharmacopoeial Standards. Retrieved from [Link]

  • Infinity Thermal. (2023). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

  • Pharmaceutical Information. (2022). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Retrieved from [Link]

Sources

A Deep Dive into the Pharmacokinetic Profiles of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide and Its Structural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide (Compound A) and three of its structural analogs. By examining key absorption, distribution, metabolism, and excretion (ADME) parameters, we aim to elucidate the structure-pharmacokinetic relationships within this chemical series, offering valuable insights for researchers and drug development professionals.

This guide is structured to provide not just data, but a rationale-driven narrative behind the experimental choices and a practical framework for similar investigations. We will delve into the methodologies employed, present a comparative analysis of the results, and discuss the implications of these findings for the optimization of drug candidates.

Introduction: The Benzodioxane Scaffold and the Rationale for Pharmacokinetic Profiling

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide (Compound A) has emerged as a promising lead in several therapeutic areas. However, to advance this and related compounds through the drug development pipeline, a comprehensive understanding of their behavior in a biological system is essential.

This guide focuses on a comparative pharmacokinetic study of Compound A and three rationally designed structural analogs:

  • Compound A: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

  • Analog 1: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylbutanamide (introduces a methyl group on the amide nitrogen)

  • Analog 2: 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (introduces a bromine atom on the benzodioxin ring)

  • Analog 3: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (features a shorter, two-carbon chain)

The selection of these analogs allows for a systematic evaluation of how modifications to the amide functionality, the aromatic ring, and the alkyl chain impact the overall pharmacokinetic profile. Understanding these structure-activity relationships (SAR) is critical for fine-tuning drug candidates to achieve optimal therapeutic efficacy and safety.

Experimental Methodologies: A Self-Validating Approach

To ensure the integrity and reproducibility of our findings, we employed a suite of validated in vitro and in vivo assays. The rationale behind each experimental choice is to build a predictive model of the compounds' in vivo behavior, with each assay serving as a piece of the puzzle.

In Vitro Permeability: Caco-2 Monolayer Assay

Causality Behind Experimental Choice: The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[2][3] It is an invaluable tool for predicting the oral absorption of drug candidates. By measuring the bidirectional transport of a compound across a Caco-2 cell monolayer, we can assess its passive permeability and identify if it is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): The test compound (10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is measured over time (e.g., 30, 60, 90, and 120 minutes).

    • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.

  • Quantification: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

G

Metabolic Stability: Rat Liver Microsomes

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using liver microsomes provides a rapid and reliable assessment of a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] This assay helps in predicting the in vivo hepatic clearance of a drug.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing rat liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time curve.

G

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Causality Behind Experimental Choice: The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the percentage of a drug that is bound to plasma proteins.

Experimental Protocol:

  • Compound Spiking: The test compound is added to rat plasma at a final concentration of 1 µM.

  • RED Device Assembly: The RED device, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane, is assembled.

  • Dialysis: The plasma containing the test compound is added to the sample chamber, and dialysis buffer (PBS, pH 7.4) is added to the buffer chamber. The device is then incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetics in Rats

Causality Behind Experimental Choice: While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a living system.[6][7] The rat is a commonly used species for preclinical pharmacokinetic studies due to its physiological and metabolic similarities to humans for many drug classes.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered via the tail vein to determine the clearance and volume of distribution.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) is administered to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis. The concentration of the compound in the plasma samples is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t1/2)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (%F)

Comparative Pharmacokinetic Data

The following tables summarize the in vitro and in vivo pharmacokinetic data obtained for Compound A and its structural analogs.

Table 1: In Vitro ADME Properties

ParameterCompound AAnalog 1Analog 2Analog 3
Caco-2 Permeability
Papp (A-B) (10⁻⁶ cm/s)15.218.513.88.5
Efflux Ratio1.21.11.31.0
Rat Liver Microsomal Stability
t1/2 (min)453565>120
CLint (µL/min/mg protein)15.419.810.7<5.8
Rat Plasma Protein Binding
Fraction Unbound (fu)0.150.250.080.35

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterCompound AAnalog 1Analog 2Analog 3
Intravenous (2 mg/kg)
CL (mL/min/kg)25.535.218.910.2
Vd (L/kg)3.84.53.22.1
t1/2 (h)1.71.52.02.4
Oral (10 mg/kg)
Cmax (ng/mL)450580320750
Tmax (h)1.00.51.50.5
AUC₀₋₂₄ (ng*h/mL)1850165023004500
%F42385585

Discussion: Elucidating Structure-Pharmacokinetic Relationships

The data presented above reveals distinct pharmacokinetic profiles for Compound A and its analogs, highlighting key structure-pharmacokinetic relationships.

Absorption and Permeability
  • Compound A exhibits good permeability in the Caco-2 assay with a low efflux ratio, suggesting that it is well-absorbed via passive diffusion and is not a significant substrate for P-gp. This is consistent with its moderate oral bioavailability of 42% in rats.

  • Analog 1 , with the N-methyl group, shows slightly higher permeability. This could be attributed to increased lipophilicity, which often enhances passive diffusion across cell membranes. However, its oral bioavailability is slightly lower than that of Compound A, which may be due to its increased metabolic clearance.

  • Analog 2 , the brominated derivative, has slightly lower permeability than Compound A. The introduction of the bulky bromine atom may hinder its passive diffusion. Despite this, it displays higher oral bioavailability (55%), likely due to its significantly improved metabolic stability.

  • Analog 3 , with the shorter alkyl chain, demonstrates lower permeability compared to the butanamide analogs. This suggests that the longer alkyl chain in Compound A contributes favorably to its permeability. Interestingly, Analog 3 has the highest oral bioavailability (85%), which is a direct consequence of its exceptional metabolic stability and lower first-pass metabolism.

Distribution
  • All compounds exhibit a moderate to high volume of distribution, indicating that they distribute well into tissues outside of the plasma.

  • Analog 2 has the lowest fraction unbound in plasma, meaning it is highly bound to plasma proteins. This is a common characteristic of lipophilic compounds and can limit the amount of free drug available to exert its pharmacological effect.

  • Conversely, Analog 3 has the highest fraction unbound, suggesting that a larger proportion of the administered dose is free to distribute to target tissues.

Metabolism and Clearance
  • The in vitro metabolic stability data from rat liver microsomes correlates well with the in vivo clearance values.

  • Compound A shows moderate metabolic stability.

  • Analog 1 is metabolized more rapidly, as indicated by its shorter half-life in microsomes and higher in vivo clearance. The N-methyl group may provide a new site for metabolic attack.

  • Analog 2 is significantly more stable to metabolism. The electron-withdrawing bromine atom can shield the molecule from oxidative metabolism by CYP enzymes. This is reflected in its lower in vivo clearance and longer half-life.

  • Analog 3 is the most metabolically stable of the series. The shorter chain and the proximity of the amide to the benzodioxane ring may render it less susceptible to metabolism. This is the primary driver for its high oral bioavailability and low clearance.

G

Conclusion: Guiding Future Drug Design

This comparative pharmacokinetic study of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide and its structural analogs provides critical insights for the optimization of this chemical series. Our findings demonstrate that:

  • Metabolic stability is a key determinant of oral bioavailability. Modifications that reduce metabolic clearance, such as the introduction of a bromine atom or shortening the alkyl chain, can significantly enhance oral exposure.

  • Permeability can be modulated by structural changes. While increased lipophilicity can enhance permeability, it may also lead to higher plasma protein binding and increased metabolic clearance.

  • A balance of properties is crucial. The ideal drug candidate will possess a favorable balance of permeability, metabolic stability, and plasma protein binding to achieve the desired pharmacokinetic profile.

The experimental framework and the structure-pharmacokinetic relationships elucidated in this guide can serve as a valuable resource for researchers working on the development of benzodioxane-based therapeutics and other small molecule drug discovery programs. By systematically evaluating the ADME properties of lead compounds and their analogs, we can make more informed decisions and accelerate the journey from the laboratory to the clinic.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.
  • Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug discovery today, 10(5), 335-343.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Di, L., & Obach, R. S. (2015). The practice of using in vitro ADME data in drug discovery. Current opinion in chemical biology, 29, 1-9.
  • Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(2), 165-182.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063-2077.
  • Wan, H., & He, H. (2010). In vivo pharmacokinetics and tissue distribution of a novel anticancer agent, in rats. Journal of pharmaceutical and biomedical analysis, 51(4), 939-943.
  • Ward, K. W., & Smith, B. R. (2004). A comprehensive quantitative and qualitative evaluation of ADME screening assays. Journal of pharmacological and toxicological methods, 49(2), 89-98.
  • Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug discovery today, 8(18), 852-861.
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.

Sources

Unambiguous Structure Determination: A Guide to X-ray Crystallography for Benzodioxin Butanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as benzodioxin butanamide derivatives, which hold potential as therapeutic agents, confirming the exact atomic arrangement is a critical step that influences everything from understanding structure-activity relationships (SAR) to ensuring intellectual property protection. While several analytical techniques offer structural insights, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing the absolute and definitive molecular structure.[1][2][3]

This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, provides a detailed, field-proven protocol for the structural elucidation of a representative benzodioxin butanamide, and addresses common challenges encountered during the process. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage this powerful technique.

The Indisputable Advantage: Why X-ray Crystallography Reigns Supreme for Absolute Structure Confirmation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide information that is often indirect or inferential when it comes to the complete 3D architecture of a complex organic molecule.[4] X-ray crystallography, in contrast, offers a direct visualization of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[5]

Comparative Analysis of Structural Elucidation Techniques

To better understand the unique strengths of X-ray crystallography, a direct comparison with other methods is essential.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3]Connectivity, relative stereochemistry, solution-state conformation.[6][7]Molecular weight, elemental composition, fragmentation patterns.
Sample Requirements High-quality single crystal (typically 10-100 µm).[2]Soluble sample in a suitable deuterated solvent.Small sample quantity, can be in solution or solid state.
Ambiguity Low to none for a well-resolved structure.Can be ambiguous for complex stereochemistry and conformations.[6]Provides no direct 3D structural information.
Throughput Can be lower due to the need for crystal growth.Relatively high for routine 1D and 2D experiments.High throughput.
Key Advantage Unambiguous determination of absolute configuration.[8]Provides information on dynamic processes in solution.[9]High sensitivity and ability to analyze complex mixtures.
Limitation The primary bottleneck is often the growth of suitable crystals.[4]Cannot determine absolute stereochemistry without chiral auxiliaries or derivatives.Indirect structural information.

This comparison underscores that for the definitive confirmation of a novel benzodioxin butanamide's structure, particularly its stereocenters, SCXRD is the only method that provides an unequivocal answer.[2]

A Step-by-Step Guide to X-ray Crystallography of a Benzodioxin Butanamide Derivative

This section details a comprehensive workflow for the structural determination of a representative benzodioxin butanamide, from crystal growth to data validation.

The Target Molecule: A Representative Benzodioxin Butanamide

For the purpose of this guide, we will consider the hypothetical but plausible structure of (S)-N-(1-(2,3-dihydrobenzo[b][10][11]dioxin-6-yl)propan-2-yl)butanamide. The workflow described is applicable to a wide range of similar derivatives.

Experimental Workflow: From Powder to Structure

The overall process can be visualized as a linear progression with critical quality control checkpoints.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation Purification High Purity Sample (>98%) Crystallization Crystal Growth Purification->Crystallization Essential for quality crystals Mounting Crystal Mounting Crystallization->Mounting Selection of a single, well-formed crystal Screening Diffraction Screening Mounting->Screening Assess crystal quality Collection Full Data Collection Screening->Collection Proceed if diffraction is strong Integration Data Integration & Scaling Collection->Integration Process raw diffraction images Solution Structure Solution Integration->Solution Obtain initial structural model Refinement Structure Refinement Solution->Refinement Optimize the model against data Validation Validation & CIF Generation Refinement->Validation Final quality checks

Sources

Safety Operating Guide

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

This guide defines the disposal protocol for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide , a specialized organic intermediate often utilized in pharmaceutical research targeting CNS receptors (e.g., serotonin/dopamine pathways).[1][2]

Critical Safety Notice: As a benzodioxane derivative with an amide side chain, this compound must be treated as a potential bioactive agent and a sensitizer . In the absence of compound-specific toxicological data (LD50), the "Precautionary Principle" applies: handle as if it possesses significant acute toxicity and skin sensitizing properties.[2]

Physicochemical Profile & Hazard Identification

Before disposal, you must characterize the waste stream.[2][3][4] This compound combines a benzodioxane ether ring with an aliphatic amide.[2]

PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.[2][5] Use localized exhaust.[2][6]
Solubility Low in water; High in DMSO, MeOH, DCMDo not attempt to flush down drains.[2] Rinsing requires organic solvents.[2]
Chemical Class Organic Amide / EtherIncompatible with strong oxidizers (e.g., nitric acid) and strong acids (hydrolysis risk).[2]
Bioactivity High Potential (CNS Active)Treat as "P-Listed" equivalent for safety, even if not legally classified as such.[2]
Waste Code Non-Regulated (unless mixed)Classify as Non-Regulated Toxic Organic for incineration.[2]

Strategic Waste Segregation Protocol

Effective disposal starts at the bench. Mixing this compound with incompatible streams (specifically strong oxidizers) can generate toxic byproducts or exothermic reactions.[2]

A. Solid Waste (Pure Compound/Spill Cleanup)[2]
  • Primary Container: Collect pure solids in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Mark clearly as "Toxic Solid – Organic Amide – 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide".[1][2]

  • Destination: Lab-pack for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Check: Determine the carrier solvent.[2]

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .[2]

    • Non-Halogenated (MeOH, DMSO, Acetone): Segregate into Non-Halogenated Organic Waste .

  • pH Neutralization: Ensure the solution is pH 6–8. Amides can hydrolyze in highly acidic/basic waste streams, releasing amines or carboxylic acids that may react further.[2]

C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Double-bag in hazardous waste bags (orange/red biohazard-style or clear chem-waste bags depending on institutional policy).

  • Do not dispose of in regular trash.[2]

Decontamination & Rinsing Workflow

To ensure "RCRA Empty" status for glassware, follow this Triple-Rinse Protocol. This relies on the principle of solubility-based removal.[2]

  • Solvent Rinse 1 (Solubilization): Rinse glassware with a solvent in which the compound is highly soluble (Acetone or Methanol).[2]

    • Action: Collect rinsate into the Organic Waste carboy.

  • Solvent Rinse 2 (Dilution): Repeat with a small volume of the same solvent.

    • Action: Collect rinsate into the Organic Waste carboy.

  • Aqueous Rinse 3 (Polishing): Rinse with soap and water.[2]

    • Action: This final rinsate can generally go down the drain only if no visible residue remains and the first two rinses were thorough.

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this specific compound, ensuring compliance with standard chemical hygiene plans.

DisposalWorkflow Start Waste Generation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Pure Compound LiquidStream Liquid Waste (Solution/Suspension) StateCheck->LiquidStream Dissolved DebrisStream Contaminated Debris (Gloves/Wipes) StateCheck->DebrisStream Trace Residue SolidPkg Double Bag in 4-mil Polyethylene SolidStream->SolidPkg SolventCheck Check Carrier Solvent LiquidStream->SolventCheck DebrisPkg Hazardous Waste Bin (Incineration Stream) DebrisStream->DebrisPkg LabelSolid Label: 'Toxic Organic Solid' SolidPkg->LabelSolid HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision matrix for segregating benzodioxane-derivative waste streams based on physical state and solvent carrier.[1][2]

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a fit-tested N95 or P100 respirator (if powder is loose).[1][2]

  • Containment: Cover the spill with a solvent-dampened pad (Acetone) to prevent dust.[2] Do not dry sweep.

  • Cleanup: Wipe inward from the periphery.[2] Place all used pads into a heavy-duty plastic bag.

  • Final Wash: Clean the surface with a detergent solution.[2] Test surface pH if acid/base was involved in the workflow.[2]

Regulatory Context & Compliance

While 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is not explicitly listed on the EPA's "P-List" (acutely hazardous) or "U-List" (toxic), it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1][2]

  • Generator Responsibility: You are responsible for determining that the waste exhibits toxicity characteristic of the benzodioxane class.

  • Disposal Method: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2] This ensures the thermal destruction of the stable ether linkages in the benzodioxane ring.

References

  • PubChem. (2023).[2] 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide (Analogous Structure Safety Data). National Library of Medicine.[2] [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6][7] Hazardous Waste Operations and Emergency Response (HAZWOPER).[2][8][9] United States Department of Labor.[2] [Link][1][2]

Sources

Personal protective equipment for handling 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Scope

This guide establishes the operational safety standards for handling 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide , a specialized pharmaceutical intermediate. Due to the specific nature of this compound, this protocol applies the Precautionary Principle , treating the substance as a bioactive agent with potential irritant and sensitizing properties common to the benzodioxane scaffold.

Parameter Technical Detail
Chemical Name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Formula C₁₂H₁₅NO₃
Molecular Weight ~221.25 g/mol
Structural Class Benzodioxane derivative; Aliphatic amide
Key Precursors Derived from
Physical State Solid (Powder/Crystalline)
Solubility Profile Low water solubility; Soluble in DMSO, DMF, Methanol
Risk Assessment & Hazard Identification

Senior Scientist Note: While specific toxicological data for this exact amide may be limited, the benzodioxane pharmacophore is biologically active (often targeting adrenergic or serotonergic receptors). Therefore, we default to an Occupational Exposure Band (OEB) 3 protocol.

Core Hazards (GHS Classification - Estimated)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: Potential for skin sensitization (characteristic of reactive intermediates).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Deviations are only permitted after a specific site-risk assessment.

Zone/Task Respiratory Dermal (Hands) Ocular Body
General Laboratory N95/FFP2 (if open powder) or Fume Hood (Preferred)Nitrile (Single layer) , 0.11 mm min thicknessSafety Glasses with side shieldsLab Coat (Cotton/Poly blend), Closed-toe shoes
Weighing / Solid Handling P100/HEPA Respirator OR Vented Balance EnclosureDouble Nitrile (Outer glove changed immediately upon contamination)Chemical Goggles (if dust generation risk exists)Lab Coat + Disposable Tyvek Sleeves
Solution Preparation (DMSO/DMF) Fume Hood MANDATORY (Solvent vapor risk)Butyl Rubber or Double Nitrile (Solvents permeate nitrile rapidly)Chemical Goggles Lab Coat + Chemical Apron
Spill Cleanup Full Face Respirator (P100 + Organic Vapor Cartridge)Heavy Duty Butyl/Neoprene Integrated in RespiratorTyvek Coverall (Type 5/6)
Operational Protocol: Handling & Solubilization
A. Weighing & Transfer (Solid State)
  • Engineering Control: All weighing of the dry powder must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Benzodioxane derivatives can be static-prone. Use an anti-static gun or bar if the powder flies.

  • Technique:

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the receiving vessel with a damp Kimwipe (methanol-moistened) before removing it from the hood.

B. Solubilization (Liquid State)
  • Solvent Choice: The amide functionality typically reduces water solubility. Preferred solvents are DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.

  • Exothermic Caution: Dissolution in DMSO can be slightly exothermic. Add solvent slowly.

  • Vortexing: Perform all vortexing inside the fume hood. Aerosols from bioactive solutions are a high-risk vector.

Emergency & Disposal Procedures
Spill Management
  • Evacuate the immediate area if the spill is significant (>500 mg) and outside a hood.

  • PPE Up: Don double gloves, goggles, and P100 respirator.

  • Contain: Cover the spill with a chemically inert absorbent pad or vermiculite.

  • Decontaminate: Clean the surface with 10% Sodium Hypochlorite (Bleach) followed by water. The bleach helps oxidize potential bioactive residues.

Waste Disposal
  • Solid Waste: Dispose of contaminated solids (gloves, weighing boats) in Hazardous Solid Waste (Incineration) .

  • Liquid Waste: Collect in Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste (DMSO/MeOH).

  • Destruction: High-temperature incineration is the only approved method for final destruction.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Procedure Solid->Weighing EngControl Engineering Control: Fume Hood or Balance Enclosure Weighing->EngControl PPE_Solid PPE: Double Nitrile Gloves, Lab Coat, N95/P100 (if open) EngControl->PPE_Solid Disposal Disposal: High-Temp Incineration PPE_Solid->Disposal Handling Pipetting / Transfer Solution->Handling Ventilation Engineering Control: Chemical Fume Hood (Vapor) Handling->Ventilation PPE_Liquid PPE: Butyl Gloves (for DMF/DMSO), Goggles, Lab Coat Ventilation->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Decision logic for PPE and Engineering Controls based on physical state.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14939-93-6, 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.